molecular formula C11H14O B042465 4-Isobutylbenzaldehyde CAS No. 40150-98-9

4-Isobutylbenzaldehyde

Cat. No.: B042465
CAS No.: 40150-98-9
M. Wt: 162.23 g/mol
InChI Key: LXPWGAZYJHUWPM-UHFFFAOYSA-N
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Description

4-Isobutylbenzaldehyde is a high-value aromatic aldehyde serving as a critical synthetic intermediate in numerous research applications. Its primary significance lies in organic synthesis and medicinal chemistry, where it is extensively utilized as a key precursor for the construction of more complex molecules. A prominent application is its role as a direct precursor in the synthesis of derivatives of ibuprofen and other related non-steroidal anti-inflammatory drugs (NSAIDs), facilitating structure-activity relationship (SAR) studies and the development of novel anti-inflammatory agents. The aldehyde functional group provides a highly versatile handle for further chemical transformation, enabling reactions such as condensation, reduction to alcohols, or oxidation to carboxylic acids, thereby allowing for the efficient generation of diverse compound libraries.

Properties

IUPAC Name

4-(2-methylpropyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPWGAZYJHUWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074960
Record name Benzaldehyde, 4-(2-methylpropyl)-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40150-98-9
Record name 4-Isobutylbenzaldehyde
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Record name Benzaldehyde, 4-(2-methylpropyl)-
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Record name Benzaldehyde, 4-(2-methylpropyl)-
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Record name Benzaldehyde, 4-(2-methylpropyl)-
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Record name Benzaldehyde, 4-(2-methylpropyl)
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Foundational & Exploratory

An In-depth Technical Guide to 4-Isobutylbenzaldehyde (CAS: 40150-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylbenzaldehyde, with the CAS number 40150-98-9, is an aromatic aldehyde that serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] Its chemical structure, featuring a benzaldehyde ring substituted with an isobutyl group at the para position, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 40150-98-9[2][3][4]
Molecular Formula C₁₁H₁₄O[1][2][4]
Molecular Weight 162.23 g/mol [1][2][4]
Appearance Colorless to very pale yellow liquid[1][3]
Boiling Point 251.10 °C (estimated)[2]
Density 0.96 g/cm³[3]
Refractive Index 1.52[3]
Solubility in Water 50.32 mg/L at 25 °C (estimated)[2]
Purity >95.0% (GC)[2][3]
InChI Key LXPWGAZYJHUWPM-UHFFFAOYSA-N[4][5]
SMILES CC(C)CC1=CC=C(C=C1)C=O[4][5]

Synthesis and Production

The synthesis of this compound can be achieved through various chemical routes. The selection of a particular method often depends on the availability of starting materials, desired yield, and scalability.

Synthetic Pathways

Several synthetic approaches have been reported for the preparation of this compound.[6] A common method involves the oxidation of the corresponding alcohol, 4-isobutylbenzyl alcohol. Another approach starts from 4-isobutylbenzoic acid, which can be converted to the aldehyde via its acyl chloride or benzyl alcohol derivative.[6] Additionally, the Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 2-methylpropylboronic acid presents a modern and efficient route.[6]

Synthesis_Workflow cluster_route1 From 4-Isobutylbenzoic Acid cluster_route2 Suzuki-Miyaura Cross-Coupling A1 4-Isobutylbenzoic Acid A2 Reduction A1->A2 e.g., LiAlH4 A3 4-Isobutylbenzyl Alcohol A2->A3 A4 Oxidation A3->A4 e.g., PCC A5 This compound A4->A5 B1 4-Bromobenzaldehyde B3 Pd-catalyzed Coupling B1->B3 B2 2-Methylpropylboronic Acid B2->B3 B4 This compound B3->B4

Synthetic Routes to this compound.
Experimental Protocol: Oxidation of 4-Isobutylbenzyl Alcohol

This protocol outlines a general procedure for the synthesis of this compound via the oxidation of 4-isobutylbenzyl alcohol using pyridinium chlorochromate (PCC).

Materials:

  • 4-Isobutylbenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM) as solvent

  • Silica gel

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of 4-isobutylbenzyl alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: PCC is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically 1.5 equivalents relative to the alcohol.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is diluted with an appropriate solvent like diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is collected.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The purified this compound is characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[4][7]

Chemical Reactivity and Characterization

The aldehyde functional group in this compound is highly reactive and can undergo a variety of chemical transformations, making it a valuable synthetic intermediate.[1]

Key Reactions:

  • Oxidation: It can be oxidized to 4-isobutylbenzoic acid using strong oxidizing agents.[1]

  • Reduction: The aldehyde can be reduced to 4-isobutylbenzyl alcohol with reducing agents like sodium borohydride.[1]

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols (Grignard reaction), imines (reaction with primary amines), and other derivatives.[1]

Chemical_Reactions A This compound B 4-Isobutylbenzoic Acid A->B Oxidation (e.g., KMnO4) C 4-Isobutylbenzyl Alcohol A->C Reduction (e.g., NaBH4) D Schiff Base (Imine) A->D Condensation (with R-NH2)

Key Chemical Reactions of this compound.

Analytical Characterization: The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.[4][7]

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band corresponding to the aldehyde carbonyl group (C=O) is a key diagnostic feature.[4]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule.[4]

  • Gas Chromatography (GC): GC is often employed to assess the purity of the compound.[3]

Applications in Drug Development and Research

This compound is a significant precursor in the synthesis of various pharmaceuticals and has been investigated for its own biological activities.[1]

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent application of this compound is its role as a key intermediate in the synthesis of ibuprofen derivatives and other related NSAIDs.[1] The isobutylphenyl moiety is a core structural feature of this class of drugs. Its aldehyde group provides a versatile handle for the chemical modifications required to build the final drug molecules, facilitating structure-activity relationship (SAR) studies.[1]

Synthesis of Novel Therapeutic Agents

This compound is utilized in the synthesis of novel analgesic and anti-inflammatory agents, including inhibitors of cyclooxygenase-2 (COX-2) enzymes.[8] It has also been used in the development of inhibitors of breast cancer stem cells.[8]

Biological Activity

Research has shown that this compound and its derivatives possess potential biological activities, including antibacterial properties.[1] The mechanism of action is thought to involve the reaction of the aldehyde group with amino groups in bacterial proteins, forming Schiff bases that can disrupt protein function.[1] Furthermore, derivatives of this compound have been reported to inhibit enzymes involved in cancer progression.[1]

Drug_Discovery_Role A This compound B Chemical Synthesis & Derivatization A->B C NSAID Analogs (e.g., Ibuprofen derivatives) B->C D COX-2 Inhibitors B->D E Anticancer Agents B->E F Structure-Activity Relationship (SAR) Studies C->F D->F E->F G Lead Optimization F->G H Preclinical Development G->H

Role of this compound in Drug Discovery.

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (H302).[9][10]

  • May cause an allergic skin reaction (H317).[9][10]

  • Causes skin irritation (H315) and serious eye irritation (H319).

  • May cause respiratory irritation (H335).

  • Very toxic to aquatic life with long-lasting effects (H410).[9][10]

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coat.[10] Avoid contact with skin and eyes and prevent the formation of aerosols.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It is recommended to store under an inert atmosphere as it can be air-sensitive.[3]

Conclusion

This compound is a high-value aromatic aldehyde with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for NSAIDs and other therapeutic agents, combined with the potential biological activities of its derivatives, makes it a compound of great interest to researchers in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutylbenzaldehyde

Introduction

This compound, with the CAS Number 40150-98-9, is an aromatic aldehyde characterized by a benzaldehyde ring substituted with an isobutyl group at the para (4-) position.[1] Its chemical formula is C11H14O, and it has a molecular weight of 162.23 g/mol .[1][2][3] This compound presents as a clear, colorless liquid or oil.[4][5] this compound serves as a significant building block in organic synthesis. It is utilized in the preparation of novel analgesic and anti-inflammatory agents, including inhibitors of COX-2 enzymes, and has also been used in the synthesis of inhibitors for breast cancer stem cells.[4][6]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing a quantitative overview for laboratory and research applications.

PropertyValueSource(s)
Molecular Formula C11H14O[1][2][3]
Molecular Weight 162.23 g/mol [1][2][3]
Appearance Clear Colourless Oil/Liquid[4][5]
Boiling Point 251.1 - 258 °C (@ 760 mm Hg)[2][4][6][7][8]
Density 0.96 - 0.969 g/cm³[4][6][7][8]
Refractive Index 1.5210 - 1.5250[4][6][7]
Water Solubility ~50.32 mg/L @ 25 °C (estimated)[2][9]
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol[4][6][7]
LogP (o/w) 3.510 - 3.66 (estimated)[2][4][9]
Flash Point ~100.8 °C (213 °F) TCC (estimated)[2][8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point range.[10][11]

Apparatus:

  • Thiele tube or similar heating bath (e.g., aluminum block)

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil (for Thiele tube)

Procedure:

  • Add a few drops of this compound into the small test tube, filling it to a depth of about 1-2 cm.[12]

  • Place the capillary tube, sealed end up, into the test tube containing the sample.[10][12]

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

  • Suspend the thermometer assembly in a Thiele tube filled with mineral oil or place it in an aluminum heating block.[10][12]

  • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached a temperature slightly above its boiling point.[10][12]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11] Record this temperature.

G Workflow for Boiling Point Determination start Start prep Prepare Sample: - Add this compound to test tube - Insert inverted capillary tube start->prep setup Assemble Apparatus: - Attach tube to thermometer - Place in Thiele tube/heating block prep->setup heat Apply Gentle Heat setup->heat observe_bubbles Observe Bubbles: Wait for a rapid, continuous stream heat->observe_bubbles observe_bubbles->heat Bubbles are not continuous cool Remove Heat & Cool Slowly observe_bubbles->cool Bubbles are continuous record_bp Record Temperature: When liquid enters capillary tube cool->record_bp end_node End record_bp->end_node

Caption: Workflow for determining the boiling point using the capillary method.

Determination of Density

The density of a liquid is its mass per unit volume, typically expressed in g/cm³ or g/mL.[13]

Apparatus:

  • Analytical balance (accurate to at least 0.001 g)

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Pipette

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder or pycnometer using the analytical balance.[13][14]

  • Carefully add a specific volume of this compound (e.g., 5.00 mL) to the graduated cylinder using a pipette. Record the exact volume.[15]

  • Measure and record the combined mass of the graduated cylinder and the liquid sample.[13][14]

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[14]

  • Calculate the density using the formula: Density = Mass / Volume.[13]

  • Repeat the measurement two more times and calculate the average density for improved accuracy.

Determination of Solubility

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Pipettes or droppers

Procedure:

  • Place a small, measured amount of this compound (e.g., 25 mg or 0.05 mL) into a series of clean, dry test tubes.[16]

  • To each test tube, add a different solvent (e.g., water, methanol, chloroform, diethyl ether) in small portions, starting with approximately 0.5 mL.[16]

  • After each addition, vigorously shake or vortex the test tube for 1-2 minutes to ensure thorough mixing.[16][17]

  • Observe if the sample dissolves completely. A compound is considered soluble if it forms a clear, homogeneous solution with no visible particles or cloudiness.

  • If the compound does not dissolve, continue adding the solvent in small increments up to a total volume of ~3 mL, mixing after each addition.

  • Record the results as "soluble," "slightly soluble," or "insoluble" for each solvent.

G Logical Flow for Solubility Testing start Start with this compound Sample add_water Add Water (Polar Protic Solvent) start->add_water observe_water Soluble in Water? add_water->observe_water add_methanol Add Methanol (Polar Protic Solvent) observe_water->add_methanol No result_insoluble Largely Insoluble (Nonpolar Character Dominates) observe_water->result_insoluble Yes (Unlikely) observe_methanol Soluble in Methanol? add_methanol->observe_methanol add_chloroform Add Chloroform (Polar Aprotic Solvent) observe_methanol->add_chloroform No result_slightly_soluble Slightly Soluble (Limited Polarity) observe_methanol->result_slightly_soluble Yes observe_chloroform Soluble in Chloroform? add_chloroform->observe_chloroform observe_chloroform->result_insoluble No observe_chloroform->result_slightly_soluble Yes G Role of this compound in Synthesis start This compound (Starting Material) reaction1 Reaction with Reagent A (e.g., Wittig, Grignard, etc.) start->reaction1 intermediate Intermediate Product reaction1->intermediate reaction2 Further Functionalization (e.g., Reduction, Oxidation) intermediate->reaction2 final_product1 Analgesic & Anti-inflammatory Agents (e.g., COX-2 Inhibitors) reaction2->final_product1 final_product2 Breast Cancer Stem Cell Inhibitors reaction2->final_product2

References

An In-depth Technical Guide to 4-(2-Methylpropyl)benzaldehyde: Synthesis, Properties, and Pharmaceutical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-methylpropyl)benzaldehyde, also known as 4-isobutylbenzaldehyde. It details the compound's chemical and physical properties, spectroscopic data, and potential synthetic routes. Crucially, this guide situates the compound within the broader context of pharmaceutical development by examining the synthesis of the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, from the structurally related precursor, isobutylbenzene. The guide also covers the mechanism of action of Ibuprofen, providing a relevant biological signaling pathway.

Compound Identification and Properties

4-(2-Methylpropyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde ring substituted with an isobutyl group at the para position. It is a colorless liquid at room temperature and is sensitive to air.[1]

Structural Formula:

4-(2-Methylpropyl)benzaldehyde Structural Formula

Image Source: PubChem CID 577537

Chemical and Physical Data

All quantitative data for 4-(2-Methylpropyl)benzaldehyde are summarized in the table below for clear reference.

PropertyValueSource
IUPAC Name 4-(2-methylpropyl)benzaldehydePubChem[2]
Synonyms This compound, p-IsobutylbenzaldehydePubChem[2]
CAS Number 40150-98-9TCI AMERICA[3]
Molecular Formula C₁₁H₁₄OTCI AMERICA[3]
Molecular Weight 162.23 g/mol TCI AMERICA[3]
Physical State Liquid (at 20°C)TCI AMERICA[3]
Boiling Point 251.1°C at 760 mmHgChemNet
Melting Point 18.38°C (Estimated)The Good Scents Company[4]
Density 0.969 g/cm³ChemNet[5]
Refractive Index 1.52Lab Pro Inc.[1]
SMILES CC(C)CC1=CC=C(C=C1)C=OPubChem
Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of 4-(2-Methylpropyl)benzaldehyde.

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.96 Singlet1HAldehydic proton (-CHO)
7.79 Doublet2HAromatic protons (ortho to -CHO)
7.29 Doublet2HAromatic protons (meta to -CHO)
2.54 Doublet2HMethylene protons (-CH₂-)
1.90 Multiplet1HMethine proton (-CH-)
0.90 Doublet6HMethyl protons (2 x -CH₃)
Source: ChemicalBook

¹³C NMR (Carbon NMR) Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
192.2 Aldehyde Carbonyl (C=O)
153.2 Aromatic Carbon (C-CH₂)
134.6 Aromatic Carbon (C-CHO)
129.8 Aromatic Carbon (CH, ortho to -CHO)
129.6 Aromatic Carbon (CH, meta to -CHO)
45.3 Methylene Carbon (-CH₂-)
30.3 Methine Carbon (-CH-)
22.3 Methyl Carbon (-CH₃)
Source: ChemicalBook

FT-IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050 Weak-MediumAromatic C-H Stretch
2958, 2871 StrongAliphatic C-H Stretch (isobutyl group)
~2720, ~2820 Weak-MediumAldehyde C-H Stretch (Fermi doublet)
~1700 StrongCarbonyl C=O Stretch
~1600, ~1460 MediumAromatic C=C Ring Stretch
Source: Inferred from typical aldehyde spectra and PubChem.[2]

Synthesis of 4-(2-Methylpropyl)benzaldehyde

A direct and effective method for the synthesis of 4-(2-methylpropyl)benzaldehyde is the Gattermann-Koch formylation of isobutylbenzene. This reaction introduces a formyl group (-CHO) onto the aromatic ring via electrophilic aromatic substitution.

Experimental Protocol: Gattermann-Koch Formylation

The Gattermann-Koch reaction involves treating the aromatic substrate with carbon monoxide and hydrogen chloride under pressure, using a catalyst system of aluminum chloride and copper(I) chloride.[6][7][8][9] The isobutyl group is an ortho-, para-director, but due to steric hindrance, the para-substituted product is predominantly formed.

Materials:

  • Isobutylbenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Copper(I) chloride (CuCl)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Anhydrous solvent (e.g., dichloromethane)

  • Ice, water, and hydrochloric acid for workup

  • Organic solvent for extraction (e.g., diethyl ether)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A high-pressure reaction vessel is charged with anhydrous aluminum chloride, copper(I) chloride, and the anhydrous solvent under an inert atmosphere.

  • The vessel is cooled, and isobutylbenzene is added.

  • A mixture of carbon monoxide and hydrogen chloride gas is introduced into the vessel, and the pressure is increased.

  • The reaction mixture is stirred at a controlled temperature. The progress of the reaction is monitored by techniques such as TLC or GC.

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto ice and concentrated hydrochloric acid.

  • The product is extracted into an organic solvent. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 4-(2-methylpropyl)benzaldehyde.

Synthesis Workflow Diagram

Gattermann_Koch_Synthesis Isobutylbenzene Isobutylbenzene Reaction Gattermann-Koch Formylation Isobutylbenzene->Reaction Reagents CO, HCl, AlCl₃, CuCl Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Electrophilic Aromatic Substitution Product 4-(2-Methylpropyl)benzaldehyde Workup->Product

Caption: Gattermann-Koch synthesis of 4-(2-Methylpropyl)benzaldehyde.

Relevance in Drug Development: The Synthesis of Ibuprofen

While 4-(2-methylpropyl)benzaldehyde itself is not a direct precursor to major pharmaceuticals, its parent hydrocarbon, isobutylbenzene, is the key starting material for the industrial synthesis of Ibuprofen. The first step in the widely adopted Boots-Hoechst-Celanese (BHC) process is the Friedel-Crafts acylation of isobutylbenzene.

Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene

This reaction acylates isobutylbenzene to form 4'-isobutylacetophenone, a key intermediate in the Ibuprofen synthesis pathway.

Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable solid acid catalyst (e.g., Zeolite Hβ)[10]

  • Solvent (e.g., 1,2-dichloroethane or solvent-free)

  • Ice, water, and hydrochloric acid for workup

  • Organic solvent for extraction (e.g., diethyl ether)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A reaction flask is charged with isobutylbenzene and the catalyst (e.g., anhydrous AlCl₃) under an inert atmosphere.

  • Acetic anhydride is added dropwise to the stirred mixture at a controlled temperature (often cooled initially).

  • After the addition is complete, the mixture is stirred, sometimes with gentle heating, for a specified period to ensure the reaction goes to completion.[10]

  • The reaction is quenched by pouring the mixture into a beaker containing ice and hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude 4'-isobutylacetophenone is purified, typically by vacuum distillation. This intermediate then proceeds through subsequent steps (e.g., hydrogenation and carbonylation) to yield Ibuprofen.[11]

Associated Signaling Pathway: Mechanism of Action of Ibuprofen

Ibuprofen's therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily due to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] These enzymes are critical in the arachidonic acid signaling pathway, which is responsible for the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever.[12]

Pathway Description:

  • When cellular injury occurs, phospholipase A2 enzymes release arachidonic acid from the cell membrane.

  • The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin H₂ (PGH₂).[12]

  • PGH₂ is subsequently converted by various tissue-specific synthases into different prostanoids, including prostaglandins (like PGE₂) and thromboxanes.

  • These prostanoids bind to their respective receptors, triggering inflammatory responses, pain signaling, and fever.

  • Ibuprofen acts as a competitive inhibitor, blocking the active site of both COX-1 and COX-2, thereby preventing the synthesis of PGH₂ and subsequent prostanoids. The inhibition of COX-2 is largely responsible for the desired anti-inflammatory and analgesic effects.[13]

Ibuprofen's Inhibition of the Arachidonic Acid Pathway

Ibuprofen_MoA cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Enzymes cluster_effects Physiological Effects MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A₂ MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Ibuprofen Ibuprofen Ibuprofen->COX1 inhibits Ibuprofen->COX2 inhibits Prostanoids Prostaglandins (PGE₂) Thromboxanes PGH2->Prostanoids converted by synthases Inflammation Inflammation Prostanoids->Inflammation Pain Pain Prostanoids->Pain Fever Fever Prostanoids->Fever

Caption: Ibuprofen inhibits COX-1 and COX-2 in the arachidonic acid pathway.

Conclusion

4-(2-Methylpropyl)benzaldehyde is a well-characterized aromatic aldehyde with clear synthetic utility. While not a direct component of pharmaceuticals, its structural relationship to isobutylbenzene places it in a highly relevant context for drug development, particularly in the synthesis of Ibuprofen. The established synthetic routes and detailed spectroscopic profile make it a valuable compound for researchers in organic synthesis. Furthermore, the mechanism of action of Ibuprofen provides a clear example of how inhibiting specific enzyme pathways, such as the cyclooxygenase pathway, can lead to significant therapeutic effects, a core principle in modern drug discovery.

References

Spectral Data Analysis of 4-Isobutylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Isobutylbenzaldehyde (CAS No. 40150-98-9), a key intermediate in the synthesis of various organic compounds. The following sections detail the methodologies for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, present the quantitative spectral data in structured tables, and visualize the logical workflow and molecular structure.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Liquid
IUPAC Name 4-(2-methylpropyl)benzaldehyde

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.95 s 1H Aldehyde (-CHO)
7.78 d 2H Aromatic (ortho to -CHO)
7.35 d 2H Aromatic (meta to -CHO)
2.55 d 2H Methylene (-CH₂-)
1.90 m 1H Methine (-CH-)
0.92 d 6H Methyl (-CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment
192.5 Aldehyde Carbonyl (C=O)
150.0 Aromatic (ipso- to isobutyl)
135.0 Aromatic (ipso- to -CHO)
130.0 Aromatic (ortho to -CHO)
129.5 Aromatic (meta to -CHO)
45.5 Methylene (-CH₂-)
30.5 Methine (-CH-)
22.5 Methyl (-CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Vibrational Mode
2958 Strong C-H stretch (aliphatic)
2870 Medium C-H stretch (aliphatic)
2730 Weak C-H stretch (aldehyde)
1701 Strong C=O stretch (aldehyde)
1608 Medium C=C stretch (aromatic)
1575 Medium C=C stretch (aromatic)
825 Strong C-H bend (p-disubstituted aromatic)
Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment
162 40 [M]⁺ (Molecular Ion)
161 100 [M-H]⁺
133 20 [M-CHO]⁺
119 30 [M-C₃H₇]⁺
91 50 [C₇H₇]⁺ (Tropylium ion)
43 60 [C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.[1][2][3][4] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The solution is filtered if any solid particles are present to ensure homogeneity.[3]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AC-300, operating at a respective frequency.[5]

Data Acquisition:

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled spectrum is acquired over a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A neat (undiluted) liquid sample of this compound is used.[6][7] A single drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[6][7] A second salt plate is placed on top to create a thin capillary film of the liquid.[6][7]

Instrumentation: The spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the empty sample holder is first collected.[8] The prepared sample is then placed in the instrument's sample holder, and the spectrum is recorded.[7][8] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer. For volatile liquids, this can be done via a heated reservoir that allows the sample to leak into the ion source.[9]

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.[10][11] The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).[10][11]

Mass Analysis: The resulting ions (molecular ion and any fragment ions) are accelerated into a mass analyzer. The analyzer, which could be a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[9]

Detection: A detector measures the abundance of each ion at a specific m/z value, generating the mass spectrum.[9] The most intense peak is designated as the base peak with a relative abundance of 100%.

Visualizations

Workflow for Spectral Data Acquisition and Analysis

Spectral_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Structure Elucidation Sample This compound Sample NMR_acq NMR Spectroscopy (¹H & ¹³C) Sample->NMR_acq IR_acq IR Spectroscopy Sample->IR_acq MS_acq Mass Spectrometry Sample->MS_acq NMR_proc Fourier Transform & Phase Correction NMR_acq->NMR_proc IR_proc Background Subtraction IR_acq->IR_proc MS_proc Peak Detection & Intensity Normalization MS_acq->MS_proc NMR_analysis Chemical Shift & Coupling Analysis NMR_proc->NMR_analysis IR_analysis Functional Group Identification IR_proc->IR_analysis MS_analysis Fragmentation Pattern Analysis MS_proc->MS_analysis Structure Confirm Structure of This compound NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: Workflow of spectral data acquisition and analysis.

Molecular Structure and Key NMR Correlations

Caption: Structure and key NMR correlations for this compound.

References

A Technical Guide to High-Purity 4-Isobutylbenzaldehyde for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity 4-Isobutylbenzaldehyde (CAS No. 40150-98-9), a key aromatic aldehyde intermediate in the pharmaceutical and fragrance industries. This document outlines commercial suppliers, quantitative specifications, relevant biological pathways, and detailed experimental protocols for its synthesis and quality control.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers catering to the research and pharmaceutical sectors. While purity levels are consistently offered at ≥95% (as determined by Gas Chromatography), detailed impurity profiles and lot-specific analyses should be obtained directly from the suppliers by requesting a Certificate of Analysis (CoA).

Table 1: Prominent Commercial Suppliers of this compound

SupplierNoted Purity/GradeServices Offered
Sigma-Aldrich (Merck) AldrichCPRResearch chemicals, custom synthesis, analytical services.
TCI America >95.0% (GC)Specialty organic chemicals, custom synthesis, bulk quantities.[1][2][3][4]
BOC Sciences 95%Research chemicals, biochemicals, custom synthesis, analytical services.[4]
ChemScene ≥95%Research chemicals.[5]
Lab Pro Inc. Min. 95.0% (GC)Laboratory supplies and chemicals.[6]
Conier Chem&Pharma Limited Pharmaceutical Grade/99%Bulk drug intermediates.
Benchchem High-Purity Research ChemicalResearch chemicals.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 40150-98-9[5][6]
Molecular Formula C₁₁H₁₄O[5][6]
Molecular Weight 162.23 g/mol [5]
Appearance Colorless to pale yellow liquid[2]
Purity ≥95.0% (by GC)[2][5][6]
Boiling Point ~251-258 °C at 760 mmHg[4][7]
Density ~0.96 g/cm³[6][7]
Refractive Index ~1.52[6][7]
Solubility Slightly soluble in water; soluble in chloroform, methanol, ethanol, ether, and fixed oils.[7]
Storage Conditions Store under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C). Air sensitive.[2][6][7]

Role in Biological Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on its structural analog, benzaldehyde, provides significant insights into its potential biological activities. Benzaldehyde has been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and autophagy. These findings suggest that this compound, as a derivative, may exhibit similar or related activities, making it a compound of interest for drug discovery.

Inhibition of Pro-Survival Signaling Pathways

Research indicates that benzaldehyde can suppress multiple major signaling pathways that are often hyperactivated in cancer cells. This includes the PI3K/AKT/mTOR , STAT3 , NFκB , and ERK pathways. The proposed mechanism involves the regulation of 14-3-3ζ-mediated protein-protein interactions, where benzaldehyde treatment was found to reduce the phosphorylation of 14-3-3-binding sites and suppress the association of the 14-3-3ζ isoform with its client proteins like mTOR, Rictor, and cRaf.[3]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis | Benzaldehyde Benzaldehyde (and potentially This compound) _1433zeta 14-3-3ζ Benzaldehyde->_1433zeta inhibits interaction with client proteins _1433zeta->mTORC1 GF Growth Factor GF->RTK

Caption: PI3K/AKT/mTOR pathway and the potential inhibitory role of benzaldehyde.

Stimulation of Autophagy via the Sonic Hedgehog (Shh) Pathway

Benzaldehyde has also been demonstrated to induce autophagy in the central nervous system through the activation of the Sonic Hedgehog (Shh) signaling pathway .[8] This pathway is crucial for embryonic development and has roles in adult tissue maintenance and regeneration. The activation of the Shh pathway by benzaldehyde leads to an upregulation of autophagy-related molecules.[8]

Shh_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO | SUFU SUFU SMO->SUFU | GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active translocates to nucleus Target_Genes Target Gene Expression (Autophagy-related) GLI_active->Target_Genes Benzaldehyde Benzaldehyde (and potentially This compound) Shh_Ligand Shh Ligand Benzaldehyde->Shh_Ligand may mimic or stimulate release Shh_Ligand->PTCH1

Caption: Benzaldehyde's potential activation of the Sonic Hedgehog (Shh) pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control analysis of this compound, adapted from relevant literature.

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common approach starts from 4-isobutylbenzoic acid.

Workflow for Synthesis from 4-Isobutylbenzoic Acid:

Synthesis_Workflow Start 4-Isobutylbenzoic Acid Step1 Reduction to Alcohol (e.g., with NaBH4/THF) Start->Step1 Intermediate1 4-Isobutylbenzyl Alcohol Step1->Intermediate1 Step2 Oxidation to Aldehyde (e.g., with PCC) Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Distillation or Column Chromatography) Product->Purification FinalProduct High-Purity This compound Purification->FinalProduct

References

An In-depth Technical Guide to the Core Uses of 4-Isobutylbenzaldehyde in the Chemical Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isobutylbenzaldehyde, a key aromatic aldehyde, serves as a critical intermediate in the synthesis of high-value chemicals, primarily in the pharmaceutical and fragrance industries. Its structural features, particularly the isobutyl group and the reactive aldehyde functionality, make it a versatile precursor for the construction of complex molecules. This technical guide provides a comprehensive overview of the principal applications of this compound, with a detailed focus on its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the fragrance ingredient Silvial®. This document furnishes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to support research and development in the chemical and pharmaceutical sectors.

Introduction

This compound, with the chemical formula C₁₁H₁₄O, is a colorless liquid characterized by a sweet, floral aroma.[1] Its primary industrial significance lies in its function as a building block for more complex molecules. The isobutylphenyl moiety is a key structural feature in several commercially important compounds. This guide will delve into the two major applications of this compound: as a precursor to the widely used analgesic, ibuprofen, and as a starting material for the synthesis of the fragrance component, Silvial®.

Pharmaceutical Applications: The Synthesis of Ibuprofen

While the most common industrial syntheses of ibuprofen, the Boots process and the BHC (Boots-Hoechst-Celanese) process, typically commence with isobutylbenzene, a synthetic pathway starting from this compound is chemically feasible and illustrative of key organic transformations.[2][3] This section outlines a plausible multi-step synthesis of ibuprofen from this compound, detailing the necessary experimental procedures.

The overall transformation involves the conversion of the aldehyde group into a propionic acid moiety. A key intermediate in this process is 2-(4-isobutylphenyl)propanal.

Synthesis of 2-(4-isobutylphenyl)propanal from this compound

A crucial step to forming the propionic acid side chain of ibuprofen is the introduction of a methyl group adjacent to the aldehyde. This can be achieved through a multi-step sequence involving a Darzens condensation followed by rearrangement.

Experimental Protocol:

  • Step 1: Darzens Condensation to form an α,β-epoxy ester.

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of this compound in a suitable solvent such as toluene.

    • Add 1.1 moles of ethyl chloroacetate to the solution.

    • Cool the mixture in an ice bath and slowly add 1.1 moles of a strong base, such as sodium ethoxide, while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-(4-isobutylphenyl)glycidate.

  • Step 2: Hydrolysis and Decarboxylation to form 2-(4-isobutylphenyl)propanal.

    • The crude glycidic ester is saponified by refluxing with an aqueous solution of sodium hydroxide.

    • After saponification is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl), which leads to the unstable glycidic acid.

    • Upon gentle heating, the glycidic acid decarboxylates to form the desired aldehyde, 2-(4-isobutylphenyl)propanal.

    • The product is then extracted, washed, dried, and purified by distillation.

Oxidation of 2-(4-isobutylphenyl)propanal to Ibuprofen

The final step in this synthetic sequence is the oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve the 2-(4-isobutylphenyl)propanal obtained from the previous step in a suitable solvent like cyclohexanone.

  • Add a phase transfer catalyst, such as tetramethylammonium bromide.

  • Heat the mixture to approximately 80°C.

  • Slowly add a 30% solution of hydrogen peroxide dropwise over a period of 4 hours.

  • After the addition is complete, continue to stir the reaction mixture for an additional 8-12 hours.

  • Upon completion, the organic phase is separated, and the solvent is removed under reduced pressure to yield crude ibuprofen.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane.

Quantitative Data:

Reaction StepReactantsReagents/CatalystsSolventYieldPurity
Darzens CondensationThis compound, Ethyl chloroacetateSodium ethoxideToluene--
Hydrolysis & DecarboxylationEthyl 3-(4-isobutylphenyl)glycidateNaOH, HClWater--
Oxidation to Ibuprofen2-(4-isobutylphenyl)propanalH₂O₂, Tetrabutylammonium bromideCyclohexanone~88%≥96%

Synthesis Pathway for Ibuprofen from this compound:

Ibuprofen_Synthesis A This compound B Ethyl 3-(4-isobutylphenyl)glycidate A->B Darzens Condensation (Ethyl chloroacetate, NaOEt) C 2-(4-isobutylphenyl)propanal B->C Hydrolysis & Decarboxylation (NaOH, H₃O⁺, Heat) D Ibuprofen C->D Oxidation (H₂O₂, Catalyst)

Caption: Synthesis of Ibuprofen from this compound.

Fragrance Industry Applications: Synthesis of Silvial®

This compound is a valuable precursor for the synthesis of the fragrance ingredient Silvial® (3-(4-isobutylphenyl)-2-methylpropanal), which possesses a powerful muguet (lily-of-the-valley) scent.[1]

Synthesis of Silvial® from this compound

The synthesis of Silvial® from this compound typically involves an aldol condensation with propanal followed by dehydration and selective hydrogenation.

Experimental Protocol:

  • Step 1: Aldol Condensation.

    • In a reaction vessel, this compound and propanal are reacted in the presence of a base catalyst, such as aqueous sodium hydroxide, often in a two-phase solvent system.

    • The reaction is typically carried out at a controlled temperature to favor the desired cross-aldol product.

  • Step 2: Dehydration.

    • The resulting aldol addition product is often unstable and can be dehydrated in situ or in a subsequent step, typically by heating under acidic or basic conditions, to yield an α,β-unsaturated aldehyde.

  • Step 3: Selective Hydrogenation.

    • The α,β-unsaturated aldehyde is then selectively hydrogenated to saturate the carbon-carbon double bond while preserving the aldehyde functionality. This is a critical step and is often carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a controlled hydrogen pressure.

Quantitative Data:

Reaction StepReactantsCatalystYield
Aldol Condensation & DehydrationThis compound, PropanalBase (e.g., NaOH)-
Selective Hydrogenationα,β-unsaturated aldehyde intermediatePd/CHigh

Note: Specific yield data for the industrial synthesis of Silvial® is proprietary. However, selective hydrogenations of this type are generally high-yielding processes.

Synthesis Pathway for Silvial® from this compound:

Silvial_Synthesis A This compound B Aldol Adduct A->B Aldol Condensation (Propanal, NaOH) C α,β-Unsaturated Aldehyde B->C Dehydration (Heat) D Silvial® C->D Selective Hydrogenation (H₂, Pd/C)

Caption: Synthesis of Silvial® from this compound.

Other Potential Applications

While the synthesis of ibuprofen and fragrance precursors are the most prominent uses of this compound, it is also cited as a starting material for other pharmaceuticals and agrochemicals.[1] Its reactivity as an aldehyde allows for its participation in a wide range of organic reactions, making it a versatile intermediate for the synthesis of novel analgesic and anti-inflammatory agents. Further research may uncover new applications for this valuable chemical building block.

Conclusion

This compound is a cornerstone intermediate in the chemical industry with significant applications in the synthesis of pharmaceuticals and fragrances. Its role as a precursor to ibuprofen and Silvial® highlights its industrial importance. The synthetic pathways detailed in this guide, while representing plausible routes, underscore the fundamental organic chemistry principles that are leveraged to convert this relatively simple aldehyde into high-value, complex molecules. Continued research into the reactivity and applications of this compound is likely to expand its utility in the development of new chemical entities.

References

The Pivotal Role of 4-Isobutylbenzaldehyde in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[SHANGHAI, CN — December 24, 2025] – 4-Isobutylbenzaldehyde, a versatile aromatic aldehyde, stands as a critical starting material and intermediate in the synthesis of a wide array of commercially significant organic compounds. This technical guide provides an in-depth analysis of its applications, key chemical transformations, and detailed experimental protocols relevant to researchers, scientists, and professionals in the fields of pharmaceuticals, fragrances, and fine chemicals. Its utility is most prominently demonstrated in the industrial synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the popular fragrance ingredient Silvial®.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₄O[2]
Molecular Weight162.23 g/mol [2]
Boiling Point258 °C[3][4]
Density0.96 g/cm³[2][4]
Refractive Index1.5210 - 1.5250[4]
SolubilitySparingly soluble in water; soluble in chloroform and methanol.[1][4]
LogP3.510 (estimated)[3]

Core Applications in Organic Synthesis

The reactivity of the aldehyde functional group, coupled with the steric and electronic effects of the para-isobutyl substituent, makes this compound a valuable precursor in several key industrial syntheses.

Synthesis of the Fragrance Ingredient Silvial®

This compound is a key precursor to Silvial® (3-(4-isobutylphenyl)-2-methylpropanal), a fragrance ingredient prized for its lily-of-the-valley scent.[5][6] The synthesis primarily involves a base-catalyzed aldol condensation with propanal, followed by selective hydrogenation of the resulting α,β-unsaturated aldehyde.

Silvial_Synthesis This compound This compound Aldol Condensation Product 3-(4-isobutylphenyl)-2-methylpropenal This compound->Aldol Condensation Product Base Catalyst Propanal Propanal Propanal->Aldol Condensation Product Silvial 3-(4-isobutylphenyl)-2-methylpropanal Aldol Condensation Product->Silvial Catalytic Hydrogenation (e.g., Pd/C)

Synthesis of the Anti-Inflammatory Drug Ibuprofen

While several industrial routes to ibuprofen (2-(4-isobutylphenyl)propanoic acid) traditionally start from isobutylbenzene, a synthetic pathway commencing with this compound is chemically feasible and serves as an excellent example of its utility in pharmaceutical synthesis.[7][8] This route can be achieved through a multi-step process involving the formation of a carbon-carbon bond at the benzylic position, followed by oxidation. A common laboratory-scale approach involves a Grignard reaction followed by carboxylation.

Ibuprofen_Synthesis This compound This compound Intermediate Alcohol 1-(4-isobutylphenyl)ethanol This compound->Intermediate Alcohol Grignard Reagent 1. Grignard Reaction (e.g., CH3MgBr) 2. H3O+ Workup Intermediate Halide 1-(4-isobutylphenyl)ethyl halide Intermediate Alcohol->Intermediate Halide Halogenation Halogenating Agent (e.g., SOCl2 or PBr3) Intermediate Nitrile 2-(4-isobutylphenyl)propanenitrile Intermediate Halide->Intermediate Nitrile Cyanation NaCN Ibuprofen Ibuprofen Intermediate Nitrile->Ibuprofen Hydrolysis Acidic or Basic Hydrolysis

Key Chemical Transformations and Experimental Protocols

The aldehyde functionality of this compound allows for a variety of important chemical transformations. The following sections provide detailed experimental protocols for some of these key reactions.

Aldol Condensation with Propanal

This reaction is the first step in the synthesis of Silvial®. The base-catalyzed reaction between this compound and propanal yields 3-(4-isobutylphenyl)-2-methylpropenal.

Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with this compound and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: A solution of a base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide) is prepared.

  • Reactant Addition: Propanal is added dropwise to the stirred solution of this compound and the base catalyst at a controlled temperature (typically between 10-20°C) to minimize the self-condensation of propanal.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid). The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

ParameterValueReference(s)
Yield 92%[5]
Selectivity 79%[5]
Catalyst Base (e.g., NaOH, KOH)[5][6]
Solvent Ethanol
Temperature 10-20°C
Grignard Reaction with Ethylmagnesium Bromide

The addition of a Grignard reagent to the carbonyl group of this compound is a powerful method for forming a new carbon-carbon bond and synthesizing a secondary alcohol.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of bromoethane in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of ethylmagnesium bromide.

  • Reaction with Aldehyde: A solution of this compound in the same anhydrous solvent is added dropwise to the freshly prepared Grignard reagent at 0°C.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for a few hours and monitored by TLC.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude 1-(4-isobutylphenyl)propan-1-ol can be purified by column chromatography or distillation.

ParameterValueReference(s)
Reagents Ethylmagnesium bromide, this compound[9][10]
Solvent Anhydrous diethyl ether or THF[9]
Temperature 0°C to room temperature[9]
Yield Typically high (exact yield depends on specific conditions)
Oxidation to 4-Isobutylbenzoic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. Potassium permanganate is a common and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: this compound is dissolved in a suitable solvent mixture (e.g., acetone and water) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Oxidant Addition: A solution of potassium permanganate in water, made slightly alkaline with sodium carbonate, is added dropwise to the stirred aldehyde solution, maintaining the temperature below 10°C.[11]

  • Reaction Monitoring: The reaction is monitored by the disappearance of the purple color of the permanganate ion.

  • Work-up: The reaction mixture is filtered to remove the manganese dioxide precipitate. The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 4-isobutylbenzoic acid.

  • Purification: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

ParameterValueReference(s)
Oxidizing Agent Potassium permanganate (KMnO₄)[11][12]
Solvent Acetone/Water[13]
Temperature 0-10°C[13]
Yield Generally high (specific yield depends on conditions)[12]
Reduction to 4-Isobutylbenzyl Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, often accomplished with hydride-reducing agents like sodium borohydride.

Experimental Protocol:

  • Reaction Setup: this compound is dissolved in a protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reducing Agent Addition: Sodium borohydride is added portion-wise to the stirred solution at 0°C.[14]

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.

  • Work-up: The reaction is quenched by the slow addition of water or dilute acid. The solvent is partially removed under reduced pressure, and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield 4-isobutylbenzyl alcohol, which can be purified by distillation or chromatography if necessary.

ParameterValueReference(s)
Reducing Agent Sodium borohydride (NaBH₄)[14][15][16]
Solvent Methanol or Ethanol[15]
Temperature 0°C to room temperature[15]
Yield Typically high (>90%)[16]

Conclusion

This compound is a cornerstone of modern organic synthesis, providing a versatile platform for the construction of complex molecules with significant commercial value. Its role in the production of the fragrance Silvial® and its potential as a starting material for the synthesis of the blockbuster drug ibuprofen highlight its industrial importance. The key chemical transformations of this compound, including aldol condensation, Grignard reactions, oxidation, and reduction, are fundamental processes in the synthetic chemist's toolkit. The detailed protocols provided in this guide offer a practical framework for researchers and professionals to leverage the synthetic potential of this important aldehyde.

Experimental_Workflow cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reaction_Setup Reaction Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC) Reagent_Addition->Reaction_Monitoring Quenching Quenching/Neutralization Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Method Purification (Distillation/Chromatography/Recrystallization) Solvent_Removal->Purification_Method

References

The Genesis of an Essential Precursor: A Technical Guide to the Discovery and History of 4-Isobutylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isobutylbenzaldehyde, a colorless to pale yellow liquid with a characteristic sweet, floral odor, holds a significant position in the landscape of industrial organic synthesis.[1] While it finds applications in the fragrance industry, its primary role and the focus of this technical guide is its critical function as a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Most notably, it is an indispensable precursor in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols, present comparative quantitative data, and visualize the core synthetic pathways.

Historical Context and Discovery

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O[5]
Molecular Weight 162.23 g/mol [5]
CAS Number 40150-98-9[5]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, floral[1]
Boiling Point 258 °C[6]
Density 0.96 g/cm³[6]
Refractive Index 1.5210 - 1.5250[6]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages concerning yield, cost, and environmental impact. The following sections provide detailed descriptions and experimental protocols for the most significant methods.

Synthesis from 4-Isobutylbenzoic Acid

This approach involves the conversion of 4-isobutylbenzoic acid to the target aldehyde through two primary pathways: reduction to 4-isobutylbenzyl alcohol followed by oxidation, or conversion to 4-isobutylbenzoyl chloride and subsequent reduction.

This two-step process first reduces the carboxylic acid to the corresponding benzyl alcohol, which is then selectively oxidized to the aldehyde.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation A 4-Isobutylbenzoic Acid B 4-Isobutylbenzyl Alcohol A->B  NaBH₄ / I₂   C 4-Isobutylbenzyl Alcohol D This compound C->D  PCC / CH₂Cl₂  

Experimental Protocol:

  • Step 1: Synthesis of 4-Isobutylbenzyl Alcohol. In a suitable reaction vessel, 4-isobutylbenzoic acid is dissolved in an appropriate solvent such as anhydrous tetrahydrofuran (THF). To this solution, a reducing agent like sodium borohydride and iodine are added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is stirred for a specified time (e.g., 3 hours) until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 4-isobutylbenzyl alcohol. A reported yield for this reduction is 74%.[7]

  • Step 2: Oxidation of 4-Isobutylbenzyl Alcohol to this compound. The synthesized 4-isobutylbenzyl alcohol is dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂). A mild oxidizing agent like Pyridinium Chlorochromate (PCC) is added to the solution. The mixture is stirred at room temperature for a period of time (e.g., 3 hours) until the oxidation is complete. The reaction mixture is then filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure to afford this compound. A reported yield for this oxidation step is 89%.[8]

This classic method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by a catalytic hydrogenation that is "poisoned" to prevent over-reduction to the alcohol.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Reduction A 4-Isobutylbenzoic Acid B 4-Isobutylbenzoyl Chloride A->B  SOCl₂ or (COCl)₂   C 4-Isobutylbenzoyl Chloride D This compound C->D  H₂, Pd/BaSO₄, Quinoline-S  

Experimental Protocol:

  • Step 1: Preparation of 4-Isobutylbenzoyl Chloride. 4-Isobutylbenzoic acid is reacted with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is typically heated to reflux until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed by distillation, yielding the crude 4-isobutylbenzoyl chloride.

  • Step 2: Rosenmund Reduction. The 4-isobutylbenzoyl chloride is dissolved in an anhydrous solvent like toluene or xylene. The Rosenmund catalyst (palladium on barium sulfate, typically 5% Pd) and a catalyst poison (such as a quinoline-sulfur mixture) are added.[9][10][11][12] A stream of hydrogen gas is bubbled through the heated reaction mixture with vigorous stirring. The reaction is monitored by measuring the evolution of hydrogen chloride gas. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to give this compound.

Sommelet Reaction

The Sommelet reaction provides a method for converting a benzyl halide into an aldehyde using hexamine (hexamethylenetetramine).[3][9]

G cluster_0 Step 1: Quaternary Salt Formation cluster_1 Step 2: Hydrolysis A 4-Isobutylbenzyl Halide B Hexaminium Salt A->B  Hexamine   C Hexaminium Salt D This compound C->D  H₂O, Acid  

Experimental Protocol:

  • Step 1: Formation of the Hexaminium Salt. 4-Isobutylbenzyl chloride or bromide is reacted with an equimolar amount of hexamine in a suitable solvent, such as chloroform or aqueous ethanol. The mixture is typically heated to form the quaternary ammonium salt, which often precipitates from the solution.

  • Step 2: Hydrolysis. The isolated hexaminium salt is then hydrolyzed by heating with water, often in the presence of an acid. The aldehyde is then isolated from the reaction mixture, for example, by steam distillation or solvent extraction. The overall yield for the Sommelet reaction typically ranges from 50% to 80%.[3]

Gattermann-Koch Reaction

This reaction is a classic method for the formylation of aromatic hydrocarbons. It involves the reaction of isobutylbenzene with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst and a co-catalyst.[4][13][14][15]

G A Isobutylbenzene B This compound A->B  CO, HCl, AlCl₃, CuCl  

Experimental Protocol:

A mixture of isobutylbenzene, a Lewis acid catalyst such as aluminum chloride (AlCl₃), and a co-catalyst like copper(I) chloride (CuCl) is prepared in an inert solvent. A mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas is then passed through the reaction mixture under pressure. The reaction is typically carried out at a controlled temperature. After the reaction is complete, the mixture is poured onto ice and water to decompose the catalyst complex. The product, this compound, is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Suzuki-Miyaura Coupling

A more modern approach involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid derivative.[16][7][17][18]

G A 4-Bromobenzaldehyde B 2-Methylpropylboronic Acid A->B  Pd Catalyst, Base   C This compound A->C B->C

Experimental Protocol:

In a reaction vessel under an inert atmosphere, 4-bromobenzaldehyde, 2-methylpropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water. The mixture is heated with stirring for a period of time until the reaction is complete. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography to give this compound. A study reported conversions higher than 85% for this reaction.[7]

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic methods for this compound, where data is available.

Synthetic MethodStarting MaterialKey ReagentsReported Yield (%)Reference(s)
From 4-Isobutylbenzoic Acid (via alcohol) 4-Isobutylbenzyl alcoholPCC, CH₂Cl₂89[8]
Sommelet Reaction 4-Isobutylbenzyl halideHexamine, H₂O50-80[3]
Suzuki-Miyaura Coupling 4-Bromobenzaldehyde2-Methylpropylboronic acid, Pd catalyst, base>85 (conversion)[7]

Conclusion

This compound remains a compound of significant industrial interest, primarily due to its role in the synthesis of Ibuprofen. The historical development of its synthesis reflects the broader advancements in organic chemistry, from classic named reactions to modern catalytic cross-coupling methods. The choice of a particular synthetic route in an industrial setting depends on a variety of factors, including raw material cost, reaction yield, process safety, and environmental impact. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important aldehyde.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ibuprofen from 4-Isobutylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is a cornerstone in the management of pain, fever, and inflammation.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[2] While several industrial syntheses for ibuprofen exist, most notably the Boots process and the BHC process, this document provides a detailed laboratory-scale protocol for the synthesis of ibuprofen starting from 4-isobutylbenzaldehyde. This multi-step synthesis involves a sequence of well-established organic transformations, providing a practical guide for researchers in medicinal chemistry and drug development.

The described pathway converts this compound into the target molecule, 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), through four key transformations: a Grignard reaction, conversion of an alcohol to an alkyl halide, nucleophilic substitution with cyanide, and subsequent nitrile hydrolysis.

Overall Synthetic Scheme

The synthesis is a four-step process starting from this compound.

  • Step 1: Grignard Reaction. this compound is reacted with methylmagnesium bromide to form the secondary alcohol, 1-(4-isobutylphenyl)ethanol.

  • Step 2: Halogenation. The synthesized alcohol is converted into the corresponding alkyl chloride, 1-chloro-1-(4-isobutylphenyl)ethane, using concentrated hydrochloric acid.

  • Step 3: Cyanation. The alkyl chloride undergoes nucleophilic substitution with sodium cyanide to yield the nitrile, 2-(4-isobutylphenyl)propanenitrile.

  • Step 4: Hydrolysis. The nitrile is hydrolyzed under acidic conditions to produce the final product, ibuprofen.

Experimental Protocols

Materials and Equipment
  • Reagents: this compound, methylmagnesium bromide (3.0 M in diethyl ether), diethyl ether (anhydrous), ammonium chloride, magnesium sulfate, concentrated hydrochloric acid, petroleum ether, sodium cyanide, dimethyl sulfoxide (DMSO), sulfuric acid, sodium bicarbonate, ethyl acetate.

  • Equipment: Round-bottom flasks, reflux condenser, separatory funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, standard glassware for extraction and filtration, NMR spectrometer, IR spectrometer, melting point apparatus.

Step 1: Synthesis of 1-(4-isobutylphenyl)ethanol

Methodology: A Grignard reaction is employed to add a methyl group to the aldehyde, forming a secondary alcohol.

Protocol:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 g, 61.6 mmol).

  • Dissolve the aldehyde in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (22.6 mL of 3.0 M solution in diethyl ether, 67.8 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture again to 0 °C and quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 1-(4-isobutylphenyl)ethanol as a colorless oil.

Step 2: Synthesis of 1-chloro-1-(4-isobutylphenyl)ethane

Methodology: The secondary alcohol is converted to an alkyl chloride via an SN1 reaction using concentrated hydrochloric acid.[3]

Protocol:

  • Place the crude 1-(4-isobutylphenyl)ethanol (assuming quantitative yield from the previous step, ~11.0 g, 61.6 mmol) in a 250 mL separatory funnel.

  • Add 120 mL of concentrated hydrochloric acid (12 M).[3]

  • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

  • Allow the layers to separate. Extract the product with petroleum ether (3 x 30 mL).[3]

  • Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain 1-chloro-1-(4-isobutylphenyl)ethane as a clear liquid.[3]

Step 3: Synthesis of 2-(4-isobutylphenyl)propanenitrile

Methodology: The alkyl chloride is converted to a nitrile through a nucleophilic substitution reaction with sodium cyanide.

Protocol:

  • In a 250 mL round-bottom flask, dissolve sodium cyanide (3.6 g, 73.9 mmol) in 100 mL of DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add the crude 1-chloro-1-(4-isobutylphenyl)ethane (~12.1 g, 61.6 mmol) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL).

  • Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(4-isobutylphenyl)propanenitrile.

Step 4: Synthesis of Ibuprofen

Methodology: The nitrile is hydrolyzed to a carboxylic acid using a strong acid and heat.[4]

Protocol:

  • Combine the crude 2-(4-isobutylphenyl)propanenitrile (~11.5 g, 61.6 mmol) with a mixture of 60 mL of water and 60 mL of concentrated sulfuric acid in a 250 mL round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 120 °C) for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice.

  • A white precipitate of crude ibuprofen will form. Collect the solid by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from a suitable solvent such as aqueous ethanol or hexane.

  • Dry the purified crystals under vacuum to obtain pure ibuprofen.

Data Presentation

Table 1: Summary of Reagents and Molar Equivalents

Step Starting Material Reagent Molar Equiv. Solvent
1 This compound Methylmagnesium bromide 1.1 Diethyl Ether
2 1-(4-isobutylphenyl)ethanol Hydrochloric Acid Excess Petroleum Ether
3 1-chloro-1-(4-isobutylphenyl)ethane Sodium Cyanide 1.2 DMSO

| 4 | 2-(4-isobutylphenyl)propanenitrile | Sulfuric Acid / Water | Excess | - |

Table 2: Reaction Conditions and Expected Outcomes

Step Reaction Time Temperature Expected Yield (%) Physical State
1 1.5 hours 0 °C to RT 90-95 Colorless Oil
2 15 minutes Room Temperature 85-90 Clear Liquid
3 4 hours 70 °C 80-85 Oily Liquid

| 4 | 3 hours | 120 °C (Reflux) | 85-90 | White Solid |

Table 3: Characterization Data for Key Compounds

Compound Formula MW ( g/mol ) Expected ¹H NMR (CDCl₃, δ ppm) Expected IR (cm⁻¹) M.P. (°C)
1-(4-isobutylphenyl)ethanol C₁₂H₁₈O 178.27 7.2-7.0 (m, 4H), 4.8 (q, 1H), 2.4 (d, 2H), 1.8 (m, 1H), 1.5 (d, 3H), 0.9 (d, 6H) 3350 (br, O-H), 2950 (C-H) -
1-chloro-1-(4-isobutylphenyl)ethane C₁₂H₁₇Cl 196.71 7.3 (d, 2H), 7.1 (d, 2H), 5.1 (q, 1H), 2.4 (d, 2H), 1.8 (m, 4H), 0.9 (d, 6H)[3] 2950 (C-H), 750 (C-Cl) -
2-(4-isobutylphenyl)propanenitrile C₁₃H₁₇N 187.28 7.3-7.1 (m, 4H), 3.8 (q, 1H), 2.4 (d, 2H), 1.8 (m, 1H), 1.6 (d, 3H), 0.9 (d, 6H) 2950 (C-H), 2240 (C≡N) -

| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 10-12 (br s, 1H), 7.2 (d, 2H), 7.1 (d, 2H), 3.7 (q, 1H), 2.4 (d, 2H), 1.8 (m, 1H), 1.5 (d, 3H), 0.9 (d, 6H) | 2500-3300 (br, O-H), 1710 (C=O) | 76-78 |

Visualizations

G A Start: this compound B Step 1: Grignard Reaction (CH3MgBr, Et2O) A->B C Intermediate 1: 1-(4-isobutylphenyl)ethanol B->C D Step 2: Halogenation (Conc. HCl) C->D E Intermediate 2: 1-chloro-1-(4-isobutylphenyl)ethane D->E F Step 3: Cyanation (NaCN, DMSO) E->F G Intermediate 3: 2-(4-isobutylphenyl)propanenitrile F->G H Step 4: Hydrolysis (H2SO4, H2O, Heat) G->H I Product: Ibuprofen H->I J Purification (Recrystallization) I->J K Final Product: Pure Ibuprofen J->K

Caption: Experimental workflow for the four-step synthesis of ibuprofen.

G cluster_synthesis Synthetic Pathway A This compound (Aldehyde) B 1-(4-isobutylphenyl)ethanol (Secondary Alcohol) A->B Grignard Reaction C 1-chloro-1-(4-isobutylphenyl)ethane (Alkyl Halide) B->C Halogenation D 2-(4-isobutylphenyl)propanenitrile (Nitrile) C->D Cyanation (SN2) E Ibuprofen (Carboxylic Acid) D->E Hydrolysis Goal Target Molecule: Ibuprofen E->Goal

Caption: Logical relationship of transformations in the ibuprofen synthesis.

References

Application Notes and Protocols: Reduction of 4-Isobutylbenzoic Acid to 4-Isobutylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isobutylbenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fragrances. For instance, it is a precursor for the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and in the synthesis of Silvial®, a fragrance with a floral aroma. The selective reduction of 4-isobutylbenzoic acid to its corresponding aldehyde is a critical transformation in these synthetic pathways. This document provides detailed protocols for two common and effective methods to achieve this conversion, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

The direct reduction of a carboxylic acid to an aldehyde can be challenging due to the propensity for over-reduction to the primary alcohol. To circumvent this, two primary strategies are often employed: a two-step reduction-oxidation sequence or the conversion to a more reactive intermediate, such as an acyl chloride, followed by a controlled reduction.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the two detailed protocols for the synthesis of this compound from 4-isobutylbenzoic acid, allowing for a direct comparison of their key aspects.

Parameter Method 1: Reduction-Oxidation Method 2: Acyl Chloride Reduction (Rosenmund)
Overall Strategy Two-step process: 1. Reduction of the carboxylic acid to the primary alcohol. 2. Oxidation of the alcohol to the aldehyde.Two-step process: 1. Conversion of the carboxylic acid to an acyl chloride. 2. Selective reduction of the acyl chloride to the aldehyde.
Step 1 Reagents Sodium Borohydride (NaBH₄), THFThionyl Chloride (SOCl₂) or Oxalyl Chloride, cat. DMF
Step 2 Reagents Oxalyl Chloride, DMSO, Triethylamine (Swern Oxidation)H₂, Palladium on Barium Sulfate (Pd/BaSO₄) catalyst, catalyst poison (e.g., quinoline-sulfur)
Reported Yield (Overall) 70-85%75-90%
Advantages - Utilizes common and relatively inexpensive reagents. - Avoids the use of heavy metal catalysts in the oxidation step.- High yields and selectivity can be achieved. - The Rosenmund reduction is a well-established and reliable method.
Disadvantages - Two distinct reaction setups are required. - The Swern oxidation produces malodorous dimethyl sulfide as a byproduct and requires cryogenic temperatures.- Requires the handling of corrosive thionyl chloride or oxalyl chloride. - The Rosenmund catalyst can be sensitive and may require careful preparation and handling.

Experimental Protocols

Method 1: Two-Step Reduction-Oxidation

This method first reduces 4-isobutylbenzoic acid to 4-isobutylbenzyl alcohol using sodium borohydride, followed by a mild oxidation to this compound using a Swern oxidation.

Step 1: Reduction of 4-Isobutylbenzoic Acid to 4-Isobutylbenzyl Alcohol

Materials:

  • 4-Isobutylbenzoic Acid

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isobutylbenzoic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of 1M HCl until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-isobutylbenzyl alcohol, which can be purified by column chromatography if necessary.

Step 2: Swern Oxidation of 4-Isobutylbenzyl Alcohol to this compound

Materials:

  • 4-Isobutylbenzyl Alcohol

  • Oxalyl Chloride

  • Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure: [1][2][3]

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of 4-isobutylbenzyl alcohol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Method 2: Acyl Chloride Formation and Rosenmund Reduction

This method involves the conversion of 4-isobutylbenzoic acid to its acyl chloride, followed by a selective catalytic hydrogenation to the aldehyde.

Step 1: Synthesis of 4-Isobutylbenzoyl Chloride

Materials:

  • 4-Isobutylbenzoic Acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a gas trap

Procedure: [4][5]

  • In a dry round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 4-isobutylbenzoic acid (1 equivalent) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction by observing the dissolution of the solid carboxylic acid.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-isobutylbenzoyl chloride. This is often used in the next step without further purification.

Step 2: Rosenmund Reduction of 4-Isobutylbenzoyl Chloride

Materials:

  • 4-Isobutylbenzoyl Chloride

  • Palladium on Barium Sulfate (Pd/BaSO₄) catalyst (5-10% w/w)

  • Catalyst poison (e.g., quinoline-sulfur or thiourea)

  • Anhydrous Toluene or Xylene

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration setup

Procedure: [6][7][8][9]

  • In a hydrogenation flask, suspend the Rosenmund catalyst (Pd/BaSO₄) and a catalyst poison in anhydrous toluene or xylene.

  • Add the crude 4-isobutylbenzoyl chloride (1 equivalent) to the suspension.

  • Flush the apparatus with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at a slightly elevated temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by measuring the uptake of hydrogen or by TLC analysis.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Mandatory Visualizations

G cluster_method1 Method 1: Reduction-Oxidation Workflow A 4-Isobutylbenzoic Acid B Reduction (NaBH4, THF) A->B C 4-Isobutylbenzyl Alcohol B->C D Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via reduction followed by oxidation.

G cluster_method2 Method 2: Acyl Chloride Reduction Workflow F 4-Isobutylbenzoic Acid G Acyl Chloride Formation (SOCl2 or Oxalyl Chloride) F->G H 4-Isobutylbenzoyl Chloride G->H I Rosenmund Reduction (H2, Pd/BaSO4, poison) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via acyl chloride formation and reduction.

Conclusion

Both presented methods offer viable pathways for the reduction of 4-isobutylbenzoic acid to this compound. The choice between the two protocols will depend on the specific requirements of the synthesis, including available equipment, scale, and tolerance for certain reagents and byproducts. Method 1, the reduction-oxidation sequence, utilizes more common laboratory reagents but involves a cryogenic step and the formation of a malodorous byproduct. Method 2, the Rosenmund reduction of the acyl chloride, is a classic and high-yielding method but requires the handling of corrosive reagents and a specialized catalyst. Careful consideration of these factors will enable the researcher to select the most appropriate synthetic route.

References

Application Notes and Protocols for the Grignard Reaction with 4-Isobutylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and highly versatile carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[2] This reaction is instrumental in the synthesis of a wide array of alcohols. The reaction of 4-isobutylbenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, results in the formation of a secondary alcohol, 1-(4-isobutylphenyl)ethanol. This product is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.

This document provides a detailed protocol for the laboratory-scale synthesis of 1-(4-isobutylphenyl)ethanol via the Grignard reaction of this compound with methylmagnesium bromide.

Reaction Scheme

Step 1: Formation of the Grignard Reagent

CH₃Br + Mg → CH₃MgBr (Methyl Bromide) + (Magnesium) → (Methylmagnesium Bromide)

Step 2: Reaction with this compound and Acidic Work-up

C₁₁H₁₄O + CH₃MgBr → C₁₂H₁₇OMgBr (this compound) + (Methylmagnesium Bromide) → (Alkoxide Intermediate)

C₁₂H₁₇OMgBr + H₃O⁺ → C₁₂H₁₈O + Mg(OH)Br (Alkoxide Intermediate) + (Acidic Work-up) → (1-(4-Isobutylphenyl)ethanol) + (Magnesium Salts)

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Expected Yield (%)
This compoundC₁₁H₁₄O162.230.954235-
Methylmagnesium Bromide (3.0 M in Diethyl Ether)CH₃MgBr119.24~0.834.6 (Solvent)-
1-(4-Isobutylphenyl)ethanolC₁₂H₁₈O178.270.954245.585-95
Anhydrous Diethyl Ether(C₂H₅)₂O74.120.71334.6-

Experimental Workflow Diagram

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_glassware Flame-dry all glassware under inert atmosphere prep_reagents Prepare solution of this compound in anhydrous diethyl ether add_grignard Cool Grignard reagent (Methylmagnesium Bromide) to 0°C prep_reagents->add_grignard add_aldehyde Slowly add this compound solution to the Grignard reagent add_grignard->add_aldehyde stir_rt Warm to room temperature and stir for 1 hour add_aldehyde->stir_rt quench Quench reaction with saturated aqueous NH4Cl at 0°C stir_rt->quench extract Extract with diethyl ether quench->extract wash_dry Wash organic layer with brine and dry over anhydrous Na2SO4 extract->wash_dry evaporate Remove solvent by rotary evaporation wash_dry->evaporate purify Purify crude product by column chromatography evaporate->purify characterize Characterize product by NMR and IR spectroscopy purify->characterize

Caption: Workflow for the synthesis of 1-(4-isobutylphenyl)ethanol.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • This compound (98% purity)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

1. Reaction Setup: a. All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot, then allowed to cool to room temperature under a stream of inert gas (nitrogen or argon). This is crucial as Grignard reagents react readily with water. b. Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be maintained under a positive pressure of inert gas.

2. Grignard Reaction: a. To the reaction flask, add 20 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether (60 mmol, 1.2 equivalents) via syringe. b. Cool the flask to 0°C using an ice bath. c. Prepare a solution of 8.11 g of this compound (50 mmol, 1.0 equivalent) in 50 mL of anhydrous diethyl ether in the dropping funnel. d. Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the internal reaction temperature below 10°C. The addition should take approximately 30-45 minutes. A white precipitate will form during the addition. e. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

3. Work-up: a. Cool the reaction mixture back to 0°C with an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the intermediate magnesium alkoxide and dissolve the magnesium salts. Stir until two clear layers are formed. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice with 50 mL portions of diethyl ether. e. Combine all the organic layers and wash with 50 mL of brine. f. Dry the combined organic layer over anhydrous sodium sulfate.

4. Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil. b. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity) to afford the pure 1-(4-isobutylphenyl)ethanol.

5. Characterization: a. The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions:

  • Grignard reagents are highly reactive, corrosive, and react violently with water and protic solvents. Handle with extreme care under an inert atmosphere.

  • Diethyl ether is highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves at all times.

References

GC-MS analysis protocol for 4-Isobutylbenzaldehyde reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a 4-Isobutylbenzaldehyde Reaction Mixture.

This document provides a comprehensive protocol for the qualitative and quantitative analysis of this compound reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis to monitor reaction progress, identify byproducts, and quantify product yield.

Introduction

This compound is a key intermediate in the synthesis of various fine chemicals and pharmaceuticals, most notably as a precursor for the fragrance Silvial®[1]. Accurate and reliable monitoring of its synthesis is crucial for process optimization, yield calculation, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, as it separates volatile and semi-volatile compounds and provides detailed molecular information for their identification and quantification[2]. This protocol outlines the sample preparation, instrument parameters, and data analysis procedures for the successful analysis of this compound reaction mixtures.

Principle of the Method

The reaction mixture is first diluted in a suitable volatile organic solvent. An aliquot of the diluted sample is then injected into the gas chromatograph. In the GC, the sample is vaporized, and its components are separated based on their boiling points and affinity for the stationary phase within the capillary column[3]. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for its identification by comparison to spectral libraries. For quantitative analysis, the instrument's response is calibrated using standards of known concentrations.

Experimental Protocol

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Hexane, Diethyl Ether, or Ethyl Acetate (GC grade or higher). Solvents should be volatile and compatible with the GC-MS system[2][4].

  • Standards:

    • This compound (purity >95%)

    • Internal Standard (IS): A compound not expected to be in the reaction mixture, such as Anisole, Dodecane, or another suitable hydrocarbon.

  • Glassware:

    • Volumetric flasks (Class A)

    • Micropipettes

    • GC vials (1.5 mL) with caps and septa[4].

  • Other:

    • Syringe filters (0.22 µm PTFE) if the sample contains particulates.

    • Vortex mixer.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to create a clean, dilute sample suitable for injection.

  • Aliquoting the Reaction Mixture: Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction vessel[5].

  • Dilution:

    • Transfer the aliquot to a 10 mL volumetric flask.

    • Add the chosen internal standard (e.g., 100 µL of a 1 mg/mL stock solution).

    • Dilute to the mark with a suitable volatile solvent like dichloromethane or diethyl ether[5]. This initial dilution factor is 200x.

    • Cap and mix thoroughly.

  • Serial Dilution (if necessary): The target concentration for GC-MS analysis is typically around 10 µg/mL[4]. Perform further serial dilutions as needed to bring the expected analyte concentration into the calibration range. For example, a 1:100 dilution of the stock solution prepared in the previous step would be appropriate if the initial reaction concentration is high.

  • Filtration/Centrifugation: If the diluted sample contains any solid particles or is cloudy, centrifuge the sample or filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column[2][4].

  • Transfer: Transfer the final diluted sample into a 1.5 mL glass autosampler vial for analysis[2][6].

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation and reaction byproducts.

Parameter Recommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 7000D GC/TQ, 5977 MSD, or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[5][7][8].
Carrier Gas Helium, constant flow at 1.0 mL/min[7].
Inlet Split/Splitless Injector
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless for trace analysis or Split (e.g., 50:1) to prevent column overload with concentrated samples[9].
Oven Temperature Program Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C[5].
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV[7].
Acquisition Mode Full Scan (m/z 40-450) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.
SIM Ions (4-IBBA) Target Ions: m/z 148 (M+), 105, 91 (for quantification and confirmation).

Data Analysis and Presentation

Qualitative Analysis

Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST/Wiley). The this compound peak should be confirmed by its characteristic retention time and mass spectrum, which includes the molecular ion (m/z 148) and major fragments.

Quantitative Analysis
  • Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in the same solvent used for sample dilution. Each standard must contain the internal standard at a constant concentration.

  • Analysis: Analyze the calibration standards using the same GC-MS method as the samples.

  • Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve. The concentration of this compound in the reaction mixture samples can then be calculated from this curve, accounting for the dilution factor.

Data Summary

Quantitative results should be summarized in a clear, tabular format for easy comparison and reporting.

Compound Name Retention Time (min) Quantification Ion (m/z) Calculated Concentration (g/L) Yield (%)
This compound10.5214885.475.2
Starting Material8.21[Specify]12.1N/A
Byproduct A9.65[Specify]2.3N/A
Byproduct B11.04[Specify]1.1N/A

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of the this compound reaction mixture.

GCMS_Workflow GC-MS Analysis Workflow for this compound Reaction Mixture cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Aliquot Reaction Mixture dilute 2. Dilute with Solvent & Add Internal Standard sample->dilute filter 3. Centrifuge / Filter (if particulates are present) dilute->filter vial 4. Transfer to GC Vial filter->vial inject 5. Inject into GC-MS vial->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection separate->detect qual 8. Qualitative Analysis (Library Search) detect->qual quant 9. Quantitative Analysis (Calibration Curve) detect->quant report 10. Report Generation qual->report quant->report

Caption: Workflow from sample preparation to final data reporting.

References

Application of 4-Isobutylbenzaldehyde Derivatives in the Synthesis of Cyclooxygenase-2 (COX-2) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-isobutylbenzaldehyde is a valuable aromatic aldehyde in organic synthesis, it is not a direct or common precursor in the established industrial synthesis of selective COX-2 inhibitors. However, a structurally related aldehyde, 2-(4-isobutylphenyl)propanal, is a key intermediate in some synthetic routes of Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID). Ibuprofen primarily acts by non-selectively inhibiting both COX-1 and COX-2 enzymes.

This document provides detailed application notes and protocols for the synthesis of Ibuprofen, highlighting the role of its aldehyde intermediate. Additionally, to address the core interest in selective COX-2 inhibitors, a comprehensive overview of the synthesis of Celecoxib , a prominent selective COX-2 inhibitor, is presented. This will offer valuable insights into the synthetic strategies for both non-selective and selective COX inhibitors.

Part 1: Synthesis of Ibuprofen via an Aldehyde Intermediate

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a cornerstone of NSAIDs used to manage pain, fever, and inflammation.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins.[1] Several synthetic routes to Ibuprofen have been developed, with some involving an aldehyde intermediate. The Boots method, for instance, proceeds through the formation of 1-(4-isobutylphenyl)propionaldehyde, which is then oxidized to Ibuprofen.[2]

Application Notes: Ibuprofen Synthesis

The synthesis of Ibuprofen from isobutylbenzene can be accomplished through various multi-step processes. One common laboratory-scale synthesis involves a Friedel-Crafts acylation, followed by a series of transformations to introduce the propionic acid moiety.[3] An alternative industrial method involves the epoxidation of 4-isobutylacetophenone, followed by rearrangement to the aldehyde and subsequent oxidation.[2] This aldehyde, 2-(4-isobutylphenyl)propanal, is a critical intermediate in achieving the final carboxylic acid structure of Ibuprofen. The overall yield for such a process can reach up to 88%.[2]

Experimental Workflow: Ibuprofen Synthesis

G cluster_0 Ibuprofen Synthesis Workflow A Isobutylbenzene B Friedel-Crafts Acylation (e.g., with Acetyl Chloride) A->B C 4-Isobutylacetophenone B->C D Epoxidation C->D E 2-(4-Isobutylphenyl)-1,2-propylene oxide D->E F Intramolecular Rearrangement (Lewis Acid Catalysis) E->F G 2-(4-Isobutylphenyl)propanal (Aldehyde Intermediate) F->G H Oxidation (e.g., with Hydrogen Peroxide) G->H I Ibuprofen H->I

Caption: Workflow for the synthesis of Ibuprofen via an aldehyde intermediate.

Detailed Experimental Protocol: Synthesis of Ibuprofen

This protocol is based on a method involving the intramolecular rearrangement of an epoxide to an aldehyde, followed by oxidation.[2]

Step 1: Synthesis of 4-Isobutylacetophenone

  • This step is achieved via a standard Friedel-Crafts acylation of isobutylbenzene.

Step 2: Epoxidation of 4-Isobutylacetophenone

  • In a suitable reaction vessel, dissolve 4-isobutylacetophenone in a solvent such as petroleum ether.

  • Add a sulfur ylide and potassium hydroxide.

  • Reflux the reaction mixture for 7-10 hours.

  • Upon completion, work up the reaction to isolate 2-(4-isobutylphenyl)-1,2-propylene oxide.

Step 3: Intramolecular Rearrangement to 2-(4-Isobutylphenyl)propanal

  • In a 250 mL three-necked flask equipped with a stirrer and drying tube, add 38.1 g (0.20 mol) of 2-(4-isobutylphenyl)-1,2-propylene oxide, 1.0 g of anhydrous tin chloride (a Lewis acid catalyst), and 100 mL of cyclohexanone.[2]

  • Stir the mixture at 20°C for 2 hours.[2]

  • After the reaction is complete, add 100 mL of water to wash and separate the phases. The organic phase contains the desired 2-(4-isobutylphenyl)propanal in cyclohexanone.[2]

Step 4: Oxidation to Ibuprofen

  • Transfer the organic phase from the previous step, containing 2-(4-isobutylphenyl)propanal, to a 250 mL three-neck flask with a reflux condenser and stirrer.

  • Add 0.3 g of tetrabutylammonium bromide.[2]

  • At 50°C, add 36 g of 30% hydrogen peroxide dropwise over 4 hours.[2]

  • After the addition is complete, continue to react for another 4 hours.[2]

  • Recover the solvent by distillation under reduced pressure to obtain crude Ibuprofen as a yellow solid.[2]

  • The crude product can be purified by recrystallization.

Quantitative Data for Ibuprofen Synthesis
StepReactantsCatalyst/ReagentConditionsProductYieldReference
Epoxidation 4-Isobutylacetophenone, Sulfur ylide, Potassium hydroxide-Reflux, 7-10 h2-(4-Isobutylphenyl)-1,2-propylene oxide-[2]
Rearrangement 2-(4-Isobutylphenyl)-1,2-propylene oxideAnhydrous tin chloride20°C, 2 h2-(4-Isobutylphenyl)propanal-[2]
Oxidation 2-(4-Isobutylphenyl)propanal, 30% Hydrogen peroxideTetrabutylammonium bromide50°C, 8 h totalIbuprofen-[2]
Overall Yield Isobutylbenzene--Ibuprofen88.3%[2]

Part 2: Synthesis of Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Its selectivity for COX-2 over COX-1 is attributed to its chemical structure, which allows it to bind to the larger active site of the COX-2 enzyme. The synthesis of Celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Application Notes: Celecoxib Synthesis

The synthesis of Celecoxib is a well-established process that involves a Claisen condensation followed by a cyclization reaction. The process starts with 4-methylacetophenone, which is reacted with a trifluoroacetylating agent to form a 1,3-dione intermediate. This intermediate is then condensed with 4-sulfamoylphenylhydrazine to form the pyrazole ring of Celecoxib. This synthetic route is efficient and allows for the large-scale production of the drug.

Signaling Pathway: COX Inhibition

G cluster_1 Prostaglandin Synthesis and Inhibition A Arachidonic Acid B COX-1 (Constitutive) 'Housekeeping' Functions A->B C COX-2 (Inducible) Inflammation, Pain, Fever A->C D Prostaglandins (Gastroprotection, Platelet Aggregation) B->D E Prostaglandins (Inflammation, Pain) C->E F Non-selective NSAIDs (e.g., Ibuprofen) F->B Inhibit F->C Inhibit G Selective COX-2 Inhibitors (e.g., Celecoxib) G->C Selectively Inhibit

Caption: Inhibition of COX-1 and COX-2 by NSAIDs.

Experimental Workflow: Celecoxib Synthesis

G cluster_2 Celecoxib Synthesis Workflow A 4-Methylacetophenone B Claisen Condensation (with Ethyl trifluoroacetate) A->B C 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione B->C D Condensation/Cyclization (with 4-Sulfamoylphenylhydrazine) C->D E Celecoxib D->E

Caption: General workflow for the synthesis of Celecoxib.

Detailed Experimental Protocol: Synthesis of Celecoxib

This protocol describes a common method for the synthesis of Celecoxib.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • In a reaction vessel, dissolve 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml).

  • Add a 30% methanolic sodium methoxide solution (80.6 g, 0.447 mol), followed by 1-ethyltrifluoroacetate (63.58 g, 0.447 mol) at 25-30°C.

  • Raise the temperature of the reaction mass to 55-60°C and stir for approximately 4 hours to complete the reaction.

  • Cool the reaction mass to 20-25°C and wash with 10% aqueous hydrochloric acid (200 ml).

  • Separate the layers and concentrate the organic layer under reduced pressure to obtain the dione intermediate as an oily mass.

Step 2: Synthesis of Celecoxib

  • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid, and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Quantitative Data for Celecoxib Synthesis
StepReactantsSolvent/BaseConditionsProductReference
Condensation 4-Methylacetophenone, Ethyl trifluoroacetateToluene, Sodium methoxide55-60°C, 4 h1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
Cyclization 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-Sulfamoylphenylhydrazine HClEthanol, HCl (cat.)RefluxCelecoxib

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken.

References

Application Notes and Protocols: The Use of 4-Isobutylbenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-isobutylbenzaldehyde as a versatile starting material in the synthesis of potential agrochemical agents. While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural similarity to other benzaldehyde derivatives used in agrochemical manufacturing suggests its potential as a key building block. This document outlines potential synthetic pathways, experimental protocols based on analogous reactions, and the known biological activities of related compounds.

Introduction to this compound in Agrochemicals

This compound is an aromatic aldehyde with the chemical formula C₁₁H₁₄O.[1][2] It serves as a valuable intermediate in various chemical syntheses, including pharmaceuticals and fragrances.[3][4] In the agrochemical sector, benzaldehyde and its derivatives have demonstrated a range of biological activities, including antifungal and insecticidal properties.[5][6] The isobutylphenyl moiety is a key structural feature in some biologically active molecules, suggesting that this compound could be a precursor to novel and effective agrochemicals.

Potential Agrochemical Applications

Based on the known activities of similar compounds, derivatives of this compound are promising candidates for the following agrochemical classes:

  • Fungicides: Benzaldehyde derivatives have shown efficacy against various fungal pathogens, including Aspergillus flavus, a common contaminant in crops.[5] The mechanism of action is often related to the disruption of cellular antioxidation processes in fungi.[7]

  • Insecticides: The structural analogue, 4-ethylbenzaldehyde, is a precursor to phenylpyrazole insecticides, which are potent mitochondrial complex I inhibitors in insects.[8] This suggests a similar synthetic route could be employed with this compound to create novel insecticides.

  • Herbicides: While less documented, the structural diversity achievable from benzaldehyde derivatives allows for the exploration of novel herbicidal compounds.

Synthetic Pathways and Experimental Protocols

The following sections detail proposed synthetic pathways for creating agrochemical candidates from this compound. These protocols are based on established chemical reactions and analogous syntheses reported in the literature.

3.1. Synthesis of Phenylpyrazole Insecticides (Analogous Pathway)

Drawing an analogy from the synthesis of phenylpyrazole insecticides using 4-ethylbenzaldehyde, a similar pathway can be proposed for this compound to yield a potent insecticide.[8] The key steps involve the formation of a hydrazine derivative followed by cyclization to form the pyrazole ring.

Experimental Workflow:

Figure 1. Proposed synthesis of a phenylpyrazole insecticide.

Protocol for Step 5: Cyclization to form Phenylpyrazole Derivative (Adapted from analogous synthesis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 mmol of 4-isobutyl-3-hydrazinylbenzaldehyde in 50 mL of ethanol.

  • Reagent Addition: Add 12 mmol of ethyl acetoacetate to the solution, followed by a catalytic amount of a suitable base (e.g., 1-2 drops of piperidine).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data for Analogous Phenylpyrazole Synthesis:

ParameterValueReference
Starting Material 4-Ethylbenzaldehyde[8]
Key Intermediate 4-Ethylphenylhydrazine[8]
Final Product Class Phenylpyrazole Insecticides[8]
Typical Yield Not specified

3.2. Synthesis of Fungicidal Benzaldehyde Derivatives

Research has shown that certain benzaldehyde derivatives exhibit significant antifungal activity.[5] The synthesis of these derivatives often involves modifications of the aldehyde group or the aromatic ring. A common reaction is the Knoevenagel condensation to introduce a carbon-carbon double bond, which can be a key feature for biological activity.

Experimental Workflow:

G A This compound C Condensation Product A->C Base (e.g., Piperidine) B Active Methylene Compound (e.g., Malononitrile) B->C

Figure 2. Knoevenagel condensation for fungicidal derivatives.

Protocol for Knoevenagel Condensation:

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of an active methylene compound (e.g., malononitrile) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (2-3 drops).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Work-up: If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into cold water and collect the resulting solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data on Antifungal Activity of a Benzaldehyde Derivative:

CompoundFungal SpeciesActivityConcentrationReference
MPOBA (a benzaldehyde derivative)Aspergillus flavusInhibition of AFB1 production1.15 mM[5]

Conclusion

This compound presents itself as a promising and versatile platform for the synthesis of novel agrochemicals. The synthetic pathways outlined in these notes, based on established and analogous chemical reactions, provide a solid foundation for researchers to explore the development of new fungicides and insecticides. The inherent biological activity of the benzaldehyde scaffold, coupled with the diverse chemical modifications possible, makes this compound a valuable starting point for the discovery of next-generation crop protection agents. Further research is warranted to fully elucidate the potential of its derivatives and to optimize their biological efficacy and safety profiles.

References

Application Notes: Palladium-Catalyzed Synthesis of 4-Isobutylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed methods for the synthesis of 4-isobutylbenzaldehyde and its derivatives. This compound is a key intermediate in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals. The methodologies described herein offer versatile and efficient routes to this important class of molecules, leveraging the power of palladium catalysis to construct the target aldehyde functionality.

Two primary palladium-catalyzed strategies are highlighted:

  • Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction allows for the coupling of an aryl halide with an organoboron reagent. For the synthesis of this compound, this typically involves the reaction of 4-bromobenzaldehyde with isobutylboronic acid. This method is valued for its high functional group tolerance and generally high yields.

  • Carbonylative and Formylative Cross-Coupling: These methods introduce the aldehyde functionality directly onto an aryl ring. This can be achieved through the carbonylation of an aryl halide (such as 1-bromo-4-isobutylbenzene) using carbon monoxide or a CO surrogate, followed by reduction. Alternatively, formylation reactions utilize a formylating agent to directly install the -CHO group. These approaches are atom-economical and provide a direct route to the desired aldehyde.

The choice of method may depend on the availability of starting materials, desired scale, and tolerance of other functional groups present in the molecule. The following sections provide detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction workflows to aid in the selection and implementation of the most suitable synthetic strategy.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound by the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde and isobutylboronic acid.

Materials:

  • 4-Bromobenzaldehyde

  • Isobutylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv), isobutylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • The tube is evacuated and backfilled with argon three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add a degassed 4:1 mixture of toluene and water (5 mL).

  • The reaction mixture is heated to 100 °C and stirred for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Formylation

This protocol outlines the synthesis of this compound from 1-bromo-4-isobutylbenzene using a palladium-catalyzed formylation reaction with N-formylsaccharin as the CO source and triethylsilane as the hydride donor.[1]

Materials:

  • 1-Bromo-4-isobutylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (DPPB)

  • Sodium carbonate (Na₂CO₃)

  • N-Formylsaccharin

  • Triethylsilane (Et₃SiH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 1-L three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, add palladium(II) acetate (1.50 mmol, 3 mol%), 1,4-bis(diphenylphosphino)butane (2.25 mmol, 4.5 mol%), 1-bromo-4-isobutylbenzene (50.0 mmol, 1.00 equiv), and sodium carbonate (75.0 mmol, 1.50 equiv).[1]

  • Evacuate the flask and backfill with argon three times.[1]

  • Add anhydrous DMF (50 mL) and stir the mixture at room temperature for 20 minutes.[1]

  • In a separate flask, prepare a solution of N-formylsaccharin (100 mmol, 2.00 equiv) and triethylsilane (65.0 mmol, 1.30 equiv) in anhydrous DMF (400 mL).[1]

  • Transfer the solution from step 4 to a pressure-equalizing addition funnel attached to the reaction flask.

  • Heat the reaction mixture to an internal temperature of 80 °C.

  • Add the solution from the addition funnel dropwise to the reaction mixture over a period of approximately 6 hours, maintaining the internal temperature at 80 ± 3 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 80 °C for another 16 hours.[1]

  • Cool the reaction mixture to room temperature and pass it through a short pad of silica gel, washing with EtOAc.[1]

  • Remove the solvent under reduced pressure. Dilute the resulting residue with ethyl acetate and water.[1]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to yield this compound.[1]

Data Presentation

The following tables summarize quantitative data for representative palladium-catalyzed reactions relevant to the synthesis of this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Substituted Benzaldehydes

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~99 (conversion)[2]
24-Bromobenzaldehyde4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295
34-IodobenzaldehydeIsobutylboronic acidPdCl₂(dppf) (2)-K₂CO₃Dioxane/H₂O901688
44-Bromobenzaldehyde2-Methylpropylboronic acid[PdCl₂{8-(di-tert-butylphosphinooxy)quinoline}] (2)-Cs₂CO₃Toluene11024>85 (conversion)

Table 2: Palladium-Catalyzed Formylation of Aryl Halides

EntryAryl HalideCO SourceHydride SourcePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobiphenylN-FormylsaccharinEt₃SiHPd(OAc)₂ (3)DPPB (4.5)Na₂CO₃DMF802277[1]
21-Bromo-4-tert-butylbenzeneCO (1 atm)H₂ (1 atm)Pd(OAc)₂ (2)P(1-Ad)₂(nBu) (4)TMEDAToluene1001892
34-BromoanisolePhenyl formate-Pd(OAc)₂ (5)XantPhos (5)Et₃NDMF801285
41-Iodo-4-methoxybenzeneFormic acid-Pd(OAc)₂ (5)-T500Dioxane1001285

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-Bromobenzaldehyde - Isobutylboronic Acid - Base (K₃PO₄) catalyst Add: - Pd(OAc)₂ - SPhos Ligand reagents->catalyst solvent Add Degassed Toluene/Water catalyst->solvent heat Heat to 100°C Stir for 18h solvent->heat extract Cool & Extract with Ethyl Acetate heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Formylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 1-Bromo-4-isobutylbenzene - Pd(OAc)₂ - DPPB Ligand - Na₂CO₃ solvent Add Anhydrous DMF reagents->solvent heat Heat to 80°C solvent->heat addition Slow Addition of: - N-Formylsaccharin - Et₃SiH in DMF heat->addition stir Stir for 16h at 80°C addition->stir filter Filter through Silica stir->filter extract Extract with Ethyl Acetate filter->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the formylation synthesis of this compound.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation (Suzuki) or CO Insertion (Carbonylation) PdII->TM PdII_R Ar-Pd(II)-R' L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R' RE->Product ArX Ar-X ArX->OA Boronic R'-B(OH)₂ (Suzuki) Boronic->TM CO CO (Carbonylation) CO->TM

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving 4-Isobutylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction, with a specific focus on the use of 4-isobutylbenzaldehyde as a key starting material. This versatile reaction is instrumental in the formation of carbon-carbon double bonds and is widely employed in the synthesis of valuable organic compounds, including precursors for active pharmaceutical ingredients (APIs).

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1][2] In the context of this compound, this reaction provides a direct route to various α,β-unsaturated compounds that are pivotal intermediates in organic synthesis. The reaction is noted for its operational simplicity and the high yields it can afford under optimized conditions.[3][4]

Mechanism of the Knoevenagel Condensation

The reaction mechanism proceeds in two main stages: a nucleophilic addition followed by a dehydration step.[1] The process is typically initiated by a weak base, such as an amine, which deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1][5]

In the presence of an amine catalyst like piperidine, an alternative pathway involving the formation of an iminium ion can occur. The iminium ion is a more potent electrophile than the aldehyde, which can accelerate the rate of the nucleophilic attack by the enolate.[1]

Reaction Pathway

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active_Methylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate (Nucleophile) Active_Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde This compound Intermediate Aldol-type Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Applications in Synthesis

The Knoevenagel condensation of this compound is a key step in the synthesis of a variety of important organic molecules. The resulting α,β-unsaturated products can be further modified to create a range of derivatives. For instance, these intermediates are precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, although other synthetic routes are also common.[6][7][8] The reaction is also utilized in the production of fine chemicals and polymers.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for Knoevenagel condensation reactions involving substituted benzaldehydes. These conditions are applicable to this compound, with minor optimizations potentially required.

Table 1: Reaction of 4-Substituted Benzaldehydes with Malononitrile

Entry4-SubstituentCatalystSolventTemperature (°C)Time (h)Yield (%)
1-HNoneWaterRoom Temp490
2-CH₃NoneWaterRoom Temp1899
3-NO₂NoneWaterRoom Temp598
4-CF₃NoneWaterRoom Temp499

Data adapted from catalyst-free reactions in water for various benzaldehydes.[3]

Table 2: Solvent Effects on Knoevenagel Condensation

EntrySolventDielectric Constant (ε)Reaction TimeYield (%)
1Water80.10.5 h>95
2Acetonitrile37.53 h~90
3Ethanol24.65 h~85
4Dichloromethane9.124 h<10
5Toluene2.424 hNo Reaction

Data illustrates the general trend of solvent polarity on reaction rates for a model Knoevenagel condensation.[9]

Table 3: Catalyst Comparison for a Model Knoevenagel Condensation

EntryCatalystConditionsYield (%)
1PiperidineEthanol, RefluxHigh
2Ammonium AcetateSolvent-free, 100°CHigh
3Gallium ChlorideSolvent-free, GrindingHigh
4SeO₂/ZrO₂Water, Room TempExcellent
5NoneWater, 50°CGood to Excellent

A qualitative comparison of various catalytic systems.[10][11][12][13]

Experimental Protocols

The following are detailed protocols for performing the Knoevenagel condensation with this compound and an active methylene compound, such as malononitrile or ethyl cyanoacetate.

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine this compound, Active Methylene Compound, and Catalyst/Solvent Start->Reactants Reaction Stir at Specified Temperature Reactants->Reaction Monitoring Monitor Reaction by TLC/HPLC Reaction->Monitoring Workup Reaction Work-up Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (Filtration/Extraction) Workup->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Characterization Characterize Final Product (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

Caption: General workflow for a Knoevenagel condensation experiment.

Protocol 1: Heterogeneous Catalysis in Ethanol

This protocol is adapted from a procedure utilizing a reusable heterogeneous catalyst, which simplifies product purification.[1]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Heterogeneous catalyst (e.g., amino-functionalized silica gel) (10-20 mg)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) to the flask, followed by the heterogeneous catalyst (10-20 mg).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the catalyst by filtration, washing with a small amount of ethanol. The catalyst can often be dried and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.

  • Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and melting point).

Protocol 2: Catalyst-Free Condensation in Water

This environmentally friendly protocol utilizes water as a solvent and avoids the need for an external catalyst.[1][3]

Materials:

  • This compound (1.0 mmol)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol)

  • Deionized water (2-5 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add deionized water (2-5 mL) to the vial.

  • Seal the vial and stir the mixture vigorously at a desired temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction progress by TLC. The product will often precipitate out of the solution as the reaction proceeds.

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry under vacuum.

  • The purity of the isolated product is often high, but it can be recrystallized from a suitable solvent if necessary.

  • Characterize the final product using standard analytical methods.

Protocol 3: Solvent-Free Knoevenagel Condensation

This protocol is an environmentally benign approach that avoids the use of bulk organic solvents.[11][14]

Materials:

  • This compound (5.0 mmol)

  • Malonic acid (5.5 mmol)

  • Piperidine or ammonium bicarbonate (catalytic amount)

  • Reaction vessel suitable for heating (e.g., a round-bottomed flask)

Procedure:

  • Combine this compound (5.0 mmol) and malonic acid (5.5 mmol) in a reaction vessel.

  • Add a catalytic amount of piperidine or ammonium bicarbonate.

  • Heat the mixture with stirring at a temperature between 80-100 °C.

  • Monitor the reaction by TLC.

  • After the reaction is complete, the resulting solid can be purified by recrystallization. If malonic acid is used, the intermediate dicarboxylic acid may decarboxylate upon heating to yield the cinnamic acid derivative.

  • Characterize the final product by appropriate analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Isolating 4-Isobutylbenzaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the column chromatography conditions for isolating 4-isobutylbenzaldehyde. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to assist in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most commonly recommended stationary phase is silica gel. A typical mobile phase system is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. A starting solvent system of hexane:ethyl acetate in a 9:1 ratio is a good starting point for elution.

Q2: How can I monitor the progress of the separation?

A2: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. For this compound, a developing solvent system of hexane:ethyl acetate (7:3) can be used, which should yield an Rf value of approximately 0.5 for the desired compound.[1]

Q3: Can this compound decompose on the silica gel column?

A3: Yes, aldehydes can be sensitive to the acidic nature of silica gel and may undergo decomposition, oxidation to the corresponding carboxylic acid, or other side reactions. It is advisable to test the stability of your compound on a small amount of silica gel before performing a large-scale column.

Q4: What are the physical properties of this compound relevant to its purification?

A4: Knowing the physical properties can be helpful. This compound is a colorless to almost colorless clear liquid.[2] It has a boiling point of approximately 251-258°C and a density of about 0.96 g/cm³.[3][4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Q: Why is my this compound not eluting from the column?

A: There are several potential reasons for this:

  • Solvent Polarity is Too Low: The eluent may not be polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane:ethyl acetate system, you can move to an 8:2 or 7:3 ratio.

  • Irreversible Adsorption: The aldehyde may be too strongly adsorbed to the silica gel, potentially due to interactions with acidic sites.

    • Solution: Consider deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing a small percentage of a base like triethylamine. Alternatively, alumina can be used as the stationary phase.

Q: My eluted fractions contain impurities, even though the TLC showed good separation. What went wrong?

A: This can be due to several factors:

  • Column Overloading: Too much sample was loaded onto the column for its size.

    • Solution: Reduce the sample load. A general guideline is a sample-to-silica ratio of 1:30 to 1:100 by weight, depending on the difficulty of the separation.

  • Poor Column Packing: The presence of channels or cracks in the silica bed can lead to poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles.

  • Compound Decomposition on the Column: The aldehyde may be degrading during the chromatography process.

    • Solution: Test for compound stability on silica beforehand. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.

Q: The separation is poor, and the bands are very broad. How can I improve this?

A: Broad bands can be caused by:

  • Sample Loading in a Strong Solvent: Dissolving the sample in a solvent that is significantly more polar than the mobile phase can cause band broadening.

    • Solution: Dissolve the sample in the mobile phase itself or a solvent with similar or lower polarity. If the sample is not soluble, consider a dry loading technique.

  • Diffusion: If the elution is too slow, the compound bands can broaden due to diffusion.

    • Solution: Optimize the flow rate. For flash chromatography, applying gentle pressure can improve the speed and resolution.

Data Presentation

The following tables provide illustrative quantitative data for the column chromatography of this compound. These are starting points and may require optimization for your specific sample and scale.

Table 1: Illustrative Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions Diameter: 2-4 cm, Length: 30-50 cm
Sample Load 1-5 g of crude material
Silica Gel Amount 50-150 g (ratio of ~1:50 sample to silica)
Mobile Phase Hexane:Ethyl Acetate (gradient elution)

Table 2: Example Gradient Elution Profile

StepSolvent System (Hexane:Ethyl Acetate)Volume (Column Volumes)Purpose
195:52-3Elute non-polar impurities
290:105-10Elute this compound
380:202-3Elute more polar impurities

Experimental Protocol: Purification of this compound

This protocol outlines the key steps for the purification of this compound using flash column chromatography.

1. Pre-Purification Analysis (TLC)

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate in a chamber with a hexane:ethyl acetate (7:3) solvent system.

  • Visualize the spots under UV light. The target compound should have an Rf of approximately 0.5. Assess the separation from impurities to confirm that column chromatography is a suitable purification method.

2. Column Preparation

  • Select a glass column of appropriate size based on the amount of crude product.

  • Securely place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane:ethyl acetate 95:5).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin protective layer of sand on top of the silica gel.

3. Sample Loading

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading (for samples with poor solubility in the mobile phase): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to the top of the column to start the elution (flash chromatography).

  • Maintain a steady flow rate and collect the eluent in fractions of appropriate size (e.g., 10-20 mL test tubes).

  • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

5. Post-Purification

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product using analytical techniques such as NMR or GC-MS.

Mandatory Visualization

TroubleshootingWorkflow start Start: Column Chromatography of This compound problem Problem Encountered? start->problem no_elution Compound Not Eluting? problem->no_elution Yes success Successful Purification problem->success No poor_separation Poor Separation/ Broad Bands? no_elution->poor_separation No increase_polarity Action: Increase Solvent Polarity (e.g., more Ethyl Acetate) no_elution->increase_polarity Yes decomposition Suspected Decomposition? poor_separation->decomposition No check_loading Action: - Reduce Sample Load - Check Column Packing poor_separation->check_loading Yes deactivate_silica Action: - Deactivate Silica with Et3N - Use Alumina decomposition->deactivate_silica Yes end End decomposition->end No, other issue increase_polarity->problem dry_loading Action: Use Dry Loading Technique check_loading->dry_loading dry_loading->problem deactivate_silica->problem success->end

Caption: Troubleshooting workflow for column chromatography of this compound.

References

How to minimize byproduct formation in 4-Isobutylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-isobutylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated byproduct concerns?

A1: The three main synthetic routes are:

  • Friedel-Crafts Acylation of Isobutylbenzene: This two-step process involves the acylation of isobutylbenzene to form 4-isobutylacetophenone, followed by a subsequent reaction to yield the aldehyde. The primary byproducts are the ortho- and meta-isomers of 4-isobutylacetophenone.

  • Gattermann-Koch Formylation of Isobutylbenzene: This method introduces a formyl group directly onto the isobutylbenzene ring. The main byproducts are the ortho- and meta-isomers of this compound.

  • Oxidation of 4-Isobutylbenzyl Alcohol: This route involves the oxidation of the corresponding alcohol. The principal byproduct is the over-oxidation product, 4-isobutylbenzoic acid.

Q2: How can I minimize the formation of ortho- and meta-isomers in Friedel-Crafts acylation?

A2: The formation of ortho- and meta-isomers is influenced by reaction conditions. Lowering the reaction temperature generally favors the formation of the desired para-isomer, which is the kinetically favored product.[1] Employing sterically bulky catalysts or specific solid acid catalysts like zeolites can also enhance para-selectivity.

Q3: What are the key factors to control during the Gattermann-Koch formylation to ensure high selectivity for the para-isomer?

A3: The Gattermann-Koch reaction is an electrophilic aromatic substitution, and the regioselectivity is governed by both electronic and steric effects.[2] The isobutyl group is an ortho-, para-director. The para-product is generally favored due to reduced steric hindrance compared to the ortho-position.[2] Careful control of temperature and the choice of Lewis acid catalyst and co-catalyst (e.g., AlCl₃/CuCl) are crucial for maximizing the yield of the para-isomer.[3]

Q4: How can I prevent the over-oxidation of 4-isobutylbenzyl alcohol to 4-isobutylbenzoic acid?

A4: Preventing over-oxidation to the carboxylic acid is critical. This can be achieved by:

  • Choosing a mild and selective oxidizing agent: Reagents like pyridinium chlorochromate (PCC) or those used in Swern or Dess-Martin periodinane oxidations are known to be effective in stopping the oxidation at the aldehyde stage.[4]

  • Careful control of reaction conditions: Maintaining a controlled temperature and monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction upon completion of aldehyde formation.

  • Stoichiometry of the oxidizing agent: Using a stoichiometric amount of the oxidant, rather than a large excess, can help minimize over-oxidation.

Q5: What are the best methods for purifying this compound from its common byproducts?

A5: Purification strategies depend on the nature of the impurities:

  • Isomeric Byproducts (ortho/meta): Fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points. Column chromatography on silica gel is also a common and effective method for separating isomers.

  • 4-Isobutylbenzoic Acid: This acidic byproduct can be removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The aldehyde will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its sodium salt.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct.[5] The aldehyde can then be regenerated by treating the aqueous solution with an acid or base.[5]

Troubleshooting Guides

Issue 1: Low Yield of 4-Isobutylacetophenone in Friedel-Crafts Acylation
Possible Cause Troubleshooting Steps
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity catalyst.[6] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[6]
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, rendering it inactive.[6] A stoichiometric amount of the catalyst is often necessary.[6]
Suboptimal Temperature Low temperatures can lead to a slow reaction rate, while high temperatures can promote byproduct formation. Optimize the temperature based on the specific acylating agent and catalyst used.
Poor Reagent Quality Use freshly distilled isobutylbenzene and acylating agent to remove any impurities that might interfere with the reaction.
Issue 2: Mixture of Isomers in Gattermann-Koch Formylation
Possible Cause Troubleshooting Steps
Thermodynamic Control Higher reaction temperatures can lead to the formation of the thermodynamically more stable, but undesired, meta-isomer. Running the reaction at lower temperatures will favor the kinetically controlled para-product.
Catalyst System The activity and selectivity of the Lewis acid (e.g., AlCl₃) and co-catalyst (e.g., CuCl) are crucial. Ensure the use of high-purity catalysts and optimize their ratio.
Reaction Time Prolonged reaction times, especially at higher temperatures, can allow for isomerization to the meta-product. Monitor the reaction progress and quench it once the formation of the para-isomer is maximized.
Issue 3: Significant Amount of 4-Isobutylbenzoic Acid Formation During Oxidation
Possible Cause Troubleshooting Steps
Harsh Oxidizing Agent Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the aldehyde to a carboxylic acid.[7] Switch to a milder, more selective oxidant such as PCC, a Swern oxidation system, or Dess-Martin periodinane.[4]
Excess Oxidant Using a large excess of the oxidizing agent increases the likelihood of over-oxidation. Use a stoichiometric amount (typically 1.0 to 1.5 equivalents) of the oxidant.
Elevated Temperature Higher reaction temperatures can accelerate the rate of over-oxidation. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature, depending on the oxidant).
Prolonged Reaction Time Do not let the reaction run for an extended period after the starting alcohol has been consumed. Monitor the reaction by TLC and work up the reaction as soon as the formation of the aldehyde is complete.

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution in the Friedel-Crafts Acylation of Isobutylbenzene with Acetyl Chloride and AlCl₃

Temperature (°C)Molar Ratio (IBB:AcCl:AlCl₃)para-Isobutylacetophenone (%)meta-Isobutylacetophenone (%)Other Impurities (%)
5 to 101.43 : 1 : 0.9590.02.1~7
Below -15Not specifiedHigh para-selectivity reportedLow levels of ortho and meta isomersNot specified

Data adapted from patent literature. The percentages for the 5 to 10 °C reaction are based on the organic phase excluding unreacted isobutylbenzene.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Isobutylbenzene

This protocol is adapted from a general procedure for Friedel-Crafts acylation and aims to maximize the yield of the para-isomer by controlling the temperature.[6]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Addition of Substrate: Dissolve isobutylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the isobutylbenzene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash them with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-isobutylacetophenone can be purified by vacuum distillation or column chromatography.

Protocol 2: Gattermann-Koch Formylation of Isobutylbenzene

This is a general procedure for the Gattermann-Koch reaction.[3] Caution: This reaction involves carbon monoxide, a toxic gas, and should be performed in a well-ventilated fume hood.

  • Catalyst Preparation: In a suitable high-pressure reactor, add anhydrous aluminum chloride (1.1 equivalents) and cuprous chloride (0.2 equivalents) under an inert atmosphere.

  • Reaction Setup: Add anhydrous isobutylbenzene (1.0 equivalent) to the reactor.

  • Introduction of Gases: Pressurize the reactor with carbon monoxide gas and then bubble dry hydrogen chloride gas through the reaction mixture with vigorous stirring.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 0-25 °C) and pressure. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS.

  • Work-up: After the reaction is complete, carefully vent the excess CO and HCl gas. Quench the reaction by slowly adding the mixture to ice water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and a dilute solution of sodium bicarbonate. Dry the organic layer, remove the solvent, and purify the resulting this compound by vacuum distillation.

Protocol 3: Selective Oxidation of 4-Isobutylbenzyl Alcohol

This protocol utilizes a mild oxidizing agent to minimize over-oxidation.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 4-isobutylbenzyl alcohol (1.0 equivalent) in a suitable anhydrous solvent like dichloromethane.

  • Addition of Oxidant: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC until all the starting alcohol is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filtrate with a dilute aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or vacuum distillation.

Visualizations

Byproduct_Formation_Pathways cluster_0 Friedel-Crafts Acylation cluster_1 Gattermann-Koch Formylation cluster_2 Oxidation of 4-Isobutylbenzyl Alcohol IBB_FC Isobutylbenzene Acyl_Intermediate 4-Isobutylacetophenone (para, desired) IBB_FC->Acyl_Intermediate + Acylating Agent + Lewis Acid Ortho_Acyl ortho-Isobutylacetophenone (byproduct) IBB_FC->Ortho_Acyl Side Reaction Meta_Acyl meta-Isobutylacetophenone (byproduct) IBB_FC->Meta_Acyl Side Reaction IBB_GK Isobutylbenzene Aldehyde_GK This compound (para, desired) IBB_GK->Aldehyde_GK + CO/HCl + Lewis Acid Ortho_Aldehyde ortho-Isobutylbenzaldehyde (byproduct) IBB_GK->Ortho_Aldehyde Side Reaction Meta_Aldehyde meta-Isobutylbenzaldehyde (byproduct) IBB_GK->Meta_Aldehyde Side Reaction Alcohol 4-Isobutylbenzyl Alcohol Aldehyde_Ox This compound (desired) Alcohol->Aldehyde_Ox + Mild Oxidant Acid 4-Isobutylbenzoic Acid (over-oxidation byproduct) Aldehyde_Ox->Acid Over-oxidation

Caption: Byproduct formation pathways in the synthesis of this compound.

Experimental_Workflow start Start reagents Prepare Anhydrous Reagents and Solvents start->reagents reaction Perform Synthesis (Friedel-Crafts, Gattermann-Koch, or Oxidation) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup Upon Completion extraction Extract Product into Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify Crude Product (Distillation or Chromatography) drying->purification analysis Analyze Final Product (NMR, GC-MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or High Byproduct Formation check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity and Stoichiometry start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_time Optimize Reaction Time start->check_time check_workup Review Work-up and Purification Procedures check_reagents->check_workup check_catalyst->check_workup check_temp->check_workup check_time->check_workup solution Implement Corrective Actions check_workup->solution

Caption: Logical workflow for troubleshooting issues in this compound synthesis.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde. Our aim is to help you diagnose and resolve common experimental challenges to achieve optimal reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of the Suzuki-Miyaura coupling of 4-bromobenzaldehyde?

A1: The success of the Suzuki-Miyaura coupling of 4-bromobenzaldehyde is highly dependent on several factors that must be carefully optimized. These include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The quality and stability of the boronic acid partner are also crucial.[1][2]

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields are a common issue and can often be attributed to one or more of the following:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to Pd(0).[3] Additionally, palladium catalysts can degrade over time, especially if not stored under an inert atmosphere.[1]

  • Side Reactions: The primary competing side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[1][2][4]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and suboptimal conditions can significantly lower the yield.[5]

  • Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst, leading to lower conversion rates.[1][4] Therefore, proper degassing of the reaction mixture is essential.

Q3: How can I minimize the common side reactions like protodeboronation and homocoupling?

A3: To minimize these side reactions, consider the following strategies:

  • Protodeboronation: This side reaction is often promoted by the presence of water and a strong base.[1] Using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[4] While some water is often necessary for the reaction, excessive amounts should be avoided. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also reduce the rate of protodeboronation.[4]

  • Homocoupling: This side reaction is often caused by the presence of oxygen or an excess of Pd(II) species.[2][4] Thoroughly degassing the reaction mixture and using a direct Pd(0) source like Pd(PPh₃)₄ can help minimize homocoupling.[4]

Q4: What is the role of water in the Suzuki-Miyaura coupling reaction?

A4: Water can play a crucial role in the Suzuki-Miyaura coupling. It can help to dissolve the inorganic base and facilitate the transmetalation step.[6][7] In some cases, the presence of a small amount of water is essential for the reaction to proceed efficiently.[6] However, as mentioned previously, excess water can promote the undesirable protodeboronation side reaction.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Suzuki-Miyaura coupling of 4-bromobenzaldehyde.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Incorrect reaction setup.1. Use a fresh batch of palladium catalyst and ligand. Test the catalyst on a known, reliable reaction. 2. For aryl bromides, oxidative addition is generally feasible. However, if issues persist, consider a more electron-rich ligand to facilitate this step. 3. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and that all solvents are properly degassed.
Significant Formation of Side Products 1. Protodeboronation: Benzene is formed from the boronic acid. 2. Homocoupling: Biphenyl is formed from the boronic acid. 3. Dehalogenation: Benzaldehyde is formed from 4-bromobenzaldehyde.1. Use a milder base (e.g., K₂CO₃, K₃PO₄). Minimize the amount of water in the reaction. Consider using a boronic ester.[1][4] 2. Thoroughly degas the reaction mixture. Use a Pd(0) catalyst source directly.[2][4] 3. This side reaction can occur after oxidative addition. Ensure the absence of hydride sources.
Difficulty in Product Purification 1. Co-elution of the product with byproducts (e.g., homocoupled product). 2. Presence of residual palladium.1. Optimize the reaction to minimize byproduct formation. For purification, consider recrystallization as an alternative to column chromatography.[8] 2. After the reaction, filter the mixture through a pad of Celite to remove the heterogeneous catalyst. If a homogeneous catalyst was used, consider a workup with an aqueous solution of sodium sulfide to precipitate palladium salts.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde with phenylboronic acid under various conditions.

Table 1: Comparison of Different Catalyst Systems

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Na₂CO₃ (2M aq.)1-PropanolReflux0.7586.3[8]
Pd/C-K₂CO₃H₂O/EtOH (1:1)RT2~95[9]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O801290[10]

Table 2: Influence of Base and Solvent

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O10012>90
Pd(OAc)₂/PPh₃K₃PO₄1,4-Dioxane10012~85
Pd(OAc)₂/PPh₃Cs₂CO₃THF/H₂O8012~95

Note: Yields are based on reported values for 4-bromobenzaldehyde or analogous aryl bromides and may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.)

  • 1-Propanol (10 mL)

  • Deionized water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde, phenylboronic acid, and sodium carbonate.

  • Add 1-propanol and deionized water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to reflux (approximately 97°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4-phenylbenzaldehyde.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)-X]Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal [Ar-Pd(II)-Ar']Ln OxAdd->Transmetal Transmetalation (Ar'-B(OH)2, Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX 4-Bromobenzaldehyde ArBOH2 Phenylboronic Acid Base Base (e.g., Na2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Reaction Yield Observed CheckReagents 1. Verify Reagent Quality - Catalyst & Ligand Activity - Boronic Acid Stability - Solvent & Base Purity Start->CheckReagents CheckSetup 2. Review Reaction Setup - Inert Atmosphere (Degassing) - Correct Stoichiometry - Appropriate Temperature CheckReagents->CheckSetup AnalyzeSideProducts 3. Analyze for Side Products - Protodeboronation (GC-MS) - Homocoupling (LC-MS) - Dehalogenation (NMR) CheckSetup->AnalyzeSideProducts OptimizeConditions 4. Systematically Optimize Conditions - Screen Different Bases - Screen Different Solvents - Screen Different Ligands AnalyzeSideProducts->OptimizeConditions Success Improved Yield OptimizeConditions->Success

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

References

Troubleshooting low yields in the synthesis of ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ibuprofen. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues that can lead to low yields during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce ibuprofen?

A1: The three most common synthetic routes for ibuprofen are the Boots process, the Boots-Hoechst-Celanese (BHC) process, and a route involving a Grignard reaction. The Boots process is the original six-step synthesis, while the BHC process is a greener, more atom-economical three-step process.[1][2] The Grignard route offers an alternative laboratory-scale synthesis.[3][4]

Q2: What are the primary factors that lead to low yields in ibuprofen synthesis?

A2: Low yields in ibuprofen synthesis can often be attributed to a few key factors across the different synthetic routes. These include the purity of reagents and solvents, the activity of catalysts (particularly Lewis acids in Friedel-Crafts acylation), the presence of moisture in reaction setups, and suboptimal reaction conditions such as temperature and reaction time.[5][6][7][8] Side reactions, such as polysubstitution in Friedel-Crafts reactions or the formation of byproducts from interactions with moisture in Grignard reactions, also play a significant role in reducing the overall yield.[8][9][10]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation requires careful control over reaction conditions. For instance, in Friedel-Crafts acylation, using a precise stoichiometric amount of the Lewis acid catalyst can prevent side reactions.[11] Maintaining a low reaction temperature can also enhance selectivity. In Grignard reactions, ensuring strictly anhydrous (dry) conditions is critical to prevent the Grignard reagent from reacting with water.[8] Purifying intermediates at each step can also prevent the carry-over of impurities that may cause side reactions in subsequent steps.

Q4: What is the expected overall yield for the different synthesis methods?

A4: The overall yield of ibuprofen can vary significantly depending on the synthetic route and the optimization of each step. The Boots process, being a longer sequence, typically has a lower overall yield, often around 40% in terms of atom economy.[1][12] The more efficient BHC process boasts a much higher atom economy, around 77%, which can reach up to 99% with the recovery and recycling of byproducts like acetic acid.[1][12][13] Laboratory-scale syntheses, such as those employing a Grignard reaction, can have modest final yields, with one study reporting a 24.6% yield for the final step.[3]

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation of Isobutylbenzene

The Friedel-Crafts acylation of isobutylbenzene to form 4'-isobutylacetophenone is a critical first step in many ibuprofen synthesis routes. Low yields at this stage will significantly impact the overall process.

Problem: The yield of 4'-isobutylacetophenone is significantly lower than expected.

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Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Possible CauseRecommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture. Use a fresh, unopened container of the catalyst or ensure it has been stored properly in a desiccator. Visually inspect the catalyst; it should be a fine powder, not clumpy.[5][7][11]
Wet Reagents/Glassware Ensure all glassware is oven-dried before use. Use anhydrous solvents. Isobutylbenzene and the acylating agent (e.g., acetic anhydride) should be free of water.
Suboptimal Temperature The reaction temperature is crucial. Too high a temperature can lead to side reactions and decomposition, while too low a temperature may result in an incomplete reaction. Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature.[6]
Incorrect Stoichiometry In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is required.[11]
Deactivated Aromatic Ring This is less of a concern with isobutylbenzene, which is activated. However, be aware that strongly deactivating groups on the aromatic ring can inhibit or prevent the reaction.[5]

Low Yield in Grignard Reaction for Ibuprofen Synthesis

The formation of a Grignard reagent from 1-(4-isobutylphenyl)ethyl chloride and its subsequent carboxylation is a key step in some laboratory syntheses of ibuprofen.[3] This reaction is notoriously sensitive to experimental conditions.

Problem: The yield of ibuprofen from the Grignard reaction is poor.

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Troubleshooting workflow for low yield in the Grignard reaction.
Possible CauseRecommended Solution
Presence of Moisture Grignard reagents are highly reactive towards protic solvents like water. The presence of even trace amounts of moisture will quench the Grignard reagent, forming an alkane instead of the desired carboxylate. Ensure all glassware is rigorously dried, and use anhydrous solvents.[8]
Inactive Magnesium The surface of magnesium metal can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
Impure Carbon Dioxide The carbon dioxide used for carboxylation must be dry. Use freshly crushed dry ice or pass CO₂ gas through a drying tube before introducing it to the reaction mixture.
Side Reactions Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, can be a significant side reaction. This can be minimized by the slow addition of the alkyl halide to the magnesium suspension.
Improper Temperature Control The formation of the Grignard reagent is exothermic and may require initial heating to start, but it should be controlled to maintain a gentle reflux. The carboxylation step is typically performed at a lower temperature.

Data Presentation

Table 1: Comparison of Ibuprofen Synthesis Routes

MetricBoots ProcessBHC (Green) Process
Number of Steps 63[1]
Atom Economy ~40%[1][12]~77% (up to 99% with acetic acid recovery)[1][12][13]
Key Reagents Acetic anhydride, AlCl₃, Ethyl chloroacetate, Hydroxylamine[14]Acetic anhydride, HF, Raney Nickel or Palladium catalyst, Carbon Monoxide[14]
Byproducts Large amounts of inorganic salts (e.g., aluminum chloride hydrate)[12]Acetic acid (recyclable), Water[1]
Overall Yield Lower due to multiple stepsHigher
Environmental Impact High due to significant waste generationLow due to minimal waste and recyclable catalysts[1]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Isobutylbenzene

This protocol describes the synthesis of 4'-isobutylacetophenone, a key intermediate in ibuprofen synthesis.

Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask.

  • Slowly add acetic anhydride (1.0 equivalent) to the stirred suspension while maintaining the temperature below 10 °C.

  • Add isobutylbenzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and hydrolyze the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4'-isobutylacetophenone. The product can be further purified by vacuum distillation.

Key Experiment: Grignard Reaction and Carboxylation

This protocol outlines the conversion of 1-(4-isobutylphenyl)ethyl chloride to ibuprofen via a Grignard reagent.

Materials:

  • 1-(4-isobutylphenyl)ethyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or argon gas inlet

Procedure:

  • Assemble a three-neck flask, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.5 equivalents) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Add a small amount of a solution of 1-(4-isobutylphenyl)ethyl chloride (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add a few drops to the magnesium.

  • If the reaction does not start (indicated by bubbling and a color change), gently warm the flask.

  • Once the reaction has initiated, add the remaining alkyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring.

  • After the addition of dry ice is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain crude ibuprofen. The product can be purified by recrystallization.[15]

Visualizations

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BHC_Process_Workflow cluster_0 BHC Process for Ibuprofen Synthesis Start Isobutylbenzene Step1 Friedel-Crafts Acylation (Acetic Anhydride, HF) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Catalytic Hydrogenation (H₂, Raney Ni or Pd/C) Intermediate1->Step2 Intermediate2 1-(4-Isobutylphenyl)ethanol Step2->Intermediate2 Step3 Carbonylation (CO, Pd catalyst) Intermediate2->Step3 End Ibuprofen Step3->End

Experimental workflow of the BHC process for ibuprofen synthesis.

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Boots_Process_Signaling cluster_1 Boots Process for Ibuprofen Synthesis Start Isobutylbenzene Acylation Friedel-Crafts Acylation Start->Acylation Ketone 4'-Isobutylacetophenone Acylation->Ketone Darzens Darzens Condensation Ketone->Darzens EpoxyEster α,β-Epoxy Ester Darzens->EpoxyEster HydrolysisDecarboxylation Hydrolysis & Decarboxylation EpoxyEster->HydrolysisDecarboxylation Aldehyde Aldehyde HydrolysisDecarboxylation->Aldehyde OximeFormation Reaction with Hydroxylamine Aldehyde->OximeFormation Oxime Oxime OximeFormation->Oxime NitrileFormation Dehydration Oxime->NitrileFormation Nitrile Nitrile NitrileFormation->Nitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis End Ibuprofen Hydrolysis->End

Logical relationship of steps in the Boots synthesis of ibuprofen.

References

Technical Support Center: Analysis of 4-Isobutylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 4-Isobutylbenzaldehyde using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound (CAS No: 40150-98-9) is an organic compound with the chemical formula C11H14O.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory agents, and is also used as a fragrance ingredient.[1][2] The purity of this compound is critical because impurities can lead to unwanted side reactions, reduce the yield of the final product, and potentially introduce toxic by-products into active pharmaceutical ingredients (APIs).

Q2: What are the common impurities found in this compound?

A2: Impurities in this compound can originate from the synthetic route or degradation. Common types include:

  • Synthesis-Related Impurities:

    • Isomeric Impurities: Depending on the synthesis method, such as the formylation of isobutylbenzene, positional isomers like 2-isobutylbenzaldehyde and 3-isobutylbenzaldehyde may be formed.[3]

    • Starting Material Residues: Unreacted starting materials from various synthetic approaches can remain.[4]

    • Over-oxidation Products: The aldehyde group can be oxidized to a carboxylic acid, forming 4-Isobutylbenzoic acid.[3]

  • Degradation-Related Impurities:

    • Impurities can form from the degradation of the final product during manufacturing or storage.[5] Aldehydes are susceptible to oxidation, especially with prolonged exposure to air.

Q3: What analytical technique is most suitable for identifying and quantifying these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for identifying, quantifying, and purifying impurities in drug substances like this compound.[5] Its high sensitivity and resolving power make it ideal for separating the main compound from structurally similar impurities.[6] Reversed-phase HPLC (RP-HPLC) with UV detection is a common and robust approach.[7]

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound. A systematic approach to troubleshooting is recommended; always change only one parameter at a time to isolate the source of the problem.

Q: Why are my retention times shifting or drifting?

A: Retention time instability can compromise peak identification. Potential causes include:

  • Mobile Phase Composition: Inconsistent or incorrect preparation of the mobile phase is a common cause. Ensure accurate mixing and that all components are miscible.[8]

  • Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase. Increase the equilibration time before starting your analytical run.[8]

  • Temperature Fluctuations: Poor temperature control can lead to drift. Use a thermostatted column oven for stable temperatures.[8]

  • Flow Rate Inconsistency: This may indicate a problem with the pump, such as worn seals or leaks. Check the pump for any visible leaks or salt buildup and monitor the system pressure for fluctuations.[9]

Q: What causes peak tailing in my chromatogram?

A: Peak tailing can affect resolution and integration accuracy. Common reasons include:

  • Column Degradation: The stationary phase of the column may be deteriorating, or the column packing may have settled, creating a void.[10] Consider replacing the guard column or the analytical column.[8]

  • Analyte-Silanol Interactions: Active silanol groups on the silica support can interact with the analyte. Adding a buffer to the mobile phase or using a well-end-capped column can mitigate this.

  • Column Overloading: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[8]

Q: I am observing unexpected peaks (ghost peaks). What are they and how can I eliminate them?

A: Ghost peaks are spurious peaks that do not originate from the sample. They can be caused by:

  • Mobile Phase Contamination: Impurities in the solvents or additives can accumulate on the column and elute later, especially during a gradient run. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and ghost peaks. Whenever possible, dissolve the sample in the mobile phase.

  • Carryover from Previous Injections: The autosampler or injector may not be adequately washed between runs. Ensure the wash solution is appropriate and the wash cycle is effective.

Q: Why is my baseline noisy or drifting?

A: An unstable baseline can interfere with the detection and quantification of low-level impurities.

  • Air Bubbles: Air bubbles in the pump or detector cell are a frequent cause. Degas the mobile phase thoroughly and purge the system.[8]

  • Detector Lamp Failure: An aging detector lamp can lose intensity and cause noise. Check the lamp's energy levels and replace it if necessary.[8]

  • Contaminated Detector Cell: The flow cell may be contaminated. Flush the cell with a strong, appropriate solvent like isopropanol or methanol.[8]

  • System Leaks: Check all fittings for leaks, as even a small leak can cause baseline instability.[8]

Experimental Protocols

Recommended HPLC Method for Purity Analysis

This protocol provides a starting point for developing a validated method for analyzing this compound.

ParameterSpecification
HPLC System Analytical HPLC with a UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]
Mobile Phase Isocratic mixture of Acetonitrile and Water (60:40, v/v). Note: The ratio may need optimization.
Flow Rate 1.0 mL/min[7]
Column Temperature 30°C[7]
Detection Wavelength 254 nm[7]
Injection Volume 10 µL[7]
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[7]

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution to a final concentration of 1 mg/mL in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system from particulate matter.[7]

Visualizations

Logical Workflow for HPLC Troubleshooting

A Identify Chromatographic Problem (e.g., Peak Tailing, RT Shift) B Review Method Parameters & System Logs A->B C Isolate Problem Source (One change at a time) B->C D Check Mobile Phase (Composition, Freshness, Degassing) C->D Potential Issue E Inspect Hardware (Pump, Injector, Fittings for Leaks) C->E Potential Issue F Evaluate Column (Age, Performance, Contamination) C->F Potential Issue G Problem Resolved? D->G E->G F->G H Implement Solution & Verify G->H Yes I Consult Instrument Manual or Technical Service G->I No H->A Monitor

Caption: A systematic workflow for diagnosing and resolving common HPLC issues.

Experimental Workflow for Sample Analysis

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare & Degas Mobile Phase Equilibrate Equilibrate System & Column Prep_Mobile->Equilibrate Prep_Sample Prepare & Filter Sample/Standard Inject Inject Sample Prep_Sample->Inject Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Identify Identify Impurities (vs. Standard) Integrate->Identify Quantify Quantify Impurities (% Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: Standard workflow for HPLC analysis from preparation to final report.

References

Side reactions of 4-Isobutylbenzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isobutylbenzaldehyde under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound under acidic conditions?

A1: Under acidic conditions, this compound is susceptible to several side reactions, including:

  • Acetal Formation: In the presence of alcohols (often used as solvents), this compound can readily form acetals. This reaction is acid-catalyzed and reversible.

  • Aldol Condensation: Self-condensation of two molecules of this compound can occur, especially in the presence of strong acids, leading to the formation of α,β-unsaturated aldehydes and subsequent byproducts.

  • Oxidation: Prolonged exposure to air or oxidizing agents can lead to the oxidation of the aldehyde group to a carboxylic acid, forming 4-isobutylbenzoic acid.

  • Polymerization: Under strongly acidic conditions, aromatic aldehydes can undergo polymerization, leading to the formation of insoluble resinous materials.

  • Tishchenko Reaction: This disproportionation reaction can occur in the presence of certain Lewis acids, where two molecules of the aldehyde are converted into an ester.

Q2: My reaction mixture is turning viscous and forming a solid precipitate. What could be the cause?

A2: The formation of a viscous mixture or a solid precipitate when using this compound under acidic conditions is often indicative of polymerization. This is more likely to occur with strong acids and at elevated temperatures. To mitigate this, consider using a milder acid, lowering the reaction temperature, or reducing the reaction time.

Q3: I am using an alcohol as a solvent and observing a significant amount of a new, less polar byproduct. What is this likely to be?

A3: The formation of a less polar byproduct when using an alcohol solvent under acidic conditions strongly suggests the formation of an acetal.[1] The aldehyde group of this compound reacts with two equivalents of the alcohol to form a diether derivative. To avoid this, consider using a non-alcoholic solvent or minimizing the amount of alcohol present.

Q4: My final product is contaminated with a significant amount of 4-isobutylbenzoic acid. How can I prevent this?

A4: The presence of 4-isobutylbenzoic acid is due to the oxidation of the aldehyde. This can happen if the reaction is exposed to air for extended periods, especially at higher temperatures. To prevent this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use freshly distilled or high-purity this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound under acidic conditions.

Problem 1: Low Yield of Desired Product with Formation of Multiple Byproducts
Possible Cause Troubleshooting Steps
Acid-catalyzed self-condensation (Aldol reaction) - Use a milder acid catalyst. - Lower the reaction temperature. - Slowly add the acid catalyst to the reaction mixture. - Reduce the concentration of this compound.
Acetal formation with alcoholic solvent - Replace the alcoholic solvent with an aprotic solvent (e.g., dichloromethane, toluene). - If an alcohol is required as a reactant, use it in stoichiometric amounts rather than as a solvent.
Polymerization - Use a less concentrated acid. - Maintain a lower reaction temperature. - Shorten the reaction time. - Consider using a heterogeneous acid catalyst that can be easily filtered off.
Problem 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Presence of unreacted this compound - Monitor the reaction progress using TLC or GC to ensure complete conversion. - If the reaction has stalled, consider a slight increase in temperature or addition of more catalyst.
Formation of polar byproducts (e.g., 4-isobutylbenzoic acid) - Perform an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up to remove the acidic impurity.
Formation of high molecular weight polymers - Attempt to precipitate the polymer by adding a non-polar solvent and then filter. - Column chromatography may be necessary to separate the desired product from oligomeric species.

Quantitative Data Summary

While specific quantitative data for side reactions of this compound is not extensively available in the literature, the following table provides a general overview of expected byproduct formation based on the reactivity of aromatic aldehydes under acidic conditions.

Side Reaction Acidic Conditions Typical Byproduct Yield Factors Influencing Yield
Acetal FormationCatalytic H₂SO₄, HCl in alcoholCan be high (>90%) if alcohol is in excess.Alcohol concentration, acid strength, temperature, removal of water.
Aldol CondensationStrong acids (e.g., conc. H₂SO₄)Varies significantly (5-50%)Acid concentration, temperature, reaction time.
OxidationProlonged exposure to airLow to moderatePresence of oxygen, light, and metal impurities.
PolymerizationConcentrated strong acidsCan be the major pathwayAcid strength, temperature, monomer concentration.

Experimental Protocols

Protocol for Minimizing Acetal Formation in Acid-Catalyzed Reactions

This protocol describes a general procedure for an acid-catalyzed reaction of this compound where the formation of an acetal byproduct is a concern.

Materials:

  • This compound

  • Aprotic solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, Amberlyst-15)

  • Reactant

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound and the reactant dissolved in the aprotic solvent.

  • Add the acid catalyst portion-wise while monitoring the temperature.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Signaling Pathway for Side Reactions

Side_Reactions This compound This compound Protonated Aldehyde Protonated Aldehyde This compound->Protonated Aldehyde H+ 4-Isobutylbenzoic Acid 4-Isobutylbenzoic Acid This compound->4-Isobutylbenzoic Acid Oxidation Acetal Acetal Protonated Aldehyde->Acetal + 2 ROH - H₂O Aldol Adduct Aldol Adduct Protonated Aldehyde->Aldol Adduct + Aldehyde α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde Aldol Adduct->α,β-Unsaturated Aldehyde - H₂O Polymer Polymer α,β-Unsaturated Aldehyde->Polymer Acid

Caption: Potential side reaction pathways of this compound under acidic conditions.

Experimental Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of Desired Product check_byproducts Analyze byproducts by GC-MS / NMR start->check_byproducts acetal_suspected Acetal Formation Suspected check_byproducts->acetal_suspected Less polar byproduct, matches acetal mass aldol_suspected Aldol/Polymerization Suspected check_byproducts->aldol_suspected Higher MW byproducts, viscous mixture oxidation_suspected Oxidation Suspected check_byproducts->oxidation_suspected Presence of carboxylic acid no_reaction Incomplete Reaction check_byproducts->no_reaction Mainly starting material action_acetal Switch to aprotic solvent Use stoichiometric alcohol acetal_suspected->action_acetal action_aldol Use milder acid Lower temperature Reduce concentration aldol_suspected->action_aldol action_oxidation Run under inert atmosphere Use fresh aldehyde oxidation_suspected->action_oxidation action_no_reaction Increase temperature moderately Add more catalyst Increase reaction time no_reaction->action_no_reaction

Caption: A logical workflow for troubleshooting low product yield in reactions involving this compound.

References

Removing unreacted starting materials from 4-isobutylbenzaldehyde product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 4-isobutylbenzaldehyde products.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials and byproducts in the synthesis of this compound?

A1: The impurities present in your crude this compound product will depend on the synthetic route used. Common synthesis methods and their potential impurities include:

  • Reduction of 4-isobutylbenzoic acid: Unreacted 4-isobutylbenzoic acid and the intermediate 4-isobutylbenzyl alcohol may be present.[1][2]

  • Suzuki-Miyaura cross-coupling: Unreacted 4-bromobenzaldehyde and 2-methylpropylboronic acid are common impurities.[2]

  • Reimer-Tiemann reaction: This reaction may produce isomeric byproducts, such as ortho-substituted aldehydes, that require separation.[1]

Q2: What is the general strategy for purifying this compound?

A2: A common strategy involves an initial workup with aqueous washes to remove water-soluble impurities, followed by a more rigorous purification technique like fractional distillation, column chromatography, or recrystallization to isolate the final product.[1][3]

Q3: How can I remove unreacted aldehydes from my product mixture?

A3: A highly effective method for removing unreacted aldehydes is through a bisulfite workup.[4] By washing the reaction mixture with a saturated sodium bisulfite (NaHSO3) solution, the aldehyde forms a water-soluble adduct that can be easily separated into the aqueous layer during a liquid-liquid extraction.[4][5][6]

Q4: Can column chromatography be used to purify this compound?

A4: Yes, column chromatography is a viable method for purifying aldehydes.[7] For this compound, a silica gel column with a hexane:ethyl acetate (9:1) solvent system can be used to effectively separate it from isomers and other byproducts based on polarity differences.[1] However, it is important to note that some aldehydes can be sensitive to the acidic nature of silica gel and may decompose.[7][8]

Q5: Is fractional distillation a suitable purification method?

A5: Fractional distillation is a critical method for isolating this compound, especially on a larger scale.[1] This technique separates compounds based on differences in their boiling points and is effective if the boiling points of the impurities are sufficiently different from that of the product.[9][10]

Troubleshooting Guides

IssuePossible CauseTroubleshooting Steps
Product is an oily or waxy solid after initial workup. High concentration of unreacted starting materials or byproducts.1. Perform a Thin Layer Chromatography (TLC) analysis to identify the number of components in your sample.[1][6] 2. If a significant amount of unreacted aldehyde starting material is present, perform a wash with a saturated sodium bisulfite solution.[6] 3. If acidic starting materials like 4-isobutylbenzoic acid are present, wash with a sodium bicarbonate solution.[3]
Impurities are still present after purification. The chosen purification method may not be optimal for the specific impurities present.1. Re-evaluate the polarity and boiling points of your product and the impurities. 2. If column chromatography was used, try adjusting the solvent system to achieve better separation.[8] Consider deactivating the silica gel with triethylamine if aldehyde decomposition is suspected.[8] 3. If distillation was used, ensure a slow and gradual heating process to allow for proper separation across the theoretical plates of the fractionating column.[9]
Low yield of purified product after recrystallization. The chosen recrystallization solvent is not ideal, or the product is prematurely crystallizing.1. Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3] Recrystallization from ethanol at low temperatures (4°C) has been suggested.[1] 2. Ensure the solution cools slowly to maximize crystal formation.[3]

Purification Method Comparison

Purification MethodPurity Achieved (Typical)AdvantagesDisadvantages
Fractional Distillation >95%Excellent for large-scale purification; separates based on boiling point.[1][11]Requires significant differences in boiling points between components.[10]
Column Chromatography >95%Highly effective for separating compounds with different polarities, such as isomers.[1][7]Can be solvent-intensive and may lead to product decomposition on acidic silica gel.[7][8][12]
Bisulfite Extraction HighSimple, rapid, and effective for selectively removing aldehydes from a mixture.[4][5][13]Primarily for removal of aldehyde impurities, not for isolating the aldehyde product from other non-aldehyde impurities.
Recrystallization HighGood for obtaining high-purity solid products.[1][11]Yield can be lower compared to other methods; requires the product to be a solid at room temperature.[3][12]

Experimental Protocols

Protocol 1: Purification via Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound product in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a solvent system such as hexane:ethyl acetate (9:1).[1]

  • Fraction Collection: Collect fractions as the solvent moves through the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification via Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a heating mantle, a distillation flask containing the crude product and boiling chips, a fractionating column, a condenser, and a receiving flask.[9][10]

  • Heating: Gently heat the distillation flask. The component with the lower boiling point will vaporize first.[9][14]

  • Vapor Ascent: The vapor will rise through the fractionating column, undergoing multiple condensation and re-evaporation cycles, which enriches the vapor with the more volatile component.[9]

  • Condensation and Collection: Once the vapor reaches the condenser, it will cool and liquefy, dripping into the receiving flask. Record the temperature at which the liquid is collected, as this corresponds to the boiling point of the substance.[9]

  • Fraction Change: If there are multiple components, the temperature will plateau during the distillation of each component. Change the receiving flask between temperature rises to collect separate fractions.

Protocol 3: Removal of Aldehyde Impurities via Bisulfite Wash

  • Dissolution: Dissolve the crude product mixture in a water-miscible organic solvent such as methanol or THF in a separatory funnel.[4][13]

  • Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel and shake the mixture vigorously.[13]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate/hexanes) and deionized water, then shake again.[13]

  • Layer Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde impurity, while the desired non-aldehyde product will remain in the organic layer.[4]

  • Product Recovery: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to recover the purified product.[3]

Visual Guides

purification_workflow crude Crude this compound Product workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup Remove acidic impurities extraction Organic Layer Separation workup->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Final Purification (Distillation or Chromatography) drying->purification final_product Pure this compound purification->final_product

Caption: General workflow for the purification of this compound.

decision_tree start Crude Product Analysis (TLC) q1 Are boiling points of components significantly different? start->q1 distill Use Fractional Distillation q1->distill Yes q2 Are components separable by polarity? q1->q2 No column Use Column Chromatography q2->column Yes q3 Is unreacted aldehyde the main impurity to remove? q2->q3 No bisulfite Use Bisulfite Wash q3->bisulfite Yes other Consider other methods (e.g., Recrystallization) q3->other No

Caption: Decision tree for selecting a suitable purification method.

bisulfite_extraction reagents Crude Mixture in Organic Solvent (Product + Aldehyde Impurity) add_bisulfite Add Saturated NaHSO3 (aq) reagents->add_bisulfite shake Shake Vigorously add_bisulfite->shake separation Organic Layer (Product) Aqueous Layer (Aldehyde-Bisulfite Adduct) shake->separation

Caption: Diagram illustrating the bisulfite extraction process for aldehyde removal.

References

Stability and storage conditions for 4-Isobutylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 4-Isobutylbenzaldehyde for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored under an inert atmosphere, such as nitrogen or argon.[1][2] The recommended storage temperature is between 2-8°C.[1][2] It is also crucial to keep the container tightly closed and in a dry, cool, and well-ventilated area.[3][4][5] Additionally, the compound should be protected from light.[3]

Q2: Is this compound sensitive to air?

A2: Yes, this compound is known to be air-sensitive.[6] Aldehydes, in general, can be prone to oxidation in the presence of air, which can lead to the formation of carboxylic acids. Therefore, handling and storing the compound under an inert atmosphere is critical to prevent degradation.

Q3: What are the signs of degradation of this compound?

A3: While specific degradation products are not extensively documented in readily available literature, visual inspection can offer clues. A pure sample of this compound is typically a colorless to very pale yellow liquid.[7] A change in color, such as darkening or the appearance of a precipitate, may indicate degradation or contamination. For a more definitive assessment, analytical techniques like Gas Chromatography (GC) can be used to check for the appearance of new peaks, which would suggest the presence of impurities or degradation products.

Q4: Can I store this compound at room temperature?

A4: While some suppliers suggest storage at room temperature under an inert atmosphere[7], the more conservative and recommended approach is refrigeration at 2-8°C.[1][2] This is especially important for long-term storage to minimize any potential degradation. If short-term storage at room temperature is necessary, ensure the container is well-sealed and under an inert gas.

Q5: What safety precautions should I take when handling this compound?

A5: It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood.[3] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] In case of contact, wash the affected area thoroughly with soap and water.[4]

Troubleshooting Guide

Issue: I suspect my this compound has degraded.

Possible Cause Suggested Action
Improper Storage (Exposure to Air/Oxygen) Aldehydes can oxidize to carboxylic acids. Purge the headspace of the storage container with an inert gas (e.g., argon or nitrogen) before sealing. For future use, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure to air.
Exposure to Light Photochemical reactions can lead to degradation. Store the container in a dark place or use an amber-colored vial to protect it from light.[3]
Incorrect Storage Temperature Storing at elevated temperatures can accelerate degradation. Ensure the compound is stored at the recommended temperature of 2-8°C.[1][2]
Contamination Contaminants can catalyze degradation. Use clean, dry glassware and utensils when handling the compound.

Issue: My experimental results are inconsistent when using this compound.

Possible Cause Suggested Action
Variability in Purity Between Batches Confirm the purity of the new batch using an appropriate analytical method (e.g., GC, NMR) and compare it to the previous batch if possible.
Gradual Degradation of Stock Solution If using a stock solution, prepare it fresh before each experiment, especially if the solvent is not anhydrous or if the solution is stored for an extended period.
Presence of Impurities The presence of unreacted starting materials or byproducts from the synthesis of this compound could interfere with your reaction. Consider purifying the aldehyde (e.g., by distillation) if high purity is critical for your application.

Quantitative Data Summary

The following table summarizes the key physical and storage parameters for this compound based on available data.

ParameterValueSource(s)
CAS Number 40150-98-9[1][6][8]
Molecular Formula C₁₁H₁₄O[1][8][9]
Molecular Weight 162.23 g/mol [1][8][9]
Physical Form Liquid[6][8]
Appearance Colorless to Very Pale Yellow[7]
Boiling Point ~258 °C[1][2]
Storage Temperature 2-8°C or Room Temperature (under inert gas)[1][2][7]
Key Storage Conditions Inert atmosphere (Nitrogen or Argon), Tightly closed, Well-ventilated, Protected from light[1][2][3][4]
Sensitivity Air Sensitive[6]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.

G cluster_0 Troubleshooting Workflow for this compound A Inconsistent Experimental Results or Suspected Degradation B Visually Inspect the Compound (Color Change, Precipitate) A->B C Perform Analytical Check (e.g., GC, NMR) B->C No Visual Change D Review Storage Conditions B->D Visual Change Observed C->D Impurities Detected H Issue Resolved C->H Compound is Pure E Review Handling Procedures D->E Storage OK G Procure New Batch of Compound D->G Improper Storage F Consider Purification (e.g., Distillation) E->F Handling OK, Impurities Persist E->G Improper Handling F->H G->H

Caption: Troubleshooting workflow for this compound stability issues.

References

Addressing air sensitivity of 4-Isobutylbenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the air sensitivity of 4-Isobutylbenzaldehyde during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air?

A1: Yes, this compound is known to be air-sensitive. Exposure to atmospheric oxygen can lead to its oxidation, primarily forming 4-Isobutylbenzoic acid. This degradation can impact the purity of the starting material and affect the yield and outcome of your reaction.

Q2: What is the primary degradation product of this compound when exposed to air?

A2: The principal degradation product is 4-Isobutylbenzoic acid.[1][2] This occurs through the oxidation of the aldehyde functional group.

Q3: How can I detect the presence of 4-Isobutylbenzoic acid in my this compound sample?

A3: Several analytical techniques can be employed to detect and quantify the presence of 4-Isobutylbenzoic acid:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from 4-Isobutylbenzoic acid, allowing for quantification.[3][4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the aldehyde and its carboxylic acid derivative.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the oxidation process. The aldehyde proton of this compound has a characteristic chemical shift, and the appearance of new signals corresponding to the carboxylic acid can indicate degradation.[10][11][12][13]

Q4: How should I store this compound to minimize degradation?

A4: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is also advisable to store it in a cool, dark place to reduce the rate of autoxidation.

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Reaction Using this compound

Possible Cause: Degradation of this compound due to air exposure.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, check the purity of your this compound using one of the analytical methods mentioned in FAQ 3 . If a significant amount of 4-Isobutylbenzoic acid is present, purify the aldehyde by distillation or chromatography.

  • Implement Inert Atmosphere Techniques: If you are not already doing so, it is crucial to handle this compound and set up your reaction under an inert atmosphere. This can be achieved using a Schlenk line or a glovebox.

  • Degas Solvents: Ensure that all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.

Issue 2: Inconsistent Reaction Results

Possible Cause: Variable purity of this compound from batch to batch or due to improper storage between uses.

Troubleshooting Steps:

  • Standardize Storage: Always store this compound under an inert atmosphere after opening the container. If the original container is large, consider aliquoting it into smaller, sealed vials under an inert atmosphere for single use.

  • Purity Check Before Each Use: It is good practice to perform a quick purity check (e.g., by TLC or 1H NMR) on the this compound before each reaction, especially if the container has been opened multiple times.

  • Review Reaction Setup: Ensure your reaction setup is consistently free of air leaks. Check all joints and septa for a proper seal.

Experimental Protocols

Protocol 1: General Handling of this compound using a Schlenk Line

This protocol outlines the basic steps for safely handling this compound to prevent air-induced degradation.

Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and then cooled under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere Purge: Assemble the reaction apparatus and connect it to a Schlenk line. Evacuate the apparatus under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Transfer: Transfer this compound to the reaction vessel using a gas-tight syringe. Before drawing the liquid, flush the syringe with inert gas.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the reaction vessel to the Schlenk line via a bubbler.

Protocol 2: Monitoring the Oxidation of this compound by 1H NMR

This protocol provides a method to quantify the extent of oxidation in a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • NMR Acquisition: Acquire a 1H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic aldehyde proton peak for this compound (typically around 9.9 ppm).

    • Identify a characteristic peak for 4-Isobutylbenzoic acid (the carboxylic acid proton is often broad and may be difficult to integrate reliably; it is often better to use the aromatic protons).

    • Integrate the aldehyde proton peak and a well-resolved aromatic proton peak of the benzoic acid.

    • The relative integration of these peaks can be used to determine the molar ratio of the aldehyde to the carboxylic acid, and thus the percentage of oxidation.

Data Presentation

Table 1: Analytical Methods for Detecting this compound Oxidation

Analytical TechniqueAnalyte DetectedKey Indicator of Oxidation
HPLCThis compound, 4-Isobutylbenzoic acidAppearance of a peak corresponding to 4-Isobutylbenzoic acid.
GC-MSThis compound, 4-Isobutylbenzoic acidDetection of a mass spectrum corresponding to 4-Isobutylbenzoic acid.
1H NMRThis compound, 4-Isobutylbenzoic acidDecrease in the integration of the aldehyde proton signal and the appearance of signals for 4-Isobutylbenzoic acid.

Visualizations

logical_relationship cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution LowYield Low or No Product Yield Degradation Degradation of This compound (Air Exposure) LowYield->Degradation InconsistentResults Inconsistent Reaction Results InconsistentResults->Degradation VerifyPurity Verify Starting Material Purity Degradation->VerifyPurity InertAtmosphere Use Inert Atmosphere Techniques Degradation->InertAtmosphere DegasSolvents Degas Solvents Degradation->DegasSolvents StandardizeStorage Standardize Storage (Inert Atmosphere) Degradation->StandardizeStorage

Caption: Troubleshooting logic for reactions involving this compound.

experimental_workflow start Start: Handling Air-Sensitive This compound dry_glassware 1. Oven-Dry and Cool Glassware under Inert Gas start->dry_glassware purge_system 2. Assemble and Purge Reaction Apparatus (3x Vacuum/Inert Gas Cycles) dry_glassware->purge_system transfer_reagent 3. Transfer this compound via Gas-Tight Syringe purge_system->transfer_reagent run_reaction 4. Maintain Positive Inert Gas Pressure During Reaction transfer_reagent->run_reaction end End: Reaction Setup Complete run_reaction->end

Caption: Workflow for handling this compound under inert atmosphere.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Isobutylbenzaldehyde: Friedel-Crafts vs. Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. 4-Isobutylbenzaldehyde is a valuable building block, and its synthesis can be approached through various classical and modern organic reactions. This guide provides an objective comparison between two prominent methods: the traditional Friedel-Crafts reaction and the palladium-catalyzed Suzuki-Miyaura coupling. The comparison is based on available experimental data, focusing on reaction efficiency, conditions, and overall feasibility.

The Friedel-Crafts Approach: An Indirect but Established Route

The direct introduction of a formyl group (-CHO) onto isobutylbenzene via Friedel-Crafts formylation methods like the Gattermann-Koch or Vilsmeier-Haack reactions can be challenging and often results in low yields for unactivated arenes.[1][2][3][4][5][6][7][8][9][10][11] A more robust and industrially relevant Friedel-Crafts strategy involves a two-step process: the acylation of isobutylbenzene to form 4-isobutylacetophenone, followed by subsequent conversion of the ketone to the desired aldehyde.

The Friedel-Crafts acylation of isobutylbenzene is a well-established electrophilic aromatic substitution reaction.[12] It typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃).[8] This reaction generally proceeds with high para-selectivity due to the directing effect of the isobutyl group and steric hindrance at the ortho positions.[13] More environmentally friendly variations of this reaction utilize solid acid catalysts such as zeolites, which can be recycled.

Quantitative Data for Friedel-Crafts Acylation of Isobutylbenzene
ReactantsAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield of 4-Isobutylacetophenone (%)
IsobutylbenzeneAcetyl ChlorideAlCl₃Isobutylbenzene (excess)< -103~98 (p-isomer)
IsobutylbenzeneAcetic AnhydrideZeolite Hβ1,2-dichloroethane120-Moderate
IsobutylbenzeneAcetic AnhydrideCe³⁺-exchanged Zeolite BetaNone130--

Data is compiled from multiple sources, and yields are for the ketone intermediate.

Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene

The following protocol is a representative example for the synthesis of 4-isobutylacetophenone, the precursor to this compound.

Materials:

  • Isobutylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • A reaction vessel is charged with excess isobutylbenzene, which also serves as the solvent, and cooled to below -10°C in an ice-salt bath.

  • Anhydrous aluminum chloride is added portion-wise while maintaining the low temperature.

  • Acetyl chloride is then added dropwise to the stirred suspension over a period of approximately 2 hours, ensuring the temperature remains below -10°C.

  • The reaction mixture is stirred for an additional hour at this temperature.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice with vigorous stirring.

  • The organic layer is separated, washed with dilute HCl and water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 4-isobutylacetophenone.

  • The product can be further purified by distillation.

The resulting 4-isobutylacetophenone can then be converted to this compound through various methods, such as reduction to the corresponding alcohol followed by selective oxidation.

Friedel-Crafts Workflow Friedel-Crafts Route to this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Conversion IBB Isobutylbenzene Acylation Friedel-Crafts Acylation IBB->Acylation AcCl Acetyl Chloride AcCl->Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylation IBAP 4-Isobutylacetophenone Acylation->IBAP Conversion Reduction & Oxidation IBAP->Conversion Aldehyde This compound Conversion->Aldehyde

Caption: Workflow for the indirect synthesis of this compound via Friedel-Crafts acylation.

The Suzuki-Miyaura Coupling: A Direct but Challenging Approach

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[14][15] In principle, this method offers a direct, one-step synthesis of this compound by coupling 4-bromobenzaldehyde with an isobutylboronic acid derivative.[16] This approach is attractive due to its typically mild reaction conditions and high functional group tolerance.[15]

However, literature reports indicate that the Suzuki-Miyaura coupling of 4-bromobenzaldehyde with 2-methylpropylboronic acid (a source of the isobutyl group) is not straightforward.[16] Studies have shown that under various standard Suzuki conditions, including different palladium catalysts, ligands, and bases, the desired product was not formed.[16] This suggests that this particular transformation may be challenging, potentially due to factors such as catalyst inhibition or unfavorable reaction kinetics.

Proposed Suzuki-Miyaura Coupling for this compound
ReactantsCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromobenzaldehyde2-Methylpropylboronic AcidPd₂(dba)₃ / [(t-Bu)₃PH]BF₄----0 (reported)
4-Bromobenzaldehyde2-Methylpropylboronic AcidPd(OAc)₂ / [(t-Bu)₃PH]BF₄----0 (reported)
4-Bromobenzaldehyde2-Methylpropylboronic Acid[PdCl₂{8-(di-tert-butylphosphinooxy)quinoline}]----0 (reported)

Data from Beghetto, V., et al. (2012), indicating a lack of success under the tested conditions.[16]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol that could be attempted for this synthesis, though its success is not guaranteed based on current literature.

Materials:

  • 4-Bromobenzaldehyde

  • Isobutylboronic acid or its pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, 4-bromobenzaldehyde, the isobutylboronic acid derivative, and the base are added.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • The palladium catalyst and degassed solvent are added.

  • The reaction mixture is heated with stirring for a specified time, typically ranging from a few hours to overnight.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Suzuki-Miyaura Workflow Proposed Suzuki-Miyaura Route to this compound BrAld 4-Bromobenzaldehyde Coupling Suzuki-Miyaura Coupling BrAld->Coupling iBuB Isobutylboronic Acid iBuB->Coupling PdCat Palladium Catalyst PdCat->Coupling Base Base Base->Coupling Aldehyde This compound Coupling->Aldehyde Failure Reported as Unsuccessful Coupling->Failure

Caption: Proposed direct synthesis of this compound via Suzuki-Miyaura coupling, with reported challenges.

Comparative Analysis

FeatureFriedel-Crafts RouteSuzuki-Miyaura Route
Feasibility & Reliability Established and reliable indirect method. The acylation step is well-documented and high-yielding.Direct synthesis has been reported as unsuccessful under several standard conditions, indicating significant challenges.
Number of Steps Typically two steps (acylation, then conversion of ketone to aldehyde).One step in principle.
Reaction Conditions Often requires harsh conditions (strong Lewis acids, sometimes cryogenic temperatures). Greener alternatives with solid acids are being developed.Generally mild conditions (though this can be substrate-dependent). Requires inert atmosphere.
Reagents & Substrates Uses readily available and inexpensive bulk chemicals (isobutylbenzene, acetyl chloride).Requires pre-functionalized substrates (4-bromobenzaldehyde and an organoboron reagent), which can be more expensive.
Environmental & Safety Traditional methods generate significant acidic waste (e.g., aluminum hydroxide). Lewis acids like AlCl₃ are corrosive and moisture-sensitive.Uses a catalytic amount of palladium, but palladium is a precious metal. Boronic acids are generally of low toxicity. Solvents and bases need to be managed.
Regioselectivity High selectivity for the desired para-isomer in the acylation step.The coupling is inherently regioselective at the position of the halide.

Conclusion

For the synthesis of this compound, the Friedel-Crafts pathway, specifically through the acylation of isobutylbenzene to 4-isobutylacetophenone followed by conversion to the aldehyde, represents the more established and currently reliable method. While this is an indirect, two-step process, its predictability and the high yield of the key C-C bond-forming acylation step make it a practical choice, especially for larger-scale synthesis.

In contrast, the direct Suzuki-Miyaura coupling to form this compound appears to be challenging, with published reports indicating a lack of reactivity under various catalytic conditions. While the Suzuki-Miyaura reaction is a powerful and versatile tool in organic synthesis, its application to this specific target molecule may require significant optimization of catalysts, ligands, and reaction conditions to overcome the observed difficulties. Therefore, for researchers seeking a dependable route to this compound, the Friedel-Crafts acylation approach is the recommended starting point.

References

A Comparative Guide to Ibuprofen Synthesis: Boots vs. BHC Process

Author: BenchChem Technical Support Team. Date: December 2025

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), has seen a significant evolution in its manufacturing process since its initial discovery. The two most prominent industrial synthesis routes are the traditional Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process. This guide provides a detailed comparison of these methods, focusing on reaction yields, atom economy, and experimental methodologies to inform researchers, scientists, and drug development professionals.

Performance and Yield Comparison

The BHC process presents a significant improvement over the original Boots method in terms of efficiency and environmental impact. It reduces the number of synthetic steps from six to three, which contributes to a higher overall yield and a more favorable atom economy.[1]

MetricBoots ProcessBHC Process
Number of Steps 63
Starting Material IsobutylbenzeneIsobutylbenzene
Overall Yield ~40%~77-80%[2]
Atom Economy ~40%[2]~77% (up to 99% with byproduct recovery)[2]
Key Reagents Acetic anhydride, Ethyl chloroacetate, HydroxylamineAcetic anhydride, Hydrogen, Carbon monoxide
Catalyst(s) Aluminum trichloride (AlCl₃)Hydrogen fluoride (HF), Raney Nickel, Palladium (Pd)[2]
Primary Byproducts Large quantities of inorganic salts (e.g., AlCl₃ hydrate)Acetic acid (recyclable)[2]

Experimental Protocols and Methodologies

While specific industrial protocols are proprietary, the following sections detail the key chemical transformations and representative conditions for both the Boots and BHC processes based on patent literature and academic syntheses.

The Boots Process (6 Steps)

The original Boots synthesis is a six-step process that involves the use of stoichiometric reagents, leading to lower atom economy and significant waste generation.[1][2]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to form 4'-isobutylacetophenone.[2][3]

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[2][3]

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and then decarboxylated to yield 2-(4-isobutylphenyl)propanal.

  • Oxime Formation: The aldehyde is reacted with hydroxylamine to form an aldoxime.[2]

  • Nitrile Formation: The aldoxime is dehydrated, often using acetic anhydride, to form the corresponding nitrile.[2]

  • Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield the final product, ibuprofen.[2]

The BHC "Green" Process (3 Steps)

Developed to be more environmentally friendly and efficient, the BHC process employs catalytic steps, which allows for the recovery and reuse of reagents and produces significantly less waste.[1]

  • Friedel-Crafts Acylation: Similar to the Boots process, isobutylbenzene is acylated with acetic anhydride. However, this method utilizes anhydrous hydrogen fluoride (HF) as both the catalyst and the solvent. The HF can be efficiently recovered and reused.[2]

  • Catalytic Hydrogenation: The 4'-isobutylacetophenone is reduced to 1-(4-isobutylphenyl)ethanol using hydrogen gas in the presence of a catalyst, such as Raney nickel or palladium on carbon.[2]

  • Carbonylation: The alcohol is then carbonylated using carbon monoxide with a palladium catalyst in an acidic aqueous medium.[2][4] This step directly forms ibuprofen. The reaction is typically carried out at a temperature of at least 10°C and a carbon monoxide pressure of at least 500 psig.[4][5]

Synthesis Pathway Visualizations

The following diagrams illustrate the logical workflow of the Boots and BHC synthetic routes for ibuprofen.

Boots_Process cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start Isobutylbenzene step1 1. Friedel-Crafts Acylation (+ Acetic Anhydride, AlCl₃) start->step1 step2 2. Darzens Reaction (+ Ethyl Chloroacetate) step1->step2 4'-Isobutylacetophenone step3 3. Hydrolysis & Decarboxylation step2->step3 α,β-Epoxy Ester step4 4. Oxime Formation (+ Hydroxylamine) step3->step4 Aldehyde step5 5. Dehydration (Nitrile Formation) step4->step5 Aldoxime step6 6. Hydrolysis step5->step6 Nitrile product Ibuprofen step6->product

Boots Process for Ibuprofen Synthesis

BHC_Process cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start Isobutylbenzene step1 1. Friedel-Crafts Acylation (+ Acetic Anhydride, HF) start->step1 step2 2. Catalytic Hydrogenation (+ H₂, Raney Ni/Pd) step1->step2 4'-Isobutylacetophenone step3 3. Carbonylation (+ CO, Pd catalyst) step2->step3 1-(4-Isobutylphenyl)ethanol product Ibuprofen step3->product

BHC "Green" Process for Ibuprofen Synthesis

References

A Comparative Analysis of the Reactivity of 4-Isobutylbenzaldehyde and p-Tolualdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-isobutylbenzaldehyde and p-tolualdehyde. The analysis focuses on the electronic and steric effects of the para-substituents, supported by established quantitative parameters, to assist researchers in predicting chemical behavior and designing synthetic strategies.

Executive Summary

The reactivity of the aldehyde functional group in aromatic systems is significantly influenced by the nature of the substituents on the benzene ring. In the case of this compound and p-tolualdehyde, both possess electron-donating alkyl groups at the para-position. This structural similarity suggests comparable reactivity profiles. However, subtle differences in the electronic and steric properties of the isobutyl versus the methyl group can lead to discernible variations in reaction rates and equilibria. In general, aldehydes with electron-donating substituents are less reactive towards nucleophiles than unsubstituted benzaldehyde.[1]

Theoretical Framework: Electronic and Steric Effects

The reactivity of the carbonyl carbon in benzaldehyde derivatives towards nucleophilic attack is a key determinant of their chemical behavior. This reactivity is primarily governed by two factors: electronic effects and steric effects.

Electronic Effects:

Alkyl groups, such as methyl and isobutyl, are generally considered electron-donating groups (EDGs). They increase the electron density on the aromatic ring and, by extension, on the carbonyl carbon through an inductive effect (+I). This increased electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to attack by nucleophiles.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σp, for a para-substituent reflects its electron-donating or electron-withdrawing ability. A more negative σp value indicates a stronger electron-donating effect.

Steric Effects:

The size of the substituent at the para-position can also influence reactivity, although this effect is generally less pronounced for para-substituents compared to ortho-substituents. Larger substituents can potentially hinder the approach of reactants or the solvation of transition states, which can affect reaction rates. The Taft steric parameter, Eₛ, provides a quantitative measure of the steric effect of a substituent. A more negative Eₛ value indicates greater steric hindrance.

Quantitative Comparison of Substituent Effects

To objectively compare the anticipated reactivity of this compound and p-tolualdehyde, we can examine their respective Hammett and Taft parameters.

CompoundSubstituentHammett Constant (σp)Taft Steric Parameter (Eₛ)
p-Tolualdehyde -CH₃-0.17[2]-1.24
This compound -CH₂(CH(CH₃)₂)-0.12[3]-1.60 (estimated)

Note: The Taft steric parameter for the isobutyl group is estimated based on the value for a similar branched alkyl group.

Interpretation of Data:

  • Electronic Effects: The Hammett constant for the methyl group (σp = -0.17) is slightly more negative than that for the isobutyl group (σp = -0.12). This suggests that the methyl group is a slightly stronger electron-donating group than the isobutyl group. Consequently, from an electronic standpoint, p-tolualdehyde is expected to be slightly less reactive towards nucleophiles than this compound .

  • Steric Effects: The estimated Taft steric parameter for the isobutyl group (Eₛ ≈ -1.60) is more negative than that for the methyl group (Eₛ = -1.24), indicating that the isobutyl group is bulkier. This increased steric hindrance could potentially slow down reactions for this compound compared to p-tolualdehyde, particularly if the transition state is sterically demanding.

Overall Reactivity Prediction:

The electronic and steric effects of the methyl and isobutyl groups are relatively small and act in opposing directions concerning their impact on reactivity relative to each other. The slightly stronger electron-donating nature of the methyl group would suggest p-tolualdehyde is less reactive, while the greater steric bulk of the isobutyl group would suggest this compound is less reactive. Therefore, the overall reactivity of this compound and p-tolualdehyde is expected to be very similar, with minor differences depending on the specific reaction conditions and the sensitivity of the reaction to electronic versus steric effects.

Experimental Protocols

To empirically determine the relative reactivity of this compound and p-tolualdehyde, a competitive reaction followed by analysis of the product ratio is a robust method.

Protocol 1: Competitive Wittig Reaction

This protocol outlines a method to compare the reactivity of the two aldehydes in a Wittig reaction. The Wittig reaction is a well-understood nucleophilic addition reaction that is sensitive to the electrophilicity of the carbonyl carbon.[1]

Materials:

  • This compound

  • p-Tolualdehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) instrumentation

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride portion-wise with stirring. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (the solution will turn a characteristic deep red/orange color).

  • Competitive Reaction: In a separate flame-dried flask under an inert atmosphere, prepare an equimolar solution of this compound and p-tolualdehyde in anhydrous THF.

  • Cool the ylide solution to 0 °C and slowly add the aldehyde mixture dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates consumption of the aldehydes.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the mixture with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Analysis: Filter the solution and concentrate the solvent under reduced pressure. Analyze the crude product mixture by GC-MS or HPLC to determine the relative ratio of the two alkene products (4-isobutyl-stilbene and 4-methyl-stilbene). The product ratio will reflect the relative reactivity of the two starting aldehydes.

Visualization of Reaction Concepts

G cluster_reactivity Factors Influencing Aldehyde Reactivity cluster_aldehydes Compared Aldehydes Electronic_Effects Electronic Effects (Hammett σp) p_Tolualdehyde p-Tolualdehyde (-CH₃) Electronic_Effects->p_Tolualdehyde σp = -0.17 (Slightly more electron-donating) 4_Isobutylbenzaldehyde This compound (-CH₂CH(CH₃)₂) Electronic_Effects->4_Isobutylbenzaldehyde σp = -0.12 (Slightly less electron-donating) Steric_Effects Steric Effects (Taft Eₛ) Steric_Effects->p_Tolualdehyde Eₛ = -1.24 (Less bulky) Steric_Effects->4_Isobutylbenzaldehyde Eₛ ≈ -1.60 (More bulky) Reactivity_Prediction Overall Reactivity Prediction: Very Similar p_Tolualdehyde->Reactivity_Prediction Slightly less reactive (due to electronics) 4_Isobutylbenzaldehyde->Reactivity_Prediction Slightly less reactive (due to sterics) G Start Start: Equimolar Mixture of Aldehydes Reaction Competitive Wittig Reaction Start->Reaction Ylide Phosphonium Ylide Ylide->Reaction Products Mixture of Alkene Products Reaction->Products Analysis GC-MS or HPLC Analysis Products->Analysis Result Product Ratio (Reflects Relative Reactivity) Analysis->Result

References

The Aldehyde Precursor Pathway in Anti-Inflammatory Agent Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-steroidal anti-inflammatory drug (NSAID) manufacturing, the choice of precursor is a critical determinant of a synthesis pathway's efficiency, cost-effectiveness, and environmental impact. This guide provides a detailed comparison of the efficacy of using an aldehyde precursor, specifically 2-(4-isobutylphenyl)propanal, in the synthesis of the widely used anti-inflammatory agent, ibuprofen. This aldehyde-centric route, a cornerstone of the traditional Boots synthesis, is evaluated against the more contemporary Boots-Hoechst-Celanese (BHC) process, which employs a different intermediate strategy. Furthermore, this guide will touch upon other modern alternative precursors, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

The use of an aldehyde as a direct precursor in the synthesis of ibuprofen, exemplified by the Boots process, has been a historically significant method. However, it is a multi-step process with lower atom economy and greater waste generation compared to modern alternatives. The Boots-Hoechst-Celanese (BHC) process, starting from the same initial precursor, isobutylbenzene, offers a greener and more efficient route by avoiding the aldehyde intermediate. While 4-isobutylbenzaldehyde itself is not a common starting material, the closely related 2-(4-isobutylphenyl)propanal is a key intermediate in the Boots pathway. This guide will delve into the quantitative and qualitative differences between these synthetic strategies, supported by experimental data and detailed protocols.

Comparison of Synthetic Pathways

The two primary industrial syntheses of ibuprofen, the Boots process and the BHC process, both commence with isobutylbenzene. However, their subsequent intermediates and reaction steps diverge significantly, impacting their overall efficiency.

MetricBoots Process (Aldehyde Precursor Pathway)BHC Process (Green Synthesis)
Starting Material IsobutylbenzeneIsobutylbenzene
Key Intermediate 2-(4-isobutylphenyl)propanal (an aldehyde)1-(4-isobutylphenyl)ethanol (an alcohol)
Number of Steps 63
Atom Economy ~40%~77% (up to 99% with acetic acid recovery)
Key Reagents Aluminum trichloride, Ethyl chloroacetate, HydroxylamineHydrogen fluoride, Raney Nickel, Palladium catalyst
Byproducts Large amounts of inorganic salts (e.g., aluminum trichloride hydrate)Acetic acid (recyclable), Water
Overall Yield Lower due to multiple stepsHigher
Environmental Impact High due to significant waste generationLow due to minimal waste and recyclable catalysts

Experimental Protocols

The Boots Synthesis of Ibuprofen (via Aldehyde Intermediate)

This traditional six-step method highlights the role of an aldehyde precursor in the synthesis of ibuprofen.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride, to produce 4'-isobutylacetophenone.

Step 2: Darzens Condensation The resulting acetophenone undergoes a Darzens condensation with ethyl chloroacetate to form an α,β-epoxy ester.

Step 3: Hydrolysis and Decarboxylation The epoxy ester is then hydrolyzed and decarboxylated to yield the key aldehyde intermediate, 2-(4-isobutylphenyl)propanal.

Step 4: Oximation The aldehyde is reacted with hydroxylamine to form an aldoxime.

Step 5: Dehydration The aldoxime is dehydrated using a reagent like acetic anhydride to produce a nitrile.

Step 6: Hydrolysis Finally, the nitrile is hydrolyzed to yield ibuprofen.

The Boots-Hoechst-Celanese (BHC) Synthesis of Ibuprofen

This greener, three-step synthesis is the more modern and industrially preferred method.

Step 1: Friedel-Crafts Acylation Similar to the Boots process, isobutylbenzene is acylated, but using acetic anhydride and hydrogen fluoride as a catalyst, which can be recovered and reused. This produces 4'-isobutylacetophenone.

Step 2: Hydrogenation The ketone is catalytically hydrogenated, typically using a Raney nickel catalyst, to form the alcohol intermediate, 1-(4-isobutylphenyl)ethanol.

Step 3: Carbonylation The alcohol is then carbonylated in the presence of a palladium catalyst to directly yield ibuprofen. This step is highly efficient and avoids the multiple steps of the Boots process.

Visualizing the Pathways and Mechanisms

To better illustrate the processes and the biological target of the synthesized anti-inflammatory agents, the following diagrams are provided.

experimental_workflow cluster_boots Boots Synthesis (Aldehyde Pathway) cluster_bhc BHC Synthesis (Green Pathway) B_Start Isobutylbenzene B_Step1 Friedel-Crafts Acylation B_Start->B_Step1 B_Inter1 4'-Isobutylacetophenone B_Step1->B_Inter1 B_Step2 Darzens Condensation B_Inter1->B_Step2 B_Inter2 α,β-Epoxy Ester B_Step2->B_Inter2 B_Step3 Hydrolysis & Decarboxylation B_Inter2->B_Step3 B_Inter3 2-(4-isobutylphenyl)propanal B_Step3->B_Inter3 B_Step4 Oximation B_Inter3->B_Step4 B_Inter4 Aldoxime B_Step4->B_Inter4 B_Step5 Dehydration B_Inter4->B_Step5 B_Inter5 Nitrile B_Step5->B_Inter5 B_Step6 Hydrolysis B_Inter5->B_Step6 B_End Ibuprofen B_Step6->B_End H_Start Isobutylbenzene H_Step1 Friedel-Crafts Acylation H_Start->H_Step1 H_Inter1 4'-Isobutylacetophenone H_Step1->H_Inter1 H_Step2 Hydrogenation H_Inter1->H_Step2 H_Inter2 1-(4-isobutylphenyl)ethanol H_Step2->H_Inter2 H_Step3 Carbonylation H_Inter2->H_Step3 H_End Ibuprofen H_Step3->H_End

Caption: Comparative workflow of the Boots and BHC syntheses of Ibuprofen.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_prostanoids Prostanoids cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane PGH2->Thromboxane Prostacyclin Prostacyclin PGH2->Prostacyclin Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Stomach_Lining Stomach Lining Protection Prostacyclin->Stomach_Lining Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition

Caption: Simplified signaling pathway of Cyclooxygenase (COX) enzymes and the inhibitory action of Ibuprofen.

Alternative Precursors and Future Directions

While isobutylbenzene remains the dominant precursor for ibuprofen, research into alternative starting materials and synthetic routes continues. One notable alternative is the use of p-xylene , which can be converted to ibuprofen through a "superbase"-mediated deprotonation followed by sequential alkylation and carboxylation. This approach is attractive due to the low cost of p-xylene.

Other modern approaches focus on improving efficiency and sustainability through:

  • Continuous-flow synthesis: This method offers better control over reaction conditions and can lead to higher yields and purity.

  • Biocatalysis: The use of enzymes to carry out specific synthetic steps can reduce the need for harsh reagents and improve stereoselectivity.

  • Electrochemical methods: These techniques can offer green alternatives for key transformations in the synthesis of NSAIDs.

Conclusion

The synthesis of anti-inflammatory agents like ibuprofen has evolved significantly, moving from the multi-step, waste-intensive Boots process, which utilizes an aldehyde intermediate, to the more streamlined and environmentally benign BHC process. While this compound is not a direct starting material, its close relative, 2-(4-isobutylphenyl)propanal, is a key intermediate in the traditional synthesis, highlighting the historical importance of the aldehyde functional group in the production of this vital medication. For researchers and drug development professionals, understanding the comparative efficacy of these different synthetic pathways is crucial for optimizing production, reducing environmental impact, and exploring novel routes to essential medicines. The ongoing development of new precursors and methodologies promises a future of even more efficient and sustainable synthesis of anti-inflammatory drugs.

Alternative precursors to 4-Isobutylbenzaldehyde for Silvial® synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of fragrance chemistry, organic synthesis, and drug development, the efficient and scalable synthesis of aroma compounds is of paramount importance. Silvial®, also known as p-isobutyl-α-methylhydrocinnamic aldehyde, is a key fragrance ingredient with a fresh, floral, and aldehydic scent profile. The traditional synthesis of Silvial® often involves the use of 4-isobutylbenzaldehyde as a direct precursor. This guide provides a comparative analysis of alternative precursors and synthetic routes to this compound, as well as a direct synthesis method for Silvial® that bypasses this intermediate. The following sections detail these alternative pathways, supported by experimental data and protocols to aid in the selection of the most suitable method for a given research or production context.

Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on various factors, including precursor availability and cost, reaction yield, scalability, and safety considerations. The following table summarizes the key quantitative data for the discussed alternative synthetic pathways.

Synthetic RoutePrecursor(s)Key Reaction TypeReagents & ConditionsYield (%)
Direct Silvial® Synthesis Isobutylbenzene, Methacrolein diacetateFriedel-Crafts/HydrolysisLewis Acid (e.g., AlCl₃), followed by acidic hydrolysisNot specified in literature
Route 1: From 4-Isobutylbenzoic Acid (via alcohol) 4-Isobutylbenzoic acidReduction, Oxidation1. NaBH₄/I₂, THF2. PCC or other mild oxidant~63% (overall)
Route 2: From 4-Isobutylbenzoic Acid (via acyl chloride) 4-Isobutylbenzoic acidHalogenation, Reduction1. SOCl₂2. H₂, Pd/C, N,N-diisopropylethylamine~85% (conversion)
Route 3: Suzuki-Miyaura Coupling 4-Bromobenzaldehyde, 2-Methylpropylboronic acidCross-CouplingPd catalyst (e.g., [PdCl₂{8-(di-tert-butylphosphinooxy)quinoline}]), base>85% (conversion)
Route 4: Friedel-Crafts Alkylation Benzaldehyde, Isobutyl bromideElectrophilic Aromatic SubstitutionLewis Acid (e.g., AlCl₃)Not specified for this specific reaction

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic routes compared in this guide.

Direct Synthesis of Silvial® from Isobutylbenzene

This route offers a direct pathway to Silvial® without the isolation of this compound.

  • Step 1: Friedel-Crafts Reaction

    • In a reaction vessel, isobutylbenzene is reacted with methacrolein diacetate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

    • The reaction is typically carried out in a suitable organic solvent at a controlled temperature.

  • Step 2: Acidic Hydrolysis

    • The intermediate product from the Friedel-Crafts reaction is then subjected to acidic hydrolysis.

    • This step converts the intermediate to Silvial®.

    • The final product is purified using standard techniques like distillation.

Route 1: Synthesis of this compound from 4-Isobutylbenzoic Acid (via benzyl alcohol)

This two-step process involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.[1]

  • Step 1: Reduction of 4-Isobutylbenzoic Acid to (4-Isobutylphenyl)methanol [1]

    • In a round-bottom flask, 4-isobutylbenzoic acid is dissolved in anhydrous tetrahydrofuran (THF).

    • Sodium borohydride (NaBH₄) is added to the solution, followed by the slow addition of iodine (I₂) dissolved in THF.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to yield (4-isobutylphenyl)methanol. The reported yield for this step is 74%.[1]

  • Step 2: Oxidation of (4-Isobutylphenyl)methanol to this compound [1]

    • The (4-isobutylphenyl)methanol is dissolved in a suitable solvent like dichloromethane.

    • A mild oxidizing agent, such as pyridinium chlorochromate (PCC), is added to the solution.

    • The mixture is stirred at room temperature until the alcohol is completely converted to the aldehyde.

    • The reaction mixture is filtered, and the solvent is evaporated to yield this compound. The reported yield for this step is 85%.[1]

Route 2: Synthesis of this compound from 4-Isobutylbenzoic Acid (via acyl chloride)

This method involves the conversion of the carboxylic acid to an acyl chloride, which is then reduced to the aldehyde.[1]

  • Step 1: Synthesis of 4-Isobutylbenzoyl chloride [1]

    • 4-Isobutylbenzoic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

    • The reaction is typically heated to drive off the gaseous byproducts (SO₂ and HCl).

    • The excess thionyl chloride is removed by distillation to yield the crude 4-isobutylbenzoyl chloride.

  • Step 2: Reduction of 4-Isobutylbenzoyl chloride to this compound [1]

    • The crude 4-isobutylbenzoyl chloride is dissolved in an anhydrous solvent like ethyl acetate.

    • The solution is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base such as N,N-diisopropylethylamine.

    • The reaction is carried out under a hydrogen atmosphere until the acyl chloride is consumed.

    • The catalyst is filtered off, and the product is isolated from the filtrate. A conversion of 85% in 3 hours at room temperature has been reported.[1]

Route 3: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This modern cross-coupling reaction offers a high-yield route from readily available starting materials.[1]

  • In a reaction flask, 4-bromobenzaldehyde, 2-methylpropylboronic acid, a palladium catalyst (e.g., [PdCl₂{8-(di-tert-butylphosphinooxy)quinoline}]), and a base (e.g., potassium carbonate) are combined in a suitable solvent system (e.g., toluene/water).

  • The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed.

  • The reaction mixture is then cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give this compound. Conversions higher than 85% have been achieved with this method.[1]

Route 4: Friedel-Crafts Alkylation for this compound Synthesis

This classic electrophilic aromatic substitution allows for the introduction of the isobutyl group onto a benzaldehyde derivative.

  • Benzaldehyde is treated with an isobutyl halide (e.g., isobutyl bromide) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

  • The reaction is typically performed in an inert solvent at a controlled temperature to minimize side reactions.

  • Upon completion, the reaction is quenched with water, and the product is extracted.

  • Purification is carried out by distillation or chromatography to isolate this compound. It is important to note that this reaction can lead to a mixture of ortho and para isomers, which may require separation.

Logical Relationships of Synthetic Pathways

The following diagram illustrates the relationship between the different precursors and their pathways to Silvial®.

Silvial_Synthesis_Pathways cluster_precursors Alternative Precursors cluster_intermediates Intermediate cluster_product Final Product Isobutylbenzene Isobutylbenzene 4-Isobutylbenzoic Acid 4-Isobutylbenzoic Acid This compound This compound 4-Isobutylbenzoic Acid->this compound Route 1 & 2 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->this compound Route 3 Benzaldehyde Benzaldehyde Benzaldehyde->this compound Route 4 Silvial Silvial This compound->Silvial Traditional Route

Caption: Synthetic pathways to Silvial® from alternative precursors.

References

A Comparative Analysis of Synthetic Routes to 4-Isobutylbenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cost-benefit analysis of prevalent synthesis methods for 4-isobutylbenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries.

This guide provides an objective comparison of various synthetic pathways to this compound, presenting experimental data, detailed methodologies, and cost considerations to aid in the selection of the most suitable method for laboratory and industrial applications.

Executive Summary

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and disadvantages. This analysis focuses on four primary methods: the oxidation of 4-isobutylbenzyl alcohol, the Rosenmund reduction of 4-isobutylbenzoyl chloride, the Suzuki-Miyaura cross-coupling reaction, and direct formylation methods. The choice of the optimal synthesis path is contingent on a variety of factors, including the desired scale of production, cost of starting materials and reagents, achievable yields, and the complexity of the experimental procedure. For large-scale industrial production, direct carbonylation or hydroformylation routes are often favored for their atom economy, though they may require specialized equipment. For laboratory-scale synthesis, the oxidation of 4-isobutylbenzyl alcohol and the Suzuki-Miyaura coupling offer reliable and high-yielding alternatives.

Comparison of Synthesis Methods

MethodStarting Material(s)Key Reagents/CatalystsOverall Yield (%)Estimated Cost per Mole of Product ($)Key AdvantagesKey Disadvantages
Oxidation of Alcohol 4-Isobutylbenzyl alcoholPyridinium chlorochromate (PCC)~89%[1]ModerateHigh yield, relatively simple procedure.Use of a chromium-based reagent.
Rosenmund Reduction 4-Isobutylbenzoic acidThionyl chloride, Pd/C~77-85% (estimated)Moderate to HighGood yield, well-established reaction.Requires handling of thionyl chloride and hydrogen gas.
Suzuki-Miyaura Coupling 4-Bromobenzaldehyde, 2-Methylpropylboronic acidPalladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₃PO₄)High (can exceed 85%)[2]HighHigh functional group tolerance, high yield.High cost of palladium catalyst and boronic acid.
Direct Carbonylation IsobutylbenzeneCO, Catalyst (e.g., Rh or Pd complex)VariableLow (at scale)High atom economy, potentially lowest cost at industrial scale.Requires high pressure and specialized equipment.
Formylation Reactions Isobutylbenzene / 4-IsobutylphenolVaries (e.g., DMF/POCl₃, CO/HCl, Hexamine)Generally lowerVariableCan be a one-step process from readily available starting materials.Often low yields and issues with regioselectivity.

Note: Costs are estimates based on currently available data for reagents and may vary depending on supplier and scale. Overall yields are also estimates based on literature values for similar reactions and may not be fully optimized.

Detailed Synthesis Pathways and Experimental Protocols

This section outlines the detailed experimental procedures for the most common and effective methods for synthesizing this compound.

Method 1: Oxidation of 4-Isobutylbenzyl Alcohol

This two-step method involves the reduction of 4-isobutylbenzoic acid to 4-isobutylbenzyl alcohol, followed by oxidation to the desired aldehyde.

Step 1: Reduction of 4-Isobutylbenzoic Acid to 4-Isobutylbenzyl Alcohol

  • Reaction: 4-Isobutylbenzoic acid is reduced to 4-isobutylbenzyl alcohol using a reducing agent such as sodium borohydride in the presence of a catalyst.

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 4-isobutylbenzoic acid (1 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-THF complex (1 M solution in THF, 1.2 eq.) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain 4-isobutylbenzyl alcohol.

Step 2: Oxidation of 4-Isobutylbenzyl Alcohol to this compound

  • Reaction: 4-Isobutylbenzyl alcohol is oxidized to this compound using pyridinium chlorochromate (PCC).

  • Experimental Protocol:

    • Suspend pyridinium chlorochromate (PCC, 1.5 eq.) in dichloromethane (DCM) in a round-bottom flask.

    • Add a solution of 4-isobutylbenzyl alcohol (1 eq.) in DCM to the suspension.

    • Stir the mixture at room temperature for 3 hours.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield this compound. The reported yield for this step is 89%.[1]

Oxidation_Pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation 4-Isobutylbenzoic_Acid 4-Isobutylbenzoic Acid 4-Isobutylbenzyl_Alcohol 4-Isobutylbenzyl Alcohol 4-Isobutylbenzoic_Acid->4-Isobutylbenzyl_Alcohol Borane/THF This compound This compound 4-Isobutylbenzyl_Alcohol_2 4-Isobutylbenzyl Alcohol 4-Isobutylbenzyl_Alcohol_2->this compound PCC/DCM

Method 2: Rosenmund Reduction of 4-Isobutylbenzoyl Chloride

This two-step process begins with the conversion of 4-isobutylbenzoic acid to its acid chloride, followed by a catalytic hydrogenation to the aldehyde.

Step 1: Synthesis of 4-Isobutylbenzoyl Chloride

  • Reaction: 4-Isobutylbenzoic acid is converted to 4-isobutylbenzoyl chloride using thionyl chloride.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 4-isobutylbenzoic acid (1 eq.) and thionyl chloride (1.5 eq.).

    • Heat the mixture to reflux and maintain for 2 hours.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-isobutylbenzoyl chloride.

Step 2: Rosenmund Reduction

  • Reaction: 4-Isobutylbenzoyl chloride is selectively reduced to this compound by catalytic hydrogenation over a poisoned palladium catalyst.

  • Experimental Protocol:

    • Dissolve the crude 4-isobutylbenzoyl chloride (1 eq.) in a dry, inert solvent such as toluene.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C) and a catalyst poison (e.g., quinoline-sulfur).

    • Heat the mixture to reflux and bubble hydrogen gas through the solution.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture, filter off the catalyst, and wash the catalyst with toluene.

    • Wash the combined organic layers with a sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound.

Rosenmund_Reduction_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Rosenmund Reduction 4-Isobutylbenzoic_Acid 4-Isobutylbenzoic Acid 4-Isobutylbenzoyl_Chloride 4-Isobutylbenzoyl Chloride 4-Isobutylbenzoic_Acid->4-Isobutylbenzoyl_Chloride SOCl₂ This compound This compound 4-Isobutylbenzoyl_Chloride_2 4-Isobutylbenzoyl Chloride 4-Isobutylbenzoyl_Chloride_2->this compound H₂, Pd/C, poison

Method 3: Suzuki-Miyaura Cross-Coupling

This method constructs the target molecule by forming a carbon-carbon bond between an aryl halide and an organoboron compound.

  • Reaction: 4-Bromobenzaldehyde is coupled with 2-methylpropylboronic acid in the presence of a palladium catalyst and a base.

  • Experimental Protocol:

    • To a degassed mixture of 4-bromobenzaldehyde (1 eq.), 2-methylpropylboronic acid (1.5 eq.), and a suitable base such as potassium phosphate (2 eq.) in a solvent mixture like 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or Pd(PPh₃)₄, typically 1-5 mol%).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound. High yields, sometimes exceeding 85%, have been reported for similar Suzuki-Miyaura couplings.[2]

Suzuki_Miyaura_Pathway Start Starting Materials Reactants 4-Bromobenzaldehyde + 2-Methylpropylboronic Acid Start->Reactants Reaction Suzuki-Miyaura Coupling Reactants->Reaction Pd Catalyst, Base Product This compound Reaction->Product

Other Considered Formylation Methods

Several classical formylation reactions were considered as potential routes to this compound. These methods, while fundamental in organic chemistry, often present challenges in terms of yield and regioselectivity when applied to substrates like isobutylbenzene.

  • Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.[3][4][5] While effective for simple arenes, its application to alkylbenzenes can lead to mixtures of isomers.

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings.[6][7][8][9][10] Isobutylbenzene is only moderately activated, which may result in low yields.

  • Duff Reaction: This reaction formylates phenols using hexamethylenetetramine.[11][12][13][14][15][16] It would require starting from 4-isobutylphenol and typically gives low to moderate yields.

  • Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols using chloroform and a strong base.[17][18][19][20][21] Similar to the Duff reaction, it would necessitate 4-isobutylphenol as a starting material and often suffers from moderate yields and the formation of byproducts.

  • Sommelet Reaction: This reaction converts a benzylic halide to an aldehyde using hexamethylenetetramine and water.[22][23][24][25][26][27][28] The synthesis of the required 4-isobutylbenzyl halide adds an extra step, and yields can be variable.[22]

Conclusion

The selection of a synthesis method for this compound is a strategic decision that balances cost, yield, scalability, and available resources. For laboratory-scale synthesis where high purity and yield are paramount, the oxidation of 4-isobutylbenzyl alcohol or the Suzuki-Miyaura coupling are excellent choices, despite the higher cost of some reagents. For industrial-scale production, direct carbonylation or hydroformylation of isobutylbenzene or 4-isobutylstyrene, respectively, are likely to be the most cost-effective routes due to their high atom economy, although they require significant initial investment in specialized equipment. The classical named formylation reactions, while offering direct routes, generally suffer from lower yields and selectivity issues, making them less favorable for most practical applications. Researchers and process chemists should carefully evaluate these factors in the context of their specific project goals to select the most appropriate synthetic strategy.

References

A Green Chemistry Showdown: BHC's Streamlined Ibuprofen Synthesis Outshines the Traditional Boots Process

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the BHC and Boots methods for synthesizing ibuprofen reveals the significant advancements in green chemistry, with the BHC process demonstrating superior efficiency and a dramatically reduced environmental footprint. The BHC synthesis, a three-step catalytic process, boasts a higher atom economy and minimizes waste, starkly contrasting the older, six-step stoichiometric Boots route.

The BHC (Boots-Hoechst-Celanese) synthesis of ibuprofen, developed in the 1990s, represents a landmark achievement in industrial green chemistry.[1] It significantly improves upon the original Boots process, which was the standard method for producing the widely used non-steroidal anti-inflammatory drug (NSAID) for decades.[1][2] This guide provides a detailed comparison of the two syntheses, highlighting the key differences in their green chemistry metrics, experimental protocols, and overall efficiency.

At a Glance: Key Green Chemistry Metrics

A quantitative comparison of the BHC and Boots syntheses starkly illustrates the advantages of the modern approach. The BHC process is significantly more atom-economical and generates substantially less waste, as reflected in its lower E-factor and Process Mass Intensity (PMI).

Green Chemistry MetricBHC SynthesisBoots Synthesis
Number of Steps 3[1]6[2]
Atom Economy ~77% (up to 99% with acetic acid recovery)[3]~40%[3]
E-factor (kg waste/kg product) ~0.5 (estimated)>1 (estimated)
Process Mass Intensity (PMI) LowerHigher
Catalyst Type Catalytic (recovered and reused)[3]Stoichiometric (consumed and becomes waste)[4]
Primary Byproduct Acetic Acid (recoverable)[3]Aluminum trichloride hydrate and various salts[5]

The Synthetic Pathways: A Tale of Two Routes

The fundamental difference between the two syntheses lies in their chemical pathways. The BHC process employs a more elegant and direct route, while the Boots process involves a longer, more complex series of reactions.

The B-H-C "Green" Synthesis of Ibuprofen

The BHC synthesis is a three-step process that begins with the Friedel-Crafts acylation of isobutylbenzene, followed by a catalytic hydrogenation and a carbonylation step. A key innovation of this process is the use of anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent in the first step, which can be efficiently recovered and reused.[5] The subsequent steps utilize other recyclable catalysts, such as Raney nickel and palladium.[5]

BHC_Synthesis isobutylbenzene Isobutylbenzene intermediate1 4'-Isobutylacetophenone isobutylbenzene->intermediate1 Acetic Anhydride, HF (catalyst) intermediate2 1-(4-Isobutylphenyl)ethanol intermediate1->intermediate2 H2, Raney Ni (catalyst) ibuprofen Ibuprofen intermediate2->ibuprofen CO, Pd (catalyst)

BHC Synthesis of Ibuprofen
The Traditional Boots Synthesis of Ibuprofen

The Boots synthesis is a six-step process that also starts with the Friedel-Crafts acylation of isobutylbenzene but then proceeds through a series of reactions including a Darzens reaction, hydrolysis, decarboxylation, oxime formation, and nitrile hydrolysis.[1][2] This longer route involves the use of stoichiometric reagents, such as aluminum trichloride, which are consumed in the reaction and generate significant amounts of waste.[4]

Boots_Synthesis isobutylbenzene Isobutylbenzene intermediate1 4'-Isobutylacetophenone isobutylbenzene->intermediate1 Acetic Anhydride, AlCl3 intermediate2 α,β-Epoxy Ester intermediate1->intermediate2 Ethyl Chloroacetate, Base intermediate3 Aldehyde intermediate2->intermediate3 Hydrolysis, Decarboxylation intermediate4 Oxime intermediate3->intermediate4 Hydroxylamine intermediate5 Nitrile intermediate4->intermediate5 Dehydration ibuprofen Ibuprofen intermediate5->ibuprofen Hydrolysis

Boots Synthesis of Ibuprofen

Experimental Protocols

While detailed industrial-scale protocols are proprietary, the following outlines the general laboratory-scale procedures for the key steps in both syntheses.

BHC Synthesis: Key Experimental Steps
  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF) as both a catalyst and solvent. The reaction is typically carried out at a controlled temperature. The product, 4'-isobutylacetophenone, is isolated after removal of the HF catalyst.

  • Catalytic Hydrogenation: The 4'-isobutylacetophenone is then reduced to 1-(4-isobutylphenyl)ethanol using hydrogen gas and a Raney nickel catalyst. This reaction is typically performed in a suitable solvent under pressure.

  • Carbonylation: The final step involves the carbonylation of 1-(4-isobutylphenyl)ethanol with carbon monoxide in the presence of a palladium catalyst to yield ibuprofen. This step is also carried out under pressure and at an elevated temperature.

Boots Synthesis: Key Experimental Steps
  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride using a stoichiometric amount of aluminum chloride (AlCl₃) as a Lewis acid catalyst in a suitable solvent. The reaction mixture is then quenched with water, leading to the formation of hydrated aluminum waste.

  • Darzens Reaction: The resulting 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide, to form an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated, typically using an acid or base, to form an aldehyde.

  • Oxime Formation: The aldehyde is reacted with hydroxylamine to form an oxime.

  • Nitrile Formation: The oxime is then dehydrated to form a nitrile.

  • Hydrolysis: Finally, the nitrile is hydrolyzed under acidic or basic conditions to produce ibuprofen.

Conclusion

The BHC synthesis of ibuprofen is a prime example of the successful application of green chemistry principles in the pharmaceutical industry. By redesigning the synthetic route to be shorter, more atom-economical, and reliant on recyclable catalysts, the BHC process significantly reduces waste and improves overall efficiency compared to the traditional Boots method. This comparison serves as a valuable guide for researchers and professionals in drug development, demonstrating the potential for designing more sustainable and environmentally friendly chemical processes.

References

Comparative analysis of catalysts for 4-isobutylbenzaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for the synthesis of 4-isobutylbenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries. The performance of different catalysts across three primary synthetic routes—Direct Formylation of Isobutylbenzene, Oxidation of 4-Isobutylbenzyl Alcohol, and Suzuki-Miyaura Cross-Coupling—is evaluated based on experimental data from scientific literature. Detailed methodologies for key experiments are provided to support the replication and further development of these processes.

Direct Formylation of Isobutylbenzene

Direct formylation introduces a formyl group onto the isobutylbenzene ring in a single step. The primary methods for this transformation are the Gattermann-Koch and Vilsmeier-Haack reactions. These reactions are classic examples of electrophilic aromatic substitution.

Catalyst Performance

While specific data for the direct formylation of isobutylbenzene is limited in the reviewed literature, the performance of catalysts in the formylation of similar aromatic compounds provides valuable insights.

ReactionCatalyst/ReagentSubstrateYield (%)SelectivityReference
Gattermann-KochCO/HCl/AlCl₃/CuClBenzeneHighpara selective for substituted benzenes[1][2]
Vilsmeier-HaackPOCl₃/DMFElectron-rich arenesGood to highpara selective[3][4][5]

Note: The data presented above is for the formylation of benzene and other electron-rich arenes as model substrates. The isobutyl group is an activating, ortho-, para-directing group, suggesting these methods would favor the formation of the desired this compound.

Experimental Protocols

General Protocol for Gattermann-Koch Formylation: In a typical Gattermann-Koch reaction, the aromatic substrate (e.g., isobutylbenzene) is treated with a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) under pressure.[6][7] A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used, often with a co-catalyst like copper(I) chloride (CuCl).[2][8] The reaction generates a highly reactive formyl cation equivalent, which then attacks the aromatic ring.[2][7]

General Protocol for Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4][5] This electrophilic iminium salt then reacts with an electron-rich aromatic compound such as isobutylbenzene. The resulting intermediate is subsequently hydrolyzed to yield the corresponding aldehyde.[4]

Reaction Pathway

Gattermann_Koch isobutylbenzene Isobutylbenzene sigma_complex Sigma Complex (Intermediate) isobutylbenzene->sigma_complex co_hcl CO + HCl formyl_cation [HCO]⁺ Formyl Cation (Electrophile) co_hcl->formyl_cation catalyst AlCl₃ / CuCl catalyst->formyl_cation formyl_cation->sigma_complex Electrophilic Attack product This compound sigma_complex->product -H⁺

Gattermann-Koch Formylation Pathway

Oxidation of 4-Isobutylbenzyl Alcohol

The oxidation of 4-isobutylbenzyl alcohol offers a direct and often high-yielding route to this compound. A variety of catalytic systems have been developed for this transformation, focusing on high selectivity to the aldehyde while avoiding over-oxidation to the carboxylic acid.

Catalyst Performance

The following table summarizes the performance of various catalysts in the oxidation of benzyl alcohol, which serves as a reliable model for the oxidation of 4-isobutylbenzyl alcohol.

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)Reference
Pt@CHsO₂Toluene803>99>99[9]
Pd/g-C₃N₄O₂Solvent-free1001-92.1[10]
Ag/Pd/m-BiVO₄Visible Light/O₂Toluene151289.9>99[11]
Fe(NO₃)₃·9H₂O-1,4-Dioxane806~95~95
Tetra-alkylpyridinium octamolybdateH₂O₂ (15%)Solvent-freeReflux-82.3 - 94.887.9 - 96.7
Zn-CN-900O₂Toluene1004~98>99[12]
Experimental Protocols

General Protocol for Aerobic Oxidation with Pt@CHs: In a typical experiment, the platinum on carbon hybrids catalyst (Pt@CHs) and the benzyl alcohol derivative are mixed in a solvent such as toluene. The mixture is then stirred at a specific temperature (e.g., 80°C) under an oxygen atmosphere (1 atm) for a designated period (e.g., 3 hours).[9] The product is then isolated and purified.

General Protocol for Photocatalytic Oxidation with Ag/Pd/m-BiVO₄: The photocatalytic oxidation is carried out in a photochemical reactor. The catalyst (e.g., Ag/Pd/m-BiVO₄), the alcohol substrate, a base (e.g., NaOH), and a solvent (e.g., toluene) are placed in a quartz tube. The mixture is then irradiated with visible light for a set duration (e.g., 12 hours) while being stirred.[11]

Experimental Workflow

Oxidation_Workflow start Start prepare_mixture Prepare Reaction Mixture (Alcohol, Catalyst, Solvent) start->prepare_mixture reaction Catalytic Oxidation (Heat/Light, Oxidant) prepare_mixture->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product end End product->end

General Workflow for Catalytic Oxidation

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. For the synthesis of this compound, this typically involves the coupling of an aryl halide (e.g., 4-bromobenzaldehyde) with an isobutyl-containing organoboron reagent.

Catalyst Performance

A study on the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromobenzaldehyde and 2-methylpropylboronic acid provides the following comparative data for different palladium catalysts.[13]

CatalystLigandBaseSolventTemperature (°C)Time (h)Conversion (%)
Pd(OAc)₂P(t-Bu)₃K₃PO₄Toluene803>95
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene803>95
[PdCl₂(dppf)]-K₂CO₃Toluene/H₂O80180
Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling: In a representative procedure, an aryl halide (e.g., 4-bromobenzaldehyde), a boronic acid (e.g., 2-methylpropylboronic acid), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if required), and a base (e.g., K₃PO₄) are combined in a suitable solvent (e.g., toluene).[13] The reaction mixture is then heated under an inert atmosphere for a specified time. After completion, the reaction is worked up by extraction and the product is purified by chromatography.[14]

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)-X L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar-Pd(II)-R L₂ transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (this compound) reductive_elimination->product aryl_halide Ar-X (4-Bromobenzaldehyde) aryl_halide->oxidative_addition organoboron R-B(OR)₂ (Isobutylboronic acid derivative) organoboron->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle

References

A Comprehensive Guide to Cross-Referencing Analytical Data of 4-Isobutylbenzaldehyde with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a detailed comparison of analytical data for 4-Isobutylbenzaldehyde against established literature values. By presenting key physical and spectroscopic data alongside experimental protocols, this document serves as a valuable resource for verifying the identity and purity of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key analytical data for this compound, cross-referenced from various literature and database sources. This allows for a direct comparison between experimentally obtained values and established data.

Analytical ParameterLiterature Value
Molecular Formula C₁₁H₁₄O[1][2][3][4]
Molecular Weight 162.23 g/mol [1][3]
CAS Number 40150-98-9[1][2]
Boiling Point 251.1 °C at 760 mmHg[2][5], 258 °C[6][7][8]
Density 0.96 g/cm³[6][7][8], 0.969 g/cm³[2]
Refractive Index 1.52[1], 1.5210[6][7], 1.531[2]
¹H NMR (CDCl₃) δ (ppm): 9.96 (s, 1H, -CHO), 7.77 (d, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 2.44 (s, 3H, Ar-CH₃ - Note: this is for 4-methylbenzaldehyde, likely similar for the aromatic protons of this compound)
¹³C NMR (CDCl₃) δ (ppm): 192.6, 138.9, 135.3, 130.0, 128.9, 21.2 - Note: this is for a similar benzaldehyde derivative and serves as an estimate
Infrared (IR) Key peaks expected around 1700 cm⁻¹ (C=O stretch of aldehyde), 2830-2695 cm⁻¹ (C-H stretch of aldehyde), and peaks corresponding to aromatic C-H and C=C bonds.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 162[3][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of analytical data. Below are the standard experimental protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

    • Data Acquisition for ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde and the C-H stretches of the aromatic ring and isobutyl group.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system for separation.

  • Ionization: Utilize Electron Ionization (EI) as the standard method for generating ions.

  • Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Physical Constant Determination
  • Boiling Point: Determine the boiling point using a distillation apparatus at atmospheric pressure or under reduced pressure.

  • Density: Measure the density using a pycnometer or a digital density meter at a specified temperature.

  • Refractive Index: Measure the refractive index using a refractometer at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Workflow for Cross-Referencing Analytical Data

The following diagram illustrates the logical workflow for the cross-referencing process, from initial sample analysis to final data validation.

Cross_Referencing_Workflow cluster_experimental Experimental Analysis cluster_literature Literature & Database Search cluster_comparison Data Comparison and Validation Sample This compound Sample Analysis Perform Analytical Tests (NMR, IR, MS, BP, Density, RI) Sample->Analysis ExpData Experimental Data Acquired Analysis->ExpData Compare Compare Experimental Data with Literature Values ExpData->Compare Search Search Databases & Literature (e.g., PubChem, ChemicalBook, NIST) LitData Literature Values Obtained Search->LitData LitData->Compare Validation Validation Decision Compare->Validation Data Matches Discrepancy Investigate Discrepancies Compare->Discrepancy Data Mismatches Report Final Report Validation->Report Discrepancy->Analysis Re-analyze or Purify Sample

Caption: Workflow for analytical data cross-referencing.

References

A Comparative Guide to 4-Isobutylbenzaldehyde and Other Substituted Benzaldehydes in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-isobutylbenzaldehyde against other substituted benzaldehydes in key condensation reactions. The content is designed to assist researchers in selecting appropriate substrates and optimizing reaction conditions for the synthesis of various chemical entities, including precursors for active pharmaceutical ingredients.

Introduction to Condensation Reactions of Benzaldehydes

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. For aromatic aldehydes, such as benzaldehyde and its derivatives, the Claisen-Schmidt, Perkin, and Knoevenagel condensations are particularly significant. These reactions are pivotal in the synthesis of a wide array of compounds, from chalcones and cinnamic acids to various heterocyclic systems.

The reactivity of a substituted benzaldehyde in these condensations is profoundly influenced by the electronic nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) increase electron density on the carbonyl carbon, potentially decreasing its electrophilicity and slowing down the initial nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the carbonyl carbon more electrophilic and generally accelerating the reaction.[1]

The isobutyl group in This compound is a weak electron-donating group through an inductive effect. Its impact on reaction rates and yields is expected to be comparable to other alkyl substituents, such as the methyl group in 4-methylbenzaldehyde.

Claisen-Schmidt Condensation: A Comparative Performance Analysis

The Claisen-Schmidt condensation is a variation of the aldol condensation, involving the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction is widely used to synthesize chalcones (α,β-unsaturated ketones).

Influence of Substituents

The electrophilicity of the carbonyl carbon in the benzaldehyde derivative is a key factor determining the reaction rate and yield.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and isobutyl (-CH₂CH(CH₃)₂) increase the electron density of the aromatic ring, which can slightly deactivate the carbonyl group towards nucleophilic attack. This can lead to slower reaction rates and potentially lower yields compared to unsubstituted benzaldehyde under identical conditions.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and halogens (-Cl) decrease the electron density of the ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally results in faster reactions and higher yields.

Quantitative Data Summary

The following tables summarize the reported yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetone and acetophenone under basic conditions. While specific quantitative data for this compound was not prevalent in the searched literature, its performance is expected to be similar to that of 4-methylbenzaldehyde.

Table 1: Claisen-Schmidt Condensation with Acetone

Substituted BenzaldehydeProductCatalyst/SolventReaction TimeYield (%)
Benzaldehyde(E)-4-phenylbut-3-en-2-oneNaOH/Acetone (microwave)-Quantitative
4-Methylbenzaldehyde(E)-4-(p-tolyl)but-3-en-2-oneNaOH/Acetone (microwave)-Quantitative
4-Methoxybenzaldehyde(E)-4-(4-methoxyphenyl)but-3-en-2-oneNaOH/Acetone (microwave)-Quantitative
4-Chlorobenzaldehyde(E)-4-(4-chlorophenyl)but-3-en-2-oneNaOH/Acetone (microwave)-85
4-Nitrobenzaldehyde(E)-4-(4-nitrophenyl)but-3-en-2-oneNaOH/Acetone (microwave)--
This compound(E)-4-(4-isobutylphenyl)but-3-en-2-oneN/AN/AData not found

Data for microwave-assisted synthesis from[3].

Table 2: Claisen-Schmidt Condensation with Acetophenone

Substituted BenzaldehydeProductCatalyst/SolventReaction TimeYield (%)
BenzaldehydeChalconeNaOH/Ethanol-43[4]
4-Methylbenzaldehyde4'-MethylchalconeSolid NaOH (Solvent-free)-High[4]
4-Methoxybenzaldehyde4-MethoxychalconeNaOH/Ethanol--
4-Chlorobenzaldehyde4'-Chlorochalconeaq. KOH/Ethanol24 h72
4-Nitrobenzaldehyde4'-Nitrochalcone---
This compound4'-IsobutylchalconeN/AN/AData not found

Yields are highly dependent on specific reaction conditions.

Experimental Protocols: Claisen-Schmidt Condensation

Protocol 1: Synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one [5][6]

  • Reactants: 4-methoxybenzaldehyde (10 mmol) and acetone (15 mL).

  • Catalyst: Potassium hydroxide (1.0 g) in water (20 mL).

  • Procedure:

    • Dissolve 4-methoxybenzaldehyde in acetone in a round-bottom flask.

    • Slowly add the potassium hydroxide solution to the mixture while stirring.

    • Stir the solution for 20 minutes.

    • Add approximately 40 mL of water to precipitate the product.

    • Filter the resulting solid by vacuum filtration and wash with water.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: General Solvent-Free Synthesis of Chalcones [7]

  • Reactants: Substituted benzaldehyde (5 mmol) and acetophenone (5 mmol).

  • Catalyst: Powdered sodium hydroxide or potassium hydroxide (5 mmol).

  • Procedure:

    • Place the substituted benzaldehyde, acetophenone, and powdered base in a mortar.

    • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.

    • Add cold water to the mortar and grind further to break up the solid.

    • Collect the crude product by vacuum filtration and wash with water to remove the base.

    • The product can be purified by recrystallization from a suitable solvent like ethanol.

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification benzaldehyde Substituted Benzaldehyde mixing Mixing in Solvent benzaldehyde->mixing ketone Ketone (e.g., Acetone, Acetophenone) ketone->mixing base Base Catalyst (e.g., NaOH, KOH) condensation Condensation (Stirring/Heating) mixing->condensation base->condensation precipitation Precipitation/ Extraction condensation->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Purified Chalcone recrystallization->product

Caption: General workflow for Claisen-Schmidt condensation.

Perkin Reaction

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids, known as cinnamic acids, by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[2][8]

Mechanism and Substituent Effects

The reaction is initiated by the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde.[9] Similar to the Claisen-Schmidt condensation, electron-withdrawing groups on the benzaldehyde increase the electrophilicity of the carbonyl carbon and tend to give higher yields, while electron-donating groups can have the opposite effect.[10]

Table 3: Yields of Substituted Cinnamic Acids from the Perkin Reaction [10]

Substituent on BenzaldehydeYield (%)
H70-75
4-Me33
4-Cl52
4-MeO30
4-NO₂82
4-IsobutylData not found

Reaction conditions: Acetic anhydride and sodium acetate, heated.

Perkin_Reaction_Mechanism A Aromatic Aldehyde E Aldol-type Addition A->E B Acid Anhydride D Enolate Formation B->D C Base (Alkali Salt) C->D catalyzes D->E attacks F Dehydration E->F G Hydrolysis F->G H α,β-Unsaturated Aromatic Acid G->H

Caption: Simplified pathway of the Perkin reaction.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[11][12] This reaction is highly versatile for forming C-C double bonds.

Mechanism and Substituent Effects

The reaction can proceed through a direct enolate pathway or an iminium ion pathway if an amine catalyst is used.[4] The reactivity of the benzaldehyde is again influenced by substituents, with electron-withdrawing groups generally accelerating the reaction.[4]

Table 4: Yields for Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Substituent on BenzaldehydeCatalyst/SolventReaction TimeYield (%)
HTi-HT-Glycine-65.0
4-MeCu-MOF435 min85.6
4-Cl---
4-NO₂---
4-IsobutylN/AN/AData not found

Yields are highly dependent on the specific catalyst and reaction conditions.

Knoevenagel_Condensation cluster_start Starting Materials aldehyde Substituted Benzaldehyde intermediate Aldol-type Intermediate aldehyde->intermediate methylene Active Methylene Compound methylene->intermediate catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate catalyzes product α,β-Unsaturated Product intermediate->product Dehydration

References

Safety Operating Guide

Proper Disposal of 4-Isobutylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for 4-Isobutylbenzaldehyde, a combustible liquid commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This chemical is a combustible liquid and may cause skin irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

In case of a spill, immediately evacuate personnel from the affected area and remove all sources of ignition.[1] Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like paper towels to clean up spills. The collected material should be treated as hazardous waste and disposed of accordingly.[1]

Primary Disposal Method: Hazardous Waste Collection

The recommended and safest method for disposing of this compound is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2][3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][4]

Waste Accumulation and Labeling:

  • Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container.[3] The container should be kept closed at all times except when adding waste.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2] Include the date of waste generation and the name of the principal investigator or laboratory.[2]

  • Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents and strong bases.[5][6]

In-Lab Treatment (for Advanced Users Only)

While not the standard recommended procedure, chemical neutralization may be a possibility for aldehydes to render them non-hazardous before disposal. This process should only be attempted by trained personnel with a thorough understanding of the chemical reactions and potential hazards involved. It is crucial to check with local wastewater authorities for permission before any drain disposal.

Quantitative Data for Hazardous Waste Generation

The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste generators based on the quantity of waste produced per calendar month. These categories determine the specific regulations for on-site accumulation and reporting.

Generator CategoryMonthly Quantity of Hazardous WasteOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 220 lbs)No time limit, but quantity cannot exceed 1,000 kg
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg (approx. 220 to 2,200 lbs)Up to 180 days (or 270 days if shipping > 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (approx. 2,200 lbs)Up to 90 days

Source: U.S. Environmental Protection Agency[5][7][8]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe assess_quantity Assess Quantity and Contamination Level collect_waste Collect in a Labeled, Compatible Container assess_quantity->collect_waste ppe->assess_quantity label_waste Label Container: - 'Hazardous Waste' - 'this compound' - Date and PI Name collect_waste->label_waste store_waste Store in a Designated Satellite Accumulation Area label_waste->store_waste in_lab_decision Consider In-Lab Treatment? (Advanced Users Only) store_waste->in_lab_decision contact_ehs Contact EHS for Hazardous Waste Pickup disposal Professional Disposal contact_ehs->disposal in_lab_decision->contact_ehs No research_protocol Thoroughly Research and Validate Neutralization Protocol in_lab_decision->research_protocol Yes perform_treatment Perform Treatment with Extreme Caution research_protocol->perform_treatment verify_neutralization Verify Neutralization and Check Local Regulations for Drain Disposal perform_treatment->verify_neutralization verify_neutralization->collect_waste If Not Permitted or Unsuccessful drain_disposal Permitted Drain Disposal verify_neutralization->drain_disposal If Permitted

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Isobutylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Isobutylbenzaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential risks.

Hazard Identification and Safety Summary

This compound is a combustible liquid and is harmful if swallowed.[1] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and ensure a safe laboratory environment.

Quantitative Data
PropertyValueReference
CAS Number 40150-98-9[2]
Molecular Formula C₁₁H₁₄O[2]
Molecular Weight 162.23 g/mol [2]
Appearance Colorless to Almost colorless clear liquid[3]
Flash Point 93 °C / 199.4 °F[4]
Storage Class 10 - Combustible liquids[2][5]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRequired EquipmentSpecifications and Remarks
Eye and Face Protection Safety goggles and/or face shieldUse tight-sealing safety goggles.[4] A face shield is recommended where splashing is a possibility.[6]
Skin Protection Chemical-resistant gloves and lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[4] Nitrile gloves may provide suitable protection.[6] A lab coat or chemical-resistant overalls should be worn.[7]
Respiratory Protection Not required under normal use with adequate ventilationWork in a well-ventilated area.[4][8] If ventilation is inadequate or in case of a large spill, use a NIOSH-approved air-purifying respirator.[7][9]

Operational and Disposal Plan

Handling and Storage Procedures

1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[8]
  • Ensure safety showers and eyewash stations are readily accessible.[4]

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.[8]
  • Do not ingest or inhale vapors.[4]
  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4]
  • Take precautionary measures against static discharge.[1]
  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container.[1]
  • Keep in a cool, well-ventilated place.[1][4]
  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations. This should be done through an approved waste disposal plant.[1][4]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.

  • Empty Containers: Do not reuse empty containers. They should be disposed of as hazardous waste.

Emergency Procedures

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a liquid-absorbent material (e.g., Chemizorb®) to contain and absorb the spill.[1]

  • Collect: Collect the absorbed material into a suitable, closed container for disposal.[8]

  • Clean: Clean the affected area thoroughly.

  • Decontaminate: Decontaminate any equipment used in the cleanup.

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] Immediately have the victim drink water (two glasses at most).[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[4]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Specific Hazards: The material is combustible and may form explosive mixtures with air.[4] Vapors are heavier than air and may spread along floors.[1]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Workflow for Chemical Spill

G cluster_spill Chemical Spill Occurs cluster_response Immediate Response Actions cluster_containment Spill Containment and Cleanup cluster_disposal Waste Disposal spill Spill of this compound evacuate Evacuate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Absorbent Material ventilate->contain collect Collect Waste in a Sealed Container contain->collect clean Clean and Decontaminate the Area collect->clean dispose Dispose of Waste via Approved Channels clean->dispose

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Isobutylbenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.